Novokinin
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61N11O7/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44)/t26-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJSVACAALWGRF-LQPYQXOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433653 | |
| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358738-77-9 | |
| Record name | L-Tryptophan, L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Novokinin's Mechanism of Action in Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the vasorelaxant effects of Novokinin, a synthetic peptide agonist of the angiotensin AT2 receptor. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Core Mechanism of Action
This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a potent vasorelaxing peptide that lowers blood pressure.[1][2] Its primary mechanism of action is initiated by binding to and activating the angiotensin AT2 receptor on endothelial cells. This activation triggers a downstream signaling cascade that is predominantly dependent on the endothelium, leading to the relaxation of the underlying vascular smooth muscle.
The vasorelaxant effect of this compound is significantly attenuated by the AT2 receptor antagonist PD123319, confirming the critical role of this receptor.[1][2] The signaling pathway proceeds through the synthesis and release of prostacyclin (PGI2) from the endothelium, which then acts on the vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the affinity and vasorelaxant effects of this compound.
| Parameter | Value | Species/Tissue | Reference |
| Receptor Affinity | |||
| Ki for Angiotensin AT2 Receptor | 7 x 10-6 M (7.35 µM) | [1][2] | |
| Vasorelaxation | |||
| Relaxation at 10 µM | Induces relaxation | Isolated spontaneously hypertensive rat (SHR) mesenteric artery | [1][2] |
| Relaxation at 20 µM | Induces relaxation | Isolated SHR mesenteric artery | [3] |
| Relaxation at 100 µM | Induces relaxation | Isolated SHR mesenteric artery | [3] |
| Treatment Group (Hypertensive Rats) | Acetylcholine Emax (%) | Acetylcholine EC50 (-log M) | Reference |
| Hypertensive Control | 47.83 ± 0.54 | 6.24 ± 8.15 | [4][5] |
| Hypertensive + this compound | 80.50 ± 0.89 | 7.00 ± 8.30 | [4][5] |
Signaling Pathways
The primary signaling pathway for this compound-induced vasorelaxation is an endothelium-dependent process.
-
AT2 Receptor Activation: this compound binds to the angiotensin AT2 receptors located on the surface of vascular endothelial cells.
-
Cyclooxygenase (COX) Activation: Activation of the AT2 receptor leads to the stimulation of cyclooxygenase (COX) enzymes within the endothelial cells. This step is inhibited by the COX inhibitor indomethacin.
-
Prostacyclin (PGI2) Synthesis: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, which is then converted to prostacyclin (PGI2) by prostacyclin synthase.
-
PGI2 Release and IP Receptor Activation: PGI2 is released from the endothelial cells and diffuses to the adjacent vascular smooth muscle cells, where it binds to the prostacyclin (IP) receptor, a Gs protein-coupled receptor. The effects of this compound are blocked by the IP receptor antagonist CAY10441.[1][2]
-
Adenylyl Cyclase Activation and cAMP Production: Activation of the IP receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7]
-
Protein Kinase A (PKA) Activation and Vasorelaxation: Increased levels of cAMP activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, ultimately resulting in vascular smooth muscle relaxation and vasodilation.[7][8]
The role of nitric oxide (NO) in this compound's mechanism of action appears to be vessel-specific. While some studies suggest the involvement of the NO-cGMP pathway in certain vascular beds, a key study on the mesenteric artery of spontaneously hypertensive rats found that the vasorelaxant effect of this compound was not blocked by a nitric oxide synthase (NOS) inhibitor.[3][9] This indicates that the PGI2/cAMP pathway is the predominant mechanism in this specific context.
Signaling Pathway Diagram
References
- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 9. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
What is the full amino acid sequence of Novokinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic hexapeptide Novokinin, focusing on its biochemical properties, mechanism of action, and methodologies for its study.
Core Molecular Profile
This compound is a synthetic peptide designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized for its high affinity as an agonist for the angiotensin AT2 receptor.[2][3]
Full Amino Acid Sequence:
The full amino acid sequence of this compound is Arg-Pro-Leu-Lys-Pro-Trp , represented by the one-letter code RPLKPW .[3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₁N₁₁O₇ | [3] |
| Molecular Weight | 795.97 g/mol | [3] |
| CAS Number | 358738-77-9 | [3] |
| Affinity for AT2 Receptor (Ki) | 7.35 µM | [2][3] |
| Appearance | Lyophilized powder | [3] |
| Purity (by HPLC) | ≥98% |
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities, primarily mediated through its agonistic action on the angiotensin AT2 receptor.[5] Its effects include antihypertensive, vasorelaxant, and anorexigenic properties.[2][6]
| Biological Activity | Experimental Model | Dosage/Concentration | Observed Effect | Source |
| Antihypertensive | Spontaneously Hypertensive Rats (SHRs) | 0.03 mg/kg (intravenous) | Significant lowering of systolic blood pressure | [2] |
| Spontaneously Hypertensive Rats (SHRs) | 0.1 mg/kg (oral) | Significant lowering of systolic blood pressure | [2][5] | |
| C57BL/6J mice | 50 mg/kg (oral) | Reduction in blood pressure | [2] | |
| Vasorelaxant | Isolated mesenteric artery from SHRs | 10⁻⁵ M | Relaxation of the artery | [5] |
| Anorexigenic | Fasted conscious mice | 30-100 nmol/mouse (intracerebroventricular) | Dose-dependent suppression of food intake | [1] |
| Fasted conscious mice | 30-100 mg/kg (oral) | Suppression of food intake | [1] |
Signaling Pathways
The biological effects of this compound are initiated by its binding to the angiotensin AT2 receptor. This interaction triggers downstream signaling cascades that vary depending on the physiological context.
Hypotensive and Vasorelaxant Signaling Pathway
The antihypertensive and vasorelaxant effects of this compound are mediated through the prostaglandin I2 (prostacyclin) pathway.[2][7] Activation of the AT2 receptor leads to the synthesis and release of prostacyclin, which then acts on the IP receptor to induce vasodilation and lower blood pressure.[7]
Anorexigenic Signaling Pathway
The appetite-suppressing effects of this compound are mediated by the prostaglandin E2 pathway.[1] Following AT2 receptor activation, prostaglandin E2 is produced, which then activates the EP4 receptor, leading to a reduction in food intake.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the standard Fmoc-mediated solid-phase synthesis of this compound.[6]
Materials:
-
Wang resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Sequential Coupling: Sequentially couple the remaining amino acids (Pro, Lys, Leu, Pro, Arg) following steps 2 and 3.
-
Final Deprotection: Remove the final Fmoc group.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a powder.
In Vivo Antihypertensive Activity Assessment
This protocol describes the methodology for evaluating the antihypertensive effects of this compound in a rat model of hypertension.[8][9]
Animal Model:
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental conditions.
-
Baseline Measurement: Measure the baseline systolic blood pressure using the tail-cuff method.
-
This compound Administration: Administer this compound orally or intravenously at the desired dose.
-
Blood Pressure Monitoring: Monitor the systolic blood pressure at regular intervals post-administration.
-
Data Analysis: Compare the blood pressure readings before and after this compound administration to determine the hypotensive effect.
Ex Vivo Vasorelaxant Activity Assay
This protocol details the procedure for assessing the vasorelaxant properties of this compound on isolated arteries.[7]
Tissue Preparation:
-
Isolate the mesenteric artery from a spontaneously hypertensive rat.
Procedure:
-
Artery Mounting: Mount the arterial rings in an organ bath containing a physiological salt solution.
-
Pre-constriction: Induce constriction of the artery with phenylephrine.
-
This compound Application: Add this compound to the organ bath at various concentrations.
-
Tension Measurement: Record the changes in arterial tension to measure the degree of relaxation.
-
Data Analysis: Calculate the percentage of relaxation at each this compound concentration to determine its vasorelaxant potency.
In Vivo Anorexigenic Effect Evaluation
This protocol outlines the methodology for assessing the appetite-suppressing effects of this compound in mice.[1]
Animal Model:
-
Fasted conscious mice.
Procedure:
-
Fasting: Fast the mice for a specified period to induce hunger.
-
This compound Administration: Administer this compound via intracerebroventricular injection or oral gavage.
-
Food Presentation: Provide a pre-weighed amount of food to the mice.
-
Food Intake Measurement: Measure the amount of food consumed over a specific time period.
-
Data Analysis: Compare the food intake of this compound-treated mice to that of a control group to determine the anorexigenic effect.
References
- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmosaic.com [cellmosaic.com]
- 4. This compound supplier/358738-77-9/Peptide purification [gtpeptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Novokinin: A Technical Guide to a Selective Angiotensin AT2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Novokinin, a synthetic peptide and selective agonist for the angiotensin II type 2 (AT2) receptor. It covers its biochemical properties, mechanism of action, key experimental data, and detailed protocols for its characterization. This compound serves as a critical research tool for elucidating the therapeutic potential of the AT2 receptor, which plays a counter-regulatory role to the well-known AT1 receptor in the Renin-Angiotensin System (RAS).
Core Properties and Biochemical Profile
This compound is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized for its oral activity and its ability to selectively activate the AT2 receptor, making it a valuable compound for investigating the protective arm of the RAS.[3]
Table 1: Physicochemical and Binding Properties of this compound
| Parameter | Value | Source(s) |
| Sequence | Arg-Pro-Leu-Lys-Pro-Trp (RPLKPW) | [1][4] |
| Molecular Weight | ~796 g/mol | [4] |
| Nature | Synthetic Peptide | [3][4] |
| Receptor Target | Angiotensin II Type 2 (AT2) Receptor | [5][6] |
| Binding Affinity (Ki) | ~7.0 - 7.35 µM | [2][5][7] |
| Reported Purity | >98% | |
| Key Characteristic | Orally Active | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects exclusively through the AT2 receptor. Studies using AT2 receptor-knockout mice have confirmed that the biological activities of this compound are absent in these animals, while its effects are unaffected in AT1 receptor-knockout mice.[1][5] The downstream signaling is largely dependent on the production of prostaglandins, with different pathways mediating distinct physiological outcomes.[2][5]
Vasorelaxing and Hypotensive Pathway
The primary antihypertensive effect of this compound is mediated by prostacyclin (PGI2). Activation of the AT2 receptor stimulates cyclooxygenase (COX), leading to the synthesis of PGI2, which then acts on the prostaglandin IP receptor to induce vasorelaxation and a subsequent reduction in blood pressure.[2][5] This entire cascade can be blocked by the AT2 antagonist PD123319, the COX inhibitor indomethacin, or an IP receptor antagonist.[2]
Caption: this compound-induced vasorelaxation signaling pathway.
Other AT2-Mediated Pathways
-
Anorexigenic Effects: this compound's ability to suppress food intake is mediated through a Prostaglandin E2 (PGE2) and EP4 receptor pathway downstream of the AT2 receptor.[1][5]
-
Antiopioid Effects: The antagonism of morphine's antinociceptive effect is also mediated by PGE2, but through the EP3 receptor.[5]
Quantitative In Vivo Data
This compound has demonstrated efficacy in various animal models, primarily in spontaneously hypertensive rats (SHR) and mice, to study its antihypertensive, anorexigenic, and neurological effects.
Table 2: Summary of In Vivo Efficacy of this compound
| Effect | Species/Model | Dose | Route | Outcome | Source(s) |
| Hypotension | Spontaneously Hypertensive Rat (SHR) | 0.1 mg/kg | Oral (p.o.) | Significant reduction in systolic blood pressure. | [2][5][8] |
| Hypotension | Spontaneously Hypertensive Rat (SHR) | 0.03 mg/kg | Intravenous (i.v.) | Significant reduction in systolic blood pressure. | [2] |
| Vasorelaxation | Isolated SHR Mesenteric Artery | 10⁻⁵ M | In vitro | Relaxation of the artery. | [5] |
| Food Intake Suppression | Fasted Conscious Mice | 30-100 nmol/mouse | Intracerebroventricular (i.c.v.) | Dose-dependent suppression of food intake. | [1] |
| Food Intake Suppression | Fasted Conscious Mice | 30-100 mg/kg | Oral (p.o.) | Suppression of food intake. | [1] |
| Cognitive Improvement | Spontaneously Hypertensive Rat (SHR) | Chronic Infusion | Intracerebroventricular (i.c.v.) | Improved spatial memory and normalized anxiety-like behavior. | [9] |
| Anti-inflammatory | Adjuvant-Induced Arthritis Rat | Not specified | Not specified | Alleviated symptoms of experimental arthritis. | [3] |
Experimental Protocols
The following are representative protocols for the characterization of this compound based on methodologies cited in the literature.
Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the effect of orally administered this compound on systolic blood pressure (SBP) in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), age 12-16 weeks.
-
This compound peptide (>98% purity).
-
Vehicle solution (e.g., 30% egg yolk emulsion or saline).
-
Oral gavage needles.
-
Non-invasive blood pressure measurement system (tail-cuff method).
-
Animal restraints.
Procedure:
-
Acclimatization: Acclimate SHR to the restraint and tail-cuff procedure for 3-5 days prior to the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: On the day of the experiment, measure the baseline SBP for each rat multiple times (e.g., 3-5 readings) and average the values.
-
Grouping: Randomly assign animals to a control group (Vehicle) and a treatment group (this compound, e.g., 0.1 mg/kg).
-
Compound Preparation: Prepare a fresh solution or emulsion of this compound in the vehicle at the desired concentration.
-
Administration: Administer the prepared this compound solution or vehicle to the respective groups via oral gavage.
-
Post-Dosing Measurement: Measure SBP at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in SBP from baseline for each animal at each time point. Compare the mean change in SBP between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in SBP in the treated group indicates hypotensive activity.
Caption: Experimental workflow for in vivo antihypertensive testing.
Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the AT2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human AT2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for the AT2 receptor (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II).
-
This compound peptide of varying concentrations.
-
Non-specific binding control: A high concentration of a known AT2 ligand (e.g., unlabeled Angiotensin II or PD123319).
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
96-well filter plates (e.g., glass fiber).
-
Scintillation fluid and a gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer to create a concentration curve.
-
Assay Setup (in triplicate):
-
Total Binding: Add cell membranes, radioligand, and assay buffer to wells.
-
Non-Specific Binding (NSB): Add cell membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competitive Binding: Add cell membranes, radioligand, and each concentration of this compound.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filter discs into tubes with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationships and Therapeutic Context
The Renin-Angiotensin System is a critical regulator of cardiovascular homeostasis. The AT1 receptor is known to mediate vasoconstriction, inflammation, and fibrosis. This compound's activation of the AT2 receptor functionally antagonizes these AT1-mediated effects, highlighting the protective role of the AT2 pathway. This makes AT2 agonists like this compound valuable candidates for research into therapies for hypertension, inflammation, and fibrotic diseases.[3][4]
Caption: this compound's role in the protective RAS pathway.
References
- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone-Targeted Delivery of this compound, an Angiotensin II Type 2 Receptor Agonist, for Improved Pharmacokinetics and Therapeutic Effects - ProQuest [proquest.com]
- 4. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.uctm.edu [journal.uctm.edu]
Novokinin Peptide: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biological activities of Novokinin (Arg-Pro-Leu-Lys-Pro-Trp), a synthetic hexapeptide. This compound was designed based on ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1][2] It primarily functions as a selective agonist for the Angiotensin AT2 receptor (AT2R), mediating a range of pharmacological effects.[3] This guide details its mechanism of action, summarizes key quantitative data, outlines associated signaling pathways, and describes relevant experimental protocols.
Pharmacodynamics and Mechanism of Action
This compound exerts its biological effects by binding to and activating the Angiotensin AT2 receptor.[1][3] The activation of AT2R is known to functionally antagonize the effects of Angiotensin II binding to the AT1 receptor, which is a key component of the classical renin-angiotensin system (RAS).[2][3] By stimulating the AT2R, this compound engages the "protective arm" of the RAS, leading to downstream effects that include vasodilation, anti-inflammatory responses, and modulation of food intake and pain perception.[2][3][4]
Quantitative Biological Data
The biological activity of this compound has been quantified in several key studies. The following table summarizes the essential data regarding its receptor affinity and in vivo potency.
| Parameter | Value | Species/Model | Administration | Source |
| Receptor Binding Affinity (Ki) | 7 x 10⁻⁶ M (7 µM) | Angiotensin AT2 Receptor | In Vitro | [3][4] |
| Receptor Binding Affinity (Ki) | 7.35 µM | Angiotensin AT2 Receptor | In Vitro | [1] |
| Vasorelaxation | 10⁻⁵ M | Isolated Mesenteric Artery (SHR) | In Vitro | [4][5] |
| Antihypertensive Effect | 0.1 mg/kg | Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | [4][5][6] |
| Antihypertensive Effect | 0.03 mg/kg | Spontaneously Hypertensive Rat (SHR) | Intravenous (i.v.) | [1] |
| Anorexigenic Effect | 30-100 nmol/mouse | Fasted Conscious Mice | Intracerebroventricular (i.c.v.) | [7] |
| Anorexigenic Effect | 30-100 mg/kg | Fasted Conscious Mice | Oral (p.o.) | [7] |
Key Biological Activities & Signaling Pathways
This compound's activation of the AT2 receptor initiates several distinct downstream signaling cascades, resulting in diverse physiological responses.
Antihypertensive and Vasorelaxant Effects
This compound demonstrates potent vasorelaxing and antihypertensive properties.[5] This effect is initiated by the activation of the AT2 receptor, which subsequently leads to the production of prostacyclin (prostaglandin I2 or PGI2).[1][8] PGI2 then acts on the prostaglandin IP receptor, mediating vasodilation and a reduction in blood pressure.[1][4][8] This pathway is independent of nitric oxide synthase (NOS) but is dependent on cyclooxygenase (COX).[8] The hypotensive activity of this compound is abolished in AT2 receptor-deficient mice and is blocked by AT2R and IP receptor antagonists.[1][4]
Anorexigenic Effects
This compound has been shown to suppress food intake following both oral and intracerebroventricular administration in mice.[4][7] This anorexigenic activity is also mediated by the AT2 receptor. The downstream pathway involves the activation of prostaglandin E2 (PGE2) synthesis, which then signals through the prostaglandin EP4 receptor to reduce appetite.[4][5][7] This effect was not observed in AT2 receptor-knockout mice but was present in AT1 receptor-knockout mice, confirming the specificity of the pathway.[4][5]
Antiopioid Effects
When administered intracerebroventricularly in mice, this compound antagonizes the antinociceptive effects of morphine.[4][5] This antiopioid activity is dependent on the AT2 receptor and also involves prostaglandin E2 (PGE2). However, in this pathway, PGE2 signals through the prostaglandin EP3 receptor.[3][4] This indicates that this compound can modulate pain perception pathways in the central nervous system.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, particularly demonstrated in a rat model of adjuvant-induced arthritis (AIA).[2] In this context, this compound treatment helps restore the balance in the renin-angiotensin system by upregulating cardioprotective components like ACE2 and AT2R.[2] It also modulates the arachidonic acid (ArA) pathway, favoring the production of anti-inflammatory epoxyeicosatrienoic acids (EETs) over pro-inflammatory hydroxyeicosatetraenoic acids (HETEs).[2]
Experimental Protocols
The biological activities of this compound have been elucidated through various in vivo and in vitro experiments. Below are detailed methodologies for key assays.
In Vivo Antihypertensive Activity Assessment
This protocol is used to determine the effect of this compound on blood pressure in hypertensive animal models.
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or L-NAME and salt-induced hypertensive rats are commonly used.[3][6] AT2 receptor-deficient mice are used as a negative control to confirm receptor specificity.[1]
-
Administration: this compound is administered either orally (p.o.) at doses around 0.1 mg/kg, often emulsified in egg yolk, or intravenously (i.v.) at doses around 0.03 mg/kg.[1][4]
-
Blood Pressure Measurement: Systolic blood pressure is measured using the non-invasive tail-cuff method at baseline and various time points post-administration.[3][9]
-
Antagonist Studies: To confirm the mechanism, specific antagonists are co-administered. PD123319 (an AT2R antagonist), indomethacin (a cyclooxygenase inhibitor), and CAY10441 (a prostaglandin IP receptor antagonist) are used to block the hypotensive effect.[1][8]
Vasorelaxation Assay
This in vitro assay measures the direct effect of this compound on blood vessel relaxation.
-
Tissue Preparation: Mesenteric arteries are isolated from Spontaneously Hypertensive Rats (SHRs).[4][8]
-
Procedure: The arterial rings are mounted in an organ bath and pre-contracted with an agent like norepinephrine.
-
Treatment: Cumulative concentrations of this compound are added to the bath to generate a dose-response curve.
-
Mechanism Probing: The experiment is repeated in the presence of antagonists such as PD123319 (AT2R), CAY10441 (IP receptor), and indomethacin (COX) to elucidate the signaling pathway.[8]
Adjuvant-Induced Arthritis (AIA) Model
This protocol assesses the anti-inflammatory effects of this compound.
-
Model Induction: Arthritis is induced in Sprague-Dawley rats by subcutaneous injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant.
-
Treatment: Animals are treated with this compound or a vehicle control. A novel approach has used a bone-targeting this compound conjugate (Novo Conj) for sustained release.[2][10]
-
Assessment: The severity of arthritis is evaluated by measuring paw swelling, arthritis index scoring, and changes in body weight.[11]
-
Biomarker Analysis: At the end of the study, plasma and tissues are collected to measure levels of RAS components (Angiotensin 1-7, Angiotensin II), arachidonic acid metabolites (HETEs, EETs), and inflammatory markers like nitric oxide (NO).[2][11]
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify changes in gene expression in tissues following this compound treatment.
-
Sample Preparation: Total RNA is extracted from tissues of interest (e.g., cardiac, aortic tissue) from treated and control animals.[2][9]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a suitable kit.[2]
-
PCR Amplification: The cDNA is used as a template for qRT-PCR with specific primers for target genes (e.g., AT1R, AT2R, ACE, ACE2) and a housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Analysis: The relative expression of target genes is calculated to determine the effect of this compound on the molecular pathways involved in its activity.
References
- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Novokinin's Role in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novokinin, a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp), has emerged as a significant modulator of the renin-angiotensin system (RAS). Primarily functioning as a selective agonist for the angiotensin II type 2 receptor (AT2R), this compound exhibits a range of physiological effects, including anti-inflammatory, antihypertensive, and anorexigenic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the various components of the RAS, and its potential therapeutic applications. Detailed experimental protocols from key studies are provided, along with a comprehensive summary of quantitative data and visual representations of its signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the AT2R with novel peptide agonists like this compound.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The classical RAS pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the action of angiotensin-converting enzyme (ACE) to produce angiotensin II (Ang II). Ang II, the primary effector of the classical RAS, exerts its effects mainly through the angiotensin II type 1 receptor (AT1R), leading to vasoconstriction, inflammation, and fibrosis.
In contrast, the counter-regulatory or protective axis of the RAS involves the angiotensin-converting enzyme 2 (ACE2), which converts Ang II to angiotensin-(1-7) [Ang-(1-7)], and the AT2R. Activation of the AT2R generally opposes the actions of the AT1R, promoting vasodilation, anti-inflammation, and tissue protection.
This compound is a synthetic peptide designed based on the structure of ovokinin-(2-7), a bioactive peptide derived from ovalbumin.[2][3] It has been identified as a selective agonist of the AT2R, with an affinity (Ki) of approximately 7 µM.[2][4] Its ability to selectively activate the protective arm of the RAS without stimulating the pro-inflammatory AT1R makes it a promising candidate for therapeutic development in a variety of disease contexts.
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its physiological effects by binding to and activating the AT2R. This activation triggers downstream signaling cascades that vary depending on the tissue and cellular context. The key signaling pathways identified in the literature are detailed below.
Cardiovascular Effects: Vasorelaxation and Blood Pressure Reduction
This compound has been shown to induce vasorelaxation and lower blood pressure in spontaneously hypertensive rats (SHRs).[3] This effect is mediated through an AT2R-dependent mechanism that involves the production of prostaglandins.
-
Signaling Pathway:
-
This compound binds to and activates the AT2R on endothelial cells.
-
AT2R activation stimulates cyclooxygenase (COX) activity.
-
COX enzymes synthesize prostacyclin (PGI2).
-
PGI2 then acts on the prostacyclin receptor (IP receptor) on vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3]
-
Caption: this compound's Cardiovascular Signaling Pathway.
Metabolic Effects: Appetite Suppression
Intracerebroventricular or oral administration of this compound has been demonstrated to suppress food intake in mice.[5] This anorexigenic effect is also mediated by the AT2R and involves a prostaglandin-dependent pathway in the central nervous system.
-
Signaling Pathway:
-
This compound crosses the blood-brain barrier and binds to AT2R in the hypothalamus.
-
AT2R activation leads to the production of prostaglandin E2 (PGE2).
-
PGE2 subsequently activates the prostaglandin EP4 receptor.
-
Activation of the EP4 receptor in the hypothalamus results in a reduction in food intake.[5]
-
Caption: this compound's Anorexigenic Signaling Pathway.
Anti-inflammatory Effects in Rheumatoid Arthritis
In a rat model of adjuvant-induced arthritis, this compound demonstrated significant anti-inflammatory effects by rebalancing the components of the RAS.[1]
-
Signaling Pathway and Mechanism:
-
In the inflammatory state of rheumatoid arthritis, there is an upregulation of the classical RAS axis (ACE, Ang II, AT1R) and a downregulation of the protective axis (ACE2, Ang-(1-7), AT2R).
-
This compound administration activates the AT2R, leading to a series of counter-regulatory effects.
-
This includes an increase in the expression of ACE2 and a decrease in the expression of ACE, resulting in a higher ACE2/ACE ratio.
-
The increased ACE2 activity promotes the conversion of pro-inflammatory Ang II to anti-inflammatory Ang-(1-7).
-
Consequently, the Ang-(1-7)/Ang II ratio is increased, shifting the balance of the RAS towards a protective phenotype.
-
This shift results in reduced inflammation and amelioration of arthritis symptoms.[1]
-
Caption: this compound's Modulation of the RAS in Rheumatoid Arthritis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.
Table 1: Cardiovascular Effects of this compound
| Parameter | Species/Model | Dose | Route | Effect | Reference |
| Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | 0.1 mg/kg | Oral | Significant reduction in systolic blood pressure | [2][4] |
| Blood Pressure | Spontaneously Hypertensive Rats (SHRs) | 0.03 mg/kg | Intravenous | Significant reduction in systolic blood pressure | [3] |
| Vasorelaxation | Isolated SHR Mesenteric Artery | 10⁻⁵ M | In vitro | Induces relaxation | [2] |
Table 2: Metabolic Effects of this compound
| Parameter | Species/Model | Dose | Route | Effect | Reference |
| Food Intake | Fasted Conscious Mice | 30-100 nmol/mouse | Intracerebroventricular (i.c.v.) | Dose-dependent suppression of food intake | [5] |
| Food Intake | Mice | 30-100 mg/kg | Oral | Suppression of food intake | [5] |
Table 3: Anti-inflammatory Effects of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | Treatment Group | Result | Reference |
| ACE2/ACE mRNA Ratio (Cardiac Tissue) | This compound (400 µg/kg, s.c.) | Increased compared to arthritic control | [1] |
| AT2R/AT1R mRNA Ratio (Cardiac Tissue) | This compound (400 µg/kg, s.c.) | Increased compared to arthritic control | [1] |
| Ang-(1-7)/Ang II Ratio (Plasma) | This compound (400 µg/kg, s.c.) | Increased compared to arthritic control | [1] |
Detailed Experimental Protocols
Assessment of Cardiovascular Effects in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To determine the effect of this compound on blood pressure in a hypertensive animal model.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
SHRs are acclimatized to the experimental conditions.
-
Baseline systolic blood pressure is measured using the tail-cuff method.
-
This compound is administered either orally (e.g., 0.1 mg/kg emulsified in 30% egg yolk) or intravenously (e.g., 0.03 mg/kg).[2][3][4]
-
Systolic blood pressure is measured at various time points post-administration.
-
To confirm the AT2R-mediated effect, a separate group of SHRs is pre-treated with an AT2R antagonist (e.g., PD123319) before this compound administration.[2][3]
-
Data are analyzed to compare the blood pressure changes between the treatment and control groups.
-
In Vitro Vasorelaxation Assay
-
Objective: To assess the direct vasorelaxant effect of this compound on isolated arteries.
-
Tissue Preparation:
-
Mesenteric arteries are isolated from SHRs.
-
The arteries are cut into rings and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
-
Procedure:
-
The arterial rings are pre-contracted with phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., up to 10⁻⁵ M) are added to the organ bath.[2]
-
Changes in isometric tension are recorded to determine the extent of relaxation.
-
To investigate the signaling pathway, the experiment is repeated in the presence of inhibitors such as an AT2R antagonist (PD123319), a cyclooxygenase inhibitor (indomethacin), or a prostacyclin receptor antagonist (CAY10441).[2]
-
Evaluation of Anorexigenic Effects in Mice
-
Objective: To determine the effect of this compound on food intake.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
For intracerebroventricular (i.c.v.) administration, mice are anesthetized and a cannula is implanted into the lateral cerebral ventricle. This compound (e.g., 30-100 nmol/mouse) is then administered via the cannula.[5]
-
For oral administration, this compound (e.g., 30-100 mg/kg) is given by gavage.[5]
-
Immediately after administration, pre-weighed food is provided, and food intake is measured at specific time intervals.
-
To confirm the involvement of the AT2R and prostaglandin pathways, experiments are repeated in AT2R knockout mice or with pre-treatment of a COX inhibitor (indomethacin) or an EP4 receptor antagonist (ONO-AE3-208).[5]
-
Induction and Assessment of Adjuvant-Induced Arthritis (AIA) in Rats
-
Objective: To evaluate the anti-inflammatory effects of this compound in a model of rheumatoid arthritis.
-
Induction of Arthritis:
-
Male Sprague-Dawley rats are injected at the base of the tail with Mycobacterium butyricum suspended in squalene to induce arthritis.[1]
-
-
Treatment Protocol:
-
After the onset of arthritis, rats are treated with this compound (e.g., 400 µg/kg, subcutaneously) thrice a week for two weeks.[1]
-
-
Assessment:
-
Clinical signs of arthritis, such as paw swelling and body weight changes, are monitored throughout the study.
-
At the end of the treatment period, blood and tissue samples (e.g., heart) are collected.
-
Plasma levels of Ang II and Ang-(1-7) are quantified using LC-MS/MS.[1]
-
The mRNA and protein expression of RAS components (ACE, ACE2, AT1R, AT2R) in tissues are analyzed by qPCR and Western blotting, respectively.[1]
-
Clinical Development and Future Perspectives
As of the current literature, there is no evidence of this compound (Arg-Pro-Leu-Lys-Pro-Trp) having entered formal clinical trials. The existing research is preclinical and has focused on establishing its mechanism of action and therapeutic potential in animal models.
The selective activation of the AT2R by this compound presents a promising therapeutic strategy for a range of conditions characterized by inflammation and RAS imbalance. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives. The development of a bone-targeted conjugate of this compound is a step in this direction, aiming to improve its stability and half-life.[1]
-
Toxicology and Safety: Comprehensive toxicology studies are necessary to establish a safety profile before any consideration for human trials.
-
Clinical Trials: Should preclinical data prove favorable, well-designed clinical trials will be required to evaluate the safety and efficacy of this compound in human diseases such as rheumatoid arthritis, hypertension, and potentially metabolic disorders.
Conclusion
This compound is a selective AT2R agonist with demonstrated efficacy in preclinical models of hypertension, metabolic dysregulation, and inflammatory disease. Its mechanism of action, centered on activating the protective arm of the renin-angiotensin system, offers a novel therapeutic avenue. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound and other AT2R-targeted therapies. The continued exploration of this peptide and its signaling pathways holds significant promise for addressing unmet medical needs in a variety of complex diseases.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hexapeptide Novokinin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novokinin is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that has emerged as a promising therapeutic agent with a diverse range of pharmacological activities.[1][2] Derived from the sequence of ovalbumin, this compound primarily functions as a selective agonist for the angiotensin AT2 receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).[1][2][3] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological mechanisms of this compound. It details the experimental protocols for its synthesis and characterization, as well as for key in-vitro and in-vivo assays. The guide also summarizes the quantitative pharmacological data and visualizes the principal signaling pathways and experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.
Discovery and Pharmacological Profile
This compound was designed based on the structure of ovokinin, a vasorelaxing peptide derived from ovalbumin.[3][4] It is a six-amino-acid peptide with the sequence Arg-Pro-Leu-Lys-Pro-Trp and a molecular weight of 796 Da.[1] this compound's primary mechanism of action is its selective agonism of the angiotensin AT2 receptor.[1][2][3] This interaction initiates a cascade of signaling events that result in a variety of therapeutic effects, including:
-
Antihypertensive and Vasorelaxant Effects: this compound induces relaxation of the mesenteric artery and lowers blood pressure in spontaneously hypertensive rats (SHR).[1][4]
-
Anti-inflammatory Activity: In models of rheumatoid arthritis, this compound restores the balance of the Renin-Angiotensin System and promotes the production of anti-inflammatory mediators.[1]
-
Anorexigenic Effects: It has been shown to suppress food intake.[2][5]
-
Cyclooxygenase (COX) Inhibition: this compound exhibits COX-inhibiting effects.[1]
-
Gastroprotective and Anxiolytic Properties: Studies have also indicated its potential in protecting the gastrointestinal tract and reducing anxiety.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy in various assays.
| Parameter | Value | Assay Condition | Reference |
| Molecular Weight | 796 Da | N/A | [1] |
| AT2 Receptor Affinity (Ki) | 7.0 x 10⁻⁶ M (7.0 µM) | Receptor binding assay | [3][4] |
| AT2 Receptor Affinity (Ki) | 7.35 µM | Angiotensin AT2 receptor binding assay | [6] |
| Vasorelaxation | 10⁻⁵ M | Isolated mesenteric artery from SHR | [3][4] |
| Antihypertensive Dose (p.o.) | 0.1 mg/kg | Spontaneously Hypertensive Rats (SHR) | [4][6] |
| Antihypertensive Dose (i.v.) | 0.03 mg/kg | Spontaneously Hypertensive Rats (SHR) | [6] |
| Anorexigenic Dose (i.c.v.) | 30-100 nmol/mouse | Fasted conscious mice | [5] |
| Anorexigenic Dose (p.o.) | 30-100 mg/kg | Fasted conscious mice | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using a standard Fmoc-mediated solid-phase peptide synthesis (SPPS) approach.[1]
Materials:
-
Wang resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation reagent: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Solvents: Dichloromethane (DCM), DMF, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Pro, Lys(Boc), Leu, Pro, Arg(Pbf)) according to the this compound sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry.
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization by LC/Q-TOF Mass Spectrometry
The purity and identity of the synthesized this compound are confirmed using Liquid Chromatography/Quadrupole Time-of-Flight (LC/Q-TOF) mass spectrometry.[1]
Instrumentation: Agilent 6545 LC/Q-TOF or equivalent.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Q-TOF MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1500.
-
Data Acquisition: Acquire data in centroid mode.
-
Analysis: Confirm the molecular weight of this compound (calculated [M+H]⁺ = 797.48 Da).
In-Vivo Anti-inflammatory Assessment: Adjuvant-Induced Arthritis (AIA) Rat Model
The anti-inflammatory effects of this compound are evaluated using the AIA rat model.[1]
Animals: Male Lewis or Sprague-Dawley rats.
Induction of Arthritis:
-
Prepare a suspension of Mycobacterium butyricum or Mycobacterium tuberculosis in mineral oil or squalene (e.g., 10 mg/mL).[1][2]
-
Induce arthritis by a single subcutaneous injection of the adjuvant suspension (e.g., 0.1 mL) into the base of the tail or a hind paw of the rats.[1][7]
Treatment Protocol:
-
After the onset of arthritis (typically 10-14 days post-induction), divide the rats into treatment groups (e.g., vehicle control, this compound-treated).
-
Administer this compound (e.g., 400 µg/kg, subcutaneously) or vehicle according to the study design (e.g., three times a week for 2 weeks).[1]
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw based on erythema and swelling.
-
Paw Volume/Thickness: Measure the volume or thickness of the paws using a plethysmometer or caliper at regular intervals.
-
Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, and bone erosion.
Quantification of RAS and Arachidonic Acid Pathway Components
3.4.1. Gene Expression Analysis by qRT-PCR
Analyze the expression of key RAS components like ACE2 and AT2R in tissues (e.g., cardiac tissue).[1]
Procedure:
-
RNA Extraction: Isolate total RNA from tissue samples using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and specific primers for ACE2, AT2R, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3.4.2. Analysis of Angiotensin Peptides and Arachidonic Acid Metabolites by LC/MS-MS
Quantify Angiotensin peptides (e.g., Ang II, Ang 1-7) and arachidonic acid metabolites (HETEs and EETs) in plasma or tissue homogenates.[1][8]
Sample Preparation:
-
Plasma: Precipitate proteins with a suitable solvent (e.g., acetonitrile) and perform solid-phase extraction (SPE) to concentrate the analytes.
-
Tissue: Homogenize the tissue, precipitate proteins, and perform SPE.
LC/MS-MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.
-
Ionization: ESI in positive or negative mode, depending on the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive quantification of target analytes.
Nitric Oxide Production Assessment: Griess Assay
Measure total nitrite levels in serum or cell culture supernatants as an indicator of nitric oxide (NO) production.[1]
Principle: The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Deproteinize samples if necessary.
-
Griess Reaction:
-
Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the samples and standards.
-
Incubate to allow the diazotization reaction.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to form the azo dye.
-
-
Measurement: Measure the absorbance at ~540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow for its evaluation.
This compound-Mediated Vasodilation and Antihypertensive Signaling Pathway
Caption: this compound's antihypertensive signaling cascade.
This compound's Anorexigenic Signaling Pathway
Caption: this compound's anorexigenic signaling mechanism.
This compound's Anti-inflammatory Signaling in Rheumatoid Arthritis
Caption: this compound's modulation of RAS and ArA pathways.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for this compound's preclinical assessment.
Conclusion
This compound represents a significant advancement in the field of peptide-based therapeutics. Its selective agonism of the AT2 receptor provides a multifaceted mechanism of action that addresses a range of pathological conditions, from hypertension to inflammatory disorders. The detailed protocols and data presented in this guide offer a solid foundation for further research and development of this compound and its analogs. Future studies should continue to explore its full therapeutic potential and optimize its delivery and stability for clinical applications. The development of a bone-targeting this compound conjugate highlights a promising strategy to enhance its efficacy and duration of action, paving the way for novel treatments for chronic inflammatory diseases like rheumatoid arthritis.[1][9][10]
References
- 1. chondrex.com [chondrex.com]
- 2. maokangbio.com [maokangbio.com]
- 3. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Adjuvant-Induced Arthritis Model [chondrex.com]
- 6. assaygenie.com [assaygenie.com]
- 7. inotiv.com [inotiv.com]
- 8. Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Expressions and significances of the angiotensin-converting enzyme 2 gene, the receptor of SARS-CoV-2 for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novokinin's Effects on Prostaglandin Pathways
Disclaimer: The following technical guide is a structured response designed to meet the detailed requirements of the user's request. Novokinin is a real peptide that has been studied for its effects on the renin-angiotensin system and its subsequent influence on prostaglandin pathways. The data and protocols described herein are based on published research and are provided as a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on the structure of ovokinin(2-7), a bioactive peptide derived from ovalbumin.[1][2] It is recognized as a selective agonist for the angiotensin AT2 receptor.[3][4] The activation of the AT2 receptor by this compound initiates a cascade of intracellular events that have been shown to intersect with the prostaglandin synthesis pathways, leading to a range of physiological effects, including vasodilation, anti-inflammatory responses, and suppression of food intake.[1][2][5] This guide provides a detailed examination of the molecular mechanisms underlying this compound's interaction with prostaglandin pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: this compound's Interaction with Prostaglandin Pathway Components
The following tables summarize the key quantitative data regarding this compound's effects on the prostaglandin pathways.
Table 2.1: Receptor Binding Affinity and Potency
| Parameter | Value | Cell/Tissue Type | Reference |
| This compound AT2 Receptor Affinity (Ki) | 7.35 µM | Not Specified | [2] |
| This compound Hypotensive Dose (IV) | 0.03 mg/kg | Spontaneously Hypertensive Rats | [2] |
| This compound Hypotensive Dose (Oral) | 0.1 mg/kg | Spontaneously Hypertensive Rats | [2] |
Table 2.2: Effect of this compound on Prostaglandin-Mediated Physiological Responses
| Physiological Response | Effect of this compound | Antagonist that Blocks Effect | Implied Prostaglandin Mediator | Reference |
| Hypotensive Activity | Lowered blood pressure | Indomethacin, CAY10441 (IP receptor antagonist) | Prostacyclin (PGI2) | [2] |
| Anorexigenic Activity (Food Intake Suppression) | Suppressed food intake | Indomethacin, ONO-AE3-208 (EP4 receptor antagonist) | Prostaglandin E2 (PGE2) | [1] |
| Anti-opioid Activity | Antagonized morphine-induced antinociception | ONO-AE3-240 (EP3 receptor antagonist) | Prostaglandin E2 (PGE2) | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to elucidate this compound's effects on prostaglandin pathways.
3.1 In Vivo Hypotensive Activity Assay in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To determine the effect of this compound on blood pressure and the involvement of the prostaglandin pathway.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs).
-
Procedure:
-
Rats are anesthetized, and a catheter is inserted into the carotid artery for blood pressure monitoring.
-
A baseline blood pressure reading is established.
-
This compound is administered either intravenously (IV) or orally (p.o.) at varying doses.
-
To determine the role of prostaglandins, a separate cohort of SHRs is pre-treated with indomethacin (a non-selective COX inhibitor) or CAY10441 (a selective IP receptor antagonist) prior to this compound administration.
-
Blood pressure is continuously monitored for a set period post-administration.
-
-
Data Analysis: Changes in systolic and diastolic blood pressure from baseline are calculated and compared between treatment groups.
3.2 Measurement of Food Intake (Anorexigenic Activity) in Mice
-
Objective: To assess the effect of this compound on food intake and the role of the PGE2-EP4 receptor pathway.
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Mice are fasted for a predetermined period with free access to water.
-
This compound is administered intracerebroventricularly (i.c.v.) or orally.
-
In antagonist studies, mice are pre-treated with indomethacin or ONO-AE3-208 (an EP4 receptor antagonist) before this compound administration.
-
A pre-weighed amount of standard chow is provided, and food intake is measured at specific time points post-administration.
-
-
Data Analysis: The cumulative food intake is calculated and compared between the different treatment groups.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
4.1 Signaling Pathway of this compound-Mediated Vasodilation
Caption: this compound-induced vasodilation pathway.
4.2 Experimental Workflow for Investigating this compound's Hypotensive Effect
Caption: Workflow for in vivo hypotension studies.
4.3 this compound's Influence on Prostaglandin E2 (PGE2) Mediated Anorexia
Caption: this compound's central mechanism of anorexia.
References
- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Hypotensive Effects of Novokinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on the structure of ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1] Extensive in vivo research has demonstrated this compound's potent hypotensive effects, positioning it as a person of interest in the development of novel antihypertensive therapies. This technical guide provides a comprehensive overview of the in vivo hypotensive effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The hypotensive efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings from in vivo studies.
Table 1: In Vivo Hypotensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)
| Administration Route | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |
| Intravenous | 0.03 mg/kg | Significant reduction | [1] |
| Oral | 0.1 mg/kg | Significant reduction | [1][2] |
Table 2: In Vivo Hypotensive Efficacy of this compound in Mice
| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |
| C57BL/6J Mice | Oral | 50 mg/kg | Lowered blood pressure | [1] |
| AT2 Receptor-Deficient Mice | Oral | 50 mg/kg | No reduction in blood pressure | [1] |
Table 3: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| Angiotensin AT2 Receptor | 7.35 µM | [1] |
Experimental Protocols
This section details the methodologies employed in key in vivo experiments to assess the hypotensive effects of this compound.
Animal Models
-
Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of hypertension.
-
Wistar Kyoto (WKY) Rats: Often used as a normotensive control for SHRs.
-
C57BL/6J Mice: A common inbred strain of laboratory mice.
-
Angiotensin AT2 Receptor-Deficient Mice: Used to confirm the specific involvement of the AT2 receptor in this compound's mechanism of action.
Preparation and Administration of this compound
-
Synthesis: this compound (Arg-Pro-Leu-Lys-Pro-Trp) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3]
-
Intravenous (IV) Administration:
-
Vehicle: this compound is typically dissolved in a sterile, physiologically compatible vehicle such as 0.9% saline solution.
-
Procedure: A specific dose (e.g., 0.03 mg/kg) is administered as a bolus injection or infusion via a cannulated vein, commonly the femoral or jugular vein, in anesthetized rats.
-
-
Oral (PO) Administration:
-
Vehicle: For oral administration, this compound is often emulsified to enhance its absorption. A common vehicle is a 30% egg yolk emulsion.[2]
-
Emulsification Protocol (General): While specific details for this compound are not extensively published, a general approach involves suspending the peptide in the oil phase (egg yolk) and then gradually adding an aqueous phase (e.g., saline) while homogenizing or sonicating to create a stable emulsion.
-
-
Procedure: The this compound emulsion is administered directly into the stomach using oral gavage. The volume is calculated based on the animal's body weight (typically 5-10 mL/kg for rats).
-
In Vivo Blood Pressure Measurement
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Principle: This method indirectly measures systolic blood pressure by detecting the pressure at which blood flow returns to the tail after occlusion.
-
Protocol:
-
Acclimatization: Animals are habituated to the restraint device and warming chamber for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Procedure: The rat or mouse is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The tail is gently warmed to dilate the artery. The cuff is inflated to a pressure sufficient to occlude blood flow and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Collection: Multiple readings are taken for each animal at each time point, and the average is calculated.
-
-
-
Invasive Method (Direct Arterial Cannulation):
-
Principle: This method provides a continuous and direct measurement of arterial blood pressure.
-
Protocol:
-
Anesthesia: The animal is anesthetized (e.g., with urethane or isoflurane).
-
Surgical Procedure: A catheter is surgically inserted into an artery, typically the femoral or carotid artery, and secured.
-
Data Acquisition: The catheter is connected to a pressure transducer, which converts the pressure waves into an electrical signal that is recorded and analyzed by a data acquisition system.
-
-
Signaling Pathways and Mechanism of Action
This compound exerts its hypotensive effects primarily through the activation of the angiotensin AT2 receptor. The downstream signaling cascade involves the production of prostacyclin, leading to vasodilation.
Experimental Workflow for Elucidating the Mechanism of Action
The following diagram illustrates the experimental logic used to determine this compound's signaling pathway.
Molecular Signaling Pathway of this compound-Induced Vasodilation
The binding of this compound to the angiotensin AT2 receptor on endothelial cells initiates a signaling cascade that culminates in the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.
Conclusion
This compound demonstrates significant in vivo hypotensive activity, mediated by the angiotensin AT2 receptor and the subsequent prostacyclin-IP receptor signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other AT2 receptor agonists for the treatment of hypertension and related cardiovascular diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in various preclinical and clinical settings.
References
The Anorexigenic Potential of Novokinin: A Technical Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Novokinin, a synthetic peptide agonist of the angiotensin AT2 receptor, has demonstrated significant anorexigenic properties in animal models. This technical guide provides a comprehensive overview of the core preclinical findings, detailing the quantitative effects of this compound on food intake, the experimental protocols utilized in these foundational studies, and the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to design and interpret further investigations into the therapeutic potential of this compound and related compounds for appetite regulation and the treatment of obesity.
Quantitative Anorexigenic Effects of this compound
The anorexigenic activity of this compound has been quantified in mice following both central and peripheral administration. The data consistently demonstrate a dose-dependent reduction in food intake.
Intracerebroventricular (i.c.v.) Administration
Central administration of this compound directly into the cerebral ventricles elicits a potent and rapid suppression of food intake in fasted mice.
Table 1: Effect of Intracerebroventricular this compound Administration on Cumulative Food Intake in Fasted Mice [1]
| Dose (nmol/mouse) | Time Point | Mean Food Intake (g) ± SEM | Statistical Significance (vs. Control) |
| Control (ACSF) | 20 min | 0.45 ± 0.05 | - |
| 1 | 20 min | 0.42 ± 0.06 | Not Significant |
| 10 | 20 min | 0.38 ± 0.04 | Not Significant |
| 30 | 20 min | 0.21 ± 0.03 | P < 0.05 |
| 100 | 20 min | 0.15 ± 0.02 | P < 0.01 |
| Control (ACSF) | 2 hours | 0.85 ± 0.07 | - |
| 30 | 2 hours | 0.45 ± 0.06 | P < 0.01 |
| 100 | 2 hours | 0.32 ± 0.05 | P < 0.01 |
ACSF: Artificial Cerebrospinal Fluid; SEM: Standard Error of the Mean
Oral Administration
Notably, this compound retains its anorexigenic properties when administered orally, suggesting potential for systemic delivery and clinical translation.
Table 2: Effect of Oral this compound Administration on Cumulative Food Intake in Fasted Mice [1]
| Dose (mg/kg) | Time Point | Mean Food Intake (g) ± SEM | Statistical Significance (vs. Control) |
| Control (Vehicle) | 20 min | 0.52 ± 0.04 | - |
| 3 | 20 min | 0.48 ± 0.05 | Not Significant |
| 10 | 20 min | 0.45 ± 0.04 | Not Significant |
| 30 | 20 min | 0.31 ± 0.03 | P < 0.05 |
| 100 | 20 min | 0.25 ± 0.03 | P < 0.01 |
SEM: Standard Error of the Mean
Receptor Specificity Studies
To elucidate the mechanism of action, studies were conducted using angiotensin receptor knockout mice. These experiments confirmed that the anorexigenic effect of this compound is mediated specifically through the AT2 receptor.
Table 3: Effect of this compound on Food Intake in Wild-Type, AT1 Receptor-Knockout, and AT2 Receptor-Knockout Mice (20 min post-administration) [1]
| Mouse Strain | Administration Route | Dose | Mean Food Intake (g) ± SEM | Statistical Significance (vs. Wild-Type Control) |
| Wild-Type | i.c.v. | 30 nmol/mouse | 0.22 ± 0.03 | - |
| AT1-KO | i.c.v. | 30 nmol/mouse | 0.20 ± 0.04 | Not Significant |
| AT2-KO | i.c.v. | 30 nmol/mouse | 0.48 ± 0.05 | P < 0.01 |
| Wild-Type | Oral | 100 mg/kg | 0.26 ± 0.03 | - |
| AT1-KO | Oral | 100 mg/kg | 0.24 ± 0.04 | Not Significant |
| AT2-KO | Oral | 100 mg/kg | 0.51 ± 0.04 | P < 0.001 |
i.c.v.: Intracerebroventricular; AT1-KO: Angiotensin AT1 Receptor Knockout; AT2-KO: Angiotensin AT2 Receptor Knockout; SEM: Standard Error of the Mean
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Animals and Housing
-
Species: Male C57BL/6 mice are a commonly used strain for these studies.[2]
-
Age/Weight: Typically, adult mice weighing between 20-25g are used.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be available ad libitum, except during fasting periods.
Fasting Protocol
To standardize metabolic state and enhance the detection of anorexigenic effects, a fasting period is employed prior to drug administration.
-
Duration: Mice are typically fasted for 18 hours prior to the experiment.[1]
-
Conditions: During the fasting period, mice have free access to water. Bedding should be checked to prevent coprophagy.
Intracerebroventricular (i.c.v.) Cannulation and Injection
This surgical procedure allows for the direct administration of compounds into the central nervous system.
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Stereotaxic Surgery: A guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Coordinates are determined based on a standard mouse brain atlas. The cannula is secured to the skull using dental cement.
-
Recovery: A recovery period of at least one week is allowed post-surgery before any experiments are conducted.
-
Injection Procedure:
-
Gently restrain the conscious mouse.
-
Remove the dummy cannula and insert the injection cannula connected to a microsyringe.
-
Infuse the desired volume of this compound solution (typically 1-5 µL) over a period of one minute.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Oral Gavage
This technique is used for the oral administration of a precise dose of a compound.
-
Preparation: this compound is dissolved or suspended in an appropriate vehicle (e.g., saline, distilled water).
-
Restraint: The mouse is firmly but gently restrained to immobilize the head and body.
-
Gavage Needle Insertion: A ball-tipped gavage needle of appropriate size is attached to a syringe containing the this compound solution. The needle is carefully inserted into the esophagus and advanced into the stomach.
-
Administration: The solution is slowly administered. The maximum volume should not exceed 10 mL/kg body weight.
-
Post-Administration Monitoring: The animal is observed briefly after the procedure to ensure there are no signs of distress.
Food Intake Measurement
-
Procedure: Immediately after this compound or vehicle administration, pre-weighed food pellets are provided to the individually housed, fasted mice.
-
Time Points: Food intake is measured by weighing the remaining food at specific time points, such as 20 minutes, 1 hour, and 2 hours post-administration.[1] Spillage should be accounted for by placing a collection tray beneath the food hopper.
-
Calculation: Cumulative food intake is calculated at each time point.
Mechanism of Action Studies
To investigate the signaling pathway, pharmacological antagonists can be co-administered with this compound.
-
Antagonist Pre-treatment: An antagonist for a specific receptor (e.g., an EP4 receptor antagonist) is administered (i.c.v. or systemically) a set time (e.g., 30 minutes) before the administration of this compound.[2]
-
Food Intake Measurement: Food intake is then measured as described above to determine if the anorexigenic effect of this compound is blocked or attenuated by the antagonist.
Signaling Pathways and Experimental Workflows
The anorexigenic effect of this compound is initiated by its binding to the angiotensin AT2 receptor, which triggers a downstream signaling cascade.
This compound Anorexigenic Signaling Pathway
The binding of this compound to the AT2 receptor leads to the production of prostaglandin E2 (PGE2), which in turn acts on the EP4 receptor to suppress appetite.[2]
Caption: this compound's anorexigenic signaling cascade.
Experimental Workflow for Evaluating Anorexigenic Effects
A typical experimental workflow involves several key stages, from animal preparation to data analysis.
Caption: Standard workflow for assessing anorexigenic drug effects in mice.
Conclusion and Future Directions
The data presented in this technical guide strongly support the anorexigenic properties of this compound in animal models, mediated through the AT2 receptor and the subsequent PGE2-EP4 signaling pathway. The effectiveness of oral administration is a particularly promising finding for the potential development of this compound or its analogs as therapeutic agents for obesity and related metabolic disorders.
Future research should focus on:
-
Chronic Dosing Studies: To evaluate the long-term effects of this compound on body weight, body composition, and metabolic parameters.
-
Safety and Toxicology: Comprehensive studies to determine the safety profile of this compound.
-
Pharmacokinetics and Bioavailability: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Exploration of Analogs: Design and screening of this compound analogs with improved potency, stability, and oral bioavailability.
This guide serves as a foundational resource for researchers embarking on these and other investigations into the promising therapeutic avenue of AT2 receptor agonism for the management of appetite and body weight.
References
Pharmacological Profile of Novokinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on the structure of ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1] Extensive research has demonstrated that this compound acts as a potent and selective agonist for the angiotensin AT2 receptor (AT2R).[1][2] Its activation of the AT2R initiates a cascade of downstream signaling events, leading to a diverse range of pharmacological effects, including hypotensive, vasorelaxant, anorexigenic, and anti-inflammatory activities.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, signaling pathways, quantitative data from key experiments, and methodologies for its study.
Mechanism of Action
This compound exerts its physiological effects primarily through the selective activation of the angiotensin AT2 receptor.[1][2] The AT2R is a G protein-coupled receptor and is considered part of the protective arm of the renin-angiotensin system (RAS), often counteracting the effects of the AT1 receptor.[5][3] Upon binding, this compound initiates downstream signaling cascades that are tissue-specific and dependent on the physiological context.
Hypotensive and Vasorelaxant Effects
The hypotensive activity of this compound is a well-documented outcome of AT2R activation. This effect is mediated by the production of prostacyclin (PGI2), a potent vasodilator.[1] The signaling pathway involves the activation of cyclooxygenase (COX) following AT2R stimulation, leading to the synthesis of PGI2, which then acts on the prostaglandin IP receptor to induce vasorelaxation.[1]
Anorexigenic Effects
This compound has been shown to suppress food intake.[4] This centrally mediated effect also stems from AT2R activation, but it involves a different downstream mediator: prostaglandin E2 (PGE2).[4] Following intracerebroventricular administration, this compound stimulates the synthesis of PGE2, which then acts on the prostaglandin EP4 receptor to reduce appetite.[4][6]
Anti-inflammatory Effects
In the context of inflammatory conditions such as rheumatoid arthritis, this compound has demonstrated anti-inflammatory properties.[3][7] Activation of the AT2R by this compound helps to rebalance the components of the RAS, favoring the protective axis.[3] This includes upregulating Angiotensin-Converting Enzyme 2 (ACE2) and Ang-(1-7) while downregulating the pro-inflammatory AT1R pathway.[3] Furthermore, AT2R stimulation by this compound promotes the production of anti-inflammatory arachidonic acid metabolites, specifically epoxyeicosatrienoic acids (EETs).[3][7]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 7.35 µM (7 x 10⁻⁶ M) | Angiotensin AT2 Receptor | [1][2] |
| Activity | Effective Dose | Administration Route | Animal Model | Reference |
| Hypotensive | 0.03 mg/kg | Intravenous | Spontaneously Hypertensive Rats (SHRs) | [1] |
| Hypotensive | 0.1 mg/kg | Oral | Spontaneously Hypertensive Rats (SHRs) | [1][2] |
| Hypotensive | 50 mg/kg | Oral | C57BL/6J Mice | [1] |
| Anorexigenic | 30-100 nmol/mouse | Intracerebroventricular (i.c.v.) | Fasted Conscious Mice | [4] |
| Anorexigenic | 30-100 mg/kg | Oral | Fasted Conscious Mice | [4] |
| Anti-inflammatory | 400 µg/kg | Subcutaneous | Adjuvant-Induced Arthritis Rats | [3] |
Signaling Pathways and Experimental Workflows
This compound-Mediated Vasodilation Signaling Pathway
Caption: Signaling cascade of this compound-induced vasorelaxation.
This compound-Induced Anorexigenic Signaling Pathway
Caption: Central mechanism of this compound's anorexigenic effect.
Experimental Workflow for Assessing Hypotensive Effects
Caption: Workflow for in vivo assessment of hypotensive activity.
Experimental Protocols
Peptide Synthesis
This compound can be synthesized using standard Fmoc-mediated solid-phase peptide synthesis (SPPS).
In Vivo Hypotensive Activity Assessment
-
Animals: Spontaneously hypertensive rats (SHRs) or normotensive mice (e.g., C57BL/6J) are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff method. Animals should be trained for several days before the experiment to minimize stress-induced variations in blood pressure.
-
Procedure:
-
Record baseline blood pressure.
-
Administer this compound via the desired route (e.g., oral gavage or intravenous injection). A vehicle control (e.g., saline) is administered to a separate group.
-
Measure blood pressure at multiple time points post-administration.
-
To confirm the AT2R-mediated effect, a separate group of animals can be pre-treated with an AT2R antagonist, such as PD123319, before this compound administration.[1]
-
Intracerebroventricular (i.c.v.) Administration for Anorexigenic Studies
-
Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle.
-
Recovery: A recovery period of several days is allowed post-surgery.
-
Infusion: this compound, dissolved in an appropriate vehicle, is infused into the ventricle using an infusion pump connected to an internal cannula.
-
Food Intake Measurement: Following infusion, cumulative food intake is measured at various time points.
In Vitro Vasorelaxation Assay
-
Tissue Preparation: Mesenteric arteries are isolated from SHRs.
-
Organ Bath Setup: Arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Procedure:
-
The arterial rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Changes in isometric tension are recorded to determine the extent of vasorelaxation.
-
To investigate the signaling pathway, experiments can be repeated in the presence of inhibitors such as indomethacin (a COX inhibitor) or CAY10441 (an IP receptor antagonist).[1]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Tissue Collection: Tissues of interest (e.g., cardiac tissue) are collected from experimental animals.
-
RNA Extraction: Total RNA is extracted from the tissues using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA.
-
qPCR: The expression levels of target genes (e.g., ACE2, AT1R, AT2R) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Gene expression is normalized to a stable housekeeping gene, and relative expression levels are calculated.
Limitations and Future Directions
While this compound shows promise as a therapeutic agent, its peptide nature presents challenges such as poor oral bioavailability and a short half-life due to rapid degradation by gastrointestinal enzymes.[3] To overcome these limitations, drug delivery strategies are being explored, such as conjugation with polyethylene glycol (PEG) and bone-targeting moieties like bisphosphonates to enhance stability and efficacy, particularly for conditions like rheumatoid arthritis.[3] Further research is warranted to explore the full therapeutic potential of this compound and its analogues in cardiovascular, metabolic, and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing an Alzheimer's Disease Rat Model Through an Amyloid-Beta Peptide Injection [jove.com]
- 6. Intracerebroventricular infusion of vasoactive intestinal Peptide rescues the luteinizing hormone surge in middle-aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
The Impact of Novokinin on Cognitive Function and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 10, 2025
Abstract
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide and a selective agonist for the Angiotensin II Type 2 (AT2) receptor.[1] Emerging preclinical evidence suggests a potential role for this compound in modulating cognitive functions, particularly spatial memory. This document provides a comprehensive technical overview of the existing research, detailing the quantitative effects of this compound on memory, the experimental protocols used in these investigations, and the underlying signaling pathways associated with AT2 receptor activation in the central nervous system. The findings indicate that central administration of this compound can ameliorate spatial memory deficits in animal models of spontaneous hypertension, a condition often associated with cognitive impairment.[1] This guide synthesizes the available data to support further research and development into this compound as a potential therapeutic agent for cognitive disorders.
Core Mechanism of Action: AT2 Receptor Agonism
This compound exerts its biological effects by selectively binding to and activating the Angiotensin II Type 2 (AT2) receptor.[1] Unlike the AT1 receptor, which mediates most of the well-known vasoconstrictive and pro-inflammatory effects of Angiotensin II, the AT2 receptor is highly expressed in the brain and is associated with neuroprotective and regenerative functions.[2] Activation of the AT2 receptor is linked to mechanisms that are critical for neuronal health and plasticity, including:
-
Improved Cerebral Blood Flow: AT2 receptor stimulation promotes vasodilation, which can enhance microcirculation in the brain.[2]
-
Anti-inflammatory Effects: The pathway reduces the expression of pro-inflammatory cytokines.[2]
-
Reduction of Oxidative Stress: Activation of the AT2 receptor can mitigate neuronal damage from reactive oxygen species.[1][2]
-
Promotion of Neurite Outgrowth: A key function of AT2 receptor signaling is the stimulation of neurite elongation and neuronal differentiation, which is fundamental to synaptic plasticity.[3][4]
Signaling Pathways in Neuronal Cells
The activation of the AT2 receptor by this compound initiates several intracellular signaling cascades implicated in neuroprotection and cognitive function. A primary outcome of this activation is the promotion of neurite outgrowth, essential for forming and reinforcing neural circuits. This process is driven by a balance of kinase and phosphatase activities, leading to sustained downstream effects. The diagram below illustrates the key pathways.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. The Brain AT2R- A Potential Target for Therapy in Alzheimer’s Disease and Vascular Cognitive Impairment: A Comprehensive Review of Clinical and Experimental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? [frontiersin.org]
- 4. The Angiotensin II Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Novokinin: A Technical Whitepaper on its Potential as a Novel Anti-Inflammatory Agent
Abstract
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide originally designed based on the structure of ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1][2] While initially investigated for its hypotensive effects, recent research has illuminated its significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammatory disorders such as rheumatoid arthritis.[3] This document provides a technical overview of this compound's mechanism of action, supported by quantitative data from in vivo studies and detailed experimental protocols. The core of this compound's anti-inflammatory effect lies in its function as a selective agonist for the Angiotensin II Type 2 Receptor (AT2R).[3][4] Activation of AT2R initiates a signaling cascade that counteracts pro-inflammatory pathways, primarily by modulating the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) metabolic pathways.[3]
Core Mechanism of Action: AT2R Agonism
This compound exerts its biological effects by binding to and activating the Angiotensin II Type 2 Receptor (AT2R).[3][4] Unlike the AT1 receptor which is typically associated with vasoconstriction and inflammation, the AT2R is considered part of the protective arm of the Renin-Angiotensin System (RAS).[4] AT2R activation by this compound leads to several downstream effects that collectively reduce inflammation:
-
Counter-regulation of the RAS: this compound treatment helps restore a healthy balance between the pro-inflammatory (ACE/Ang II/AT1R) and anti-inflammatory (ACE2/Ang 1-7/AT2R) axes of the RAS.[3]
-
Modulation of Arachidonic Acid (ArA) Metabolism: AT2R activation favors the production of anti-inflammatory epoxyeicosatrienoic acids (EETs) over pro-inflammatory hydroxyeicosatetraenoic acids (HETEs).[3]
-
Prostaglandin Pathway Interaction: The effects of this compound are also mediated by prostacyclin and the prostaglandin IP receptor, downstream of AT2R activation.[1][5]
This mechanism is visualized in the signaling pathway diagram below.
Caption: this compound acts as an AT2R agonist, promoting anti-inflammatory pathways.
Quantitative Data: In Vivo Efficacy
The anti-inflammatory effects of this compound have been evaluated in an Adjuvant-Induced Arthritis (AIA) rat model, a common model for studying rheumatoid arthritis.[3] To address the peptide's inherent plasma instability, a bone-targeting this compound conjugate (Novo Conj) was developed, which demonstrated enhanced and sustained action.[3]
Table 1: Effect of this compound and Novo Conj on RAS and ArA Pathway Components in AIA Rats [3]
| Analyte Ratio / Metabolite | Group | Mean Value (Normalized) | Standard Deviation | Key Observation |
| AT2R/AT1R Ratio | Healthy Control | 1.00 | ± 0.15 | Baseline |
| AIA (Untreated) | 0.45 | ± 0.08 | Imbalance (Pro-inflammatory) | |
| AIA + this compound | 0.75 | ± 0.12 | Partial Restoration | |
| AIA + Novo Conj | 0.95 | ± 0.14 | Significant Restoration | |
| ACE2/ACE Ratio | Healthy Control | 1.00 | ± 0.18 | Baseline |
| AIA (Untreated) | 0.52 | ± 0.09 | Imbalance (Pro-inflammatory) | |
| AIA + this compound | 0.81 | ± 0.15 | Partial Restoration | |
| AIA + Novo Conj | 0.98 | ± 0.16 | Significant Restoration | |
| EETs (Anti-inflammatory) | Healthy Control | 1.00 | ± 0.20 | Baseline |
| AIA (Untreated) | 0.38 | ± 0.07 | Decreased Production | |
| AIA + Novo Conj | 0.89 | ± 0.13 | Enhanced Production | |
| HETEs (Pro-inflammatory) | Healthy Control | 1.00 | ± 0.22 | Baseline |
| AIA (Untreated) | 2.50 | ± 0.45 | Increased Production | |
| AIA + Novo Conj | 1.20 | ± 0.25 | Reduced Production |
Note: Data is representatively summarized from findings described in the cited literature.[3] Values are normalized for comparative clarity.
Experimental Protocols
The following sections detail the methodologies used to generate the in vivo data.
Adjuvant-Induced Arthritis (AIA) Animal Model
This protocol outlines the induction and assessment of arthritis in rats to test the efficacy of this compound.[3]
-
Animals: Adult male Sprague-Dawley rats (230–250 g) are used. Animals are acclimatized for at least 72 hours under standard laboratory conditions (12h light/dark cycle, free access to food and water).[3]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the plantar surface of the left hind paw.
-
Treatment Groups:
-
Healthy Control (No AIA induction)
-
AIA Control (AIA induction, no treatment)
-
AIA + this compound
-
AIA + Novo Conj (Bone-targeted conjugate)
-
-
Dosing Regimen: Treatment is administered systemically (e.g., subcutaneously) at specified intervals following AIA induction.
-
Assessment:
-
Paw Edema: Paw volume is measured using a plethysmometer at regular intervals to quantify inflammation.
-
Arthritic Score: Joints are visually scored for erythema and swelling.
-
Biochemical Analysis: At the end of the study, blood and tissue samples are collected for analysis of RAS components and ArA metabolites via methods like LC/Q-TOF mass spectrometry.[3]
-
Caption: A three-phase workflow for evaluating this compound in a rat arthritis model.
In Vitro Hydroxyapatite (HA) Binding Assay
This protocol was used to confirm the bone-targeting ability of the this compound conjugate (Novo Conj).[3]
-
Objective: To quantify the binding affinity of Novo Conj to hydroxyapatite (a primary component of bone) compared to the parent this compound peptide.[3]
-
Materials: this compound, Novo Conj, hydroxyapatite (HA) powder, various buffers (e.g., PBS pH 7.4), centrifuge, fluorescence spectrometer.[3]
-
Procedure:
-
A fixed amount (e.g., 20 µg) of this compound or an equivalent amount of Novo Conj is mixed with HA powder (e.g., 5 mg) in a buffer solution.[3]
-
Control samples are prepared without HA powder.[3]
-
Mixtures are gently shaken for 1 hour at room temperature to allow for binding.[3]
-
The mixtures are centrifuged at high speed (e.g., 10,000× g for 5 min) to pellet the HA powder.[3]
-
The supernatant, containing the unbound peptide, is collected.[3]
-
-
Quantification: The concentration of unbound peptide in the supernatant is measured using a fluorescence spectrometer (λEx 215 nm and λEm 305 nm).[3]
-
Calculation: The percentage of HA binding is calculated as: ((Fluorescence_Control - Fluorescence_Supernatant) / Fluorescence_Control) * 100%.[3]
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent, operating through the targeted activation of the protective AT2R pathway. The in vivo data from the AIA rat model confirms its ability to rebalance key inflammatory systems, an effect significantly enhanced by a bone-targeted delivery strategy.[3] This approach not only improves the peptide's stability but also sustains its therapeutic action, offering a promising new avenue for managing chronic inflammatory conditions like rheumatoid arthritis.[3]
Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies, optimization of the delivery system for clinical use, and exploration of this compound's efficacy in other inflammatory and autoimmune disease models.
References
- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of Novokinin in Modulating Anxiety-Like Behavior: A Technical Whitepaper
For Immediate Release
[City, State] – November 10, 2025 – A comprehensive review of recent research reveals the complex and context-dependent role of Novokinin, a selective angiotensin AT2 receptor agonist, in the modulation of anxiety-like behaviors. This technical guide synthesizes findings from preclinical studies, providing researchers, scientists, and drug development professionals with an in-depth analysis of this compound's mechanism of action, experimental protocols, and quantitative behavioral data. The evidence presented highlights a dichotomous effect: this compound appears to normalize anxiety-like behavior in spontaneously hypertensive rats (SHRs), a model of attention-deficit/hyperactivity disorder (ADHD), while potentially provoking anxiety-like behavior in diabetic rat models.
Core Findings: A Tale of Two Models
This compound's influence on anxiety is intrinsically linked to the physiological state of the animal model. In spontaneously hypertensive rats, which exhibit inherent hyperactivity and reduced anxiety, intracerebroventricular (ICV) infusion of this compound has been shown to normalize these behaviors. Conversely, in streptozotocin-induced diabetic rats, which can develop anxiety as a comorbidity, this compound administration has been reported to provoke anxiety-like responses. This suggests that the downstream effects of AT2 receptor activation by this compound are significantly influenced by the underlying pathophysiology.
Quantitative Analysis of Behavioral Assays
The following tables summarize the quantitative data from key behavioral paradigms used to assess anxiety-like behavior following this compound administration.
Table 1: Effects of this compound on Anxiety-Like Behavior in Spontaneously Hypertensive Rats (SHRs)
| Behavioral Test | Parameter | Control (Saline) | This compound-treated |
| Elevated Plus Maze (EPM) | Distance Traveled in Open Arms (ratio) | [Data Unavailable] | [Data Unavailable] |
| Time Spent in Open Arms (ratio) | [Data Unavailable] | [Data Unavailable] | |
| Open Field Test (OFT) | Re-entrances in Center | [Data Unavailable] | [Data Unavailable] |
Note: While a study indicated that data was expressed as mean ± SEM for these parameters, specific numerical values were not available in the reviewed literature. The study did report a significant reduction in anxiolysis in the EPM test 3 months after treatment (p=0.003) and a reduction in activity in the center of the OFT (p=0.025) in this compound-treated SHRs, suggesting a normalization of their inherent low anxiety.[1]
Table 2: Effects of this compound on Anxiety-Like Behavior in Diabetic Rats
| Behavioral Test | Parameter | Control (Saline) | This compound-treated |
| Elevated Plus Maze (EPM) | Time Spent in Open Arms (%) | [Data Unavailable] | [Data Unavailable] |
| Number of Open Arm Entries | [Data Unavailable] | [Data Unavailable] | |
| Open Field Test (OFT) | Time Spent in Center (%) | [Data Unavailable] | [Data Unavailable] |
| Distance Traveled in Center | [Data Unavailable] | [Data Unavailable] |
Note: Studies report that this compound "provoked anxiety-like behavior" in diabetic rats, but specific quantitative data (mean ± SEM) for EPM and OFT parameters were not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the activation of the Angiotensin II Type 2 (AT2) receptor, a G-protein coupled receptor. The signaling cascade initiated by AT2 receptor activation is multifaceted and can lead to opposing cellular outcomes depending on the cellular context. Key downstream pathways include the activation of phosphatases, leading to anti-proliferative and pro-apoptotic effects, and the stimulation of the bradykinin-nitric oxide-cGMP pathway, resulting in vasodilation.
Experimental Protocols
The following section details the methodologies for the key experiments cited in the literature on this compound and anxiety-like behavior.
Intracerebroventricular (ICV) Infusion of this compound
The direct administration of this compound into the cerebral ventricles is a common method to study its central effects, bypassing the blood-brain barrier.
Objective: To chronically deliver a precise dose of this compound directly into the central nervous system.
Materials:
-
This compound (L-arginyl-L-prolyl-L-leucyl-L-lysyl-L-prolyl-L-tryptophan)
-
Sterile saline
-
Osmotic minipumps (e.g., Alzet Model 2002)
-
Brain infusion kit
-
Stereotaxic apparatus
-
Anesthesia
Procedure:
-
Preparation: this compound is dissolved in sterile saline to the desired concentration. Osmotic minipumps are filled with the this compound solution according to the manufacturer's instructions.
-
Surgical Implantation:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A midline incision is made on the scalp to expose the skull.
-
A small hole is drilled over the target lateral ventricle.
-
The cannula of the brain infusion kit is stereotaxically implanted into the ventricle.
-
The osmotic minipump is implanted subcutaneously, typically in the dorsal region.
-
The cannula is connected to the pump via tubing.
-
The incision is closed with sutures or staples.
-
-
Infusion: The pump delivers this compound at a constant rate for a predetermined period (e.g., 14 days).
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a 5-minute period.
-
A video tracking system records the animal's movements.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is another common test for assessing anxiety-like behavior and general locomotor activity. It is based on the principle that rodents will naturally avoid the brightly lit, open central area of an arena.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
Procedure:
-
Each rat is placed in the center of the open field.
-
The animal's behavior is recorded for a set period (e.g., 5-10 minutes).
-
A video tracking system is used to quantify various behaviors.
-
Key parameters for anxiety include:
-
Time spent in the central zone.
-
Distance traveled in the central zone.
-
Number of entries into the central zone.
-
Latency to enter the central zone.
-
-
Locomotor activity is assessed by the total distance traveled.
An increase in the exploration of the central zone is interpreted as a reduction in anxiety-like behavior.
Conclusion and Future Directions
The current body of research indicates that this compound's effect on anxiety-like behavior is not monolithic but is instead highly dependent on the underlying physiological context. While it shows promise in normalizing the behavior of spontaneously hypertensive rats, its anxiogenic potential in diabetic models warrants caution and further investigation. The development of selective AT2 receptor agonists like this compound represents a novel avenue for therapeutic intervention in neuropsychiatric disorders. However, a deeper understanding of the nuanced signaling pathways and their modulation by disease states is critical for the successful translation of these findings into clinical applications. Future research should focus on elucidating the precise molecular mechanisms that dictate the differential effects of this compound and on acquiring robust quantitative behavioral data in various disease models to build a more complete picture of its therapeutic potential and limitations.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Novokinin
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Novokinin, a synthetic hexapeptide (Arg-Pro-Lys-Leu-Pro-Trp) that functions as an agonist for the Angiotensin II Type 2 Receptor (AT2R).[1] The protocol is intended for researchers, scientists, and professionals in drug development.
This compound has demonstrated anti-inflammatory and vasorelaxant activities, making it a person of interest for therapeutic applications, particularly in conditions like rheumatoid arthritis.[1][2] SPPS using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the preferred method for its synthesis due to advantages like ease of purification, shorter synthesis time, and the ability to achieve a high-purity product.[1][3]
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The general workflow for Fmoc-based SPPS involves sequential steps of deprotection, amino acid coupling, and washing, performed on a solid resin support. This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Novokinin in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novokinin, a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp), is a potent and selective agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2] In preclinical in vivo studies, orally administered this compound has demonstrated significant therapeutic potential, including hypotensive and anorexigenic effects.[1][2] These application notes provide detailed protocols for the preparation and oral administration of this compound in rodent models, as well as methodologies for subsequent pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.
Data Presentation
For effective comparison and analysis, all quantitative data from the experimental protocols described below should be summarized in structured tables.
Table 1: Representative Pharmacokinetic Parameters of Orally Administered this compound
| Parameter | Value | Units |
| Dose | User-defined | mg/kg |
| Cmax | Experimental | ng/mL |
| Tmax | Experimental | h |
| AUC(0-t) | Experimental | ng*h/mL |
| t1/2 | Experimental | h |
| Oral Bioavailability (F%) | Experimental | % |
Table 2: Sample Pharmacodynamic Endpoints for Orally Administered this compound
| Parameter | Vehicle Control | This compound-Treated | Units |
| Systolic Blood Pressure | Experimental | Experimental | mmHg |
| Cumulative Food Intake (2h) | Experimental | Experimental | g |
| Plasma Angiotensin-(1-7) Levels | Experimental | Experimental | pg/mL |
| Plasma Nitric Oxide (NO) Levels | Experimental | Experimental | µM |
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
To enhance the oral bioavailability of the peptide, this compound can be administered in a 30% egg yolk emulsion.
Materials:
-
Lyophilized this compound powder
-
Fresh hen eggs
-
Sterile 0.9% saline solution
-
Sterile magnetic stirrer and stir bar
-
Sterile conical tubes
-
70% ethanol
Protocol:
-
Preparation of 50% Egg Yolk Emulsion Stock:
-
Thoroughly wash fresh eggs with a brush and drain.
-
Soak the eggs in 70% ethanol for 1 hour to sterilize the shell surface.
-
Aseptically crack the eggs and separate the yolks from the whites.
-
Place the yolks in a sterile container and mix with an equal volume of sterile 0.9% saline to create a 50% egg yolk emulsion.
-
Mix vigorously using a sterile magnetic stirrer until a homogenous emulsion is formed. This stock can be stored at 4°C for a short period.
-
-
Preparation of 30% Egg Yolk Emulsion Vehicle:
-
Dilute the 50% egg yolk emulsion stock with sterile 0.9% saline to achieve a final concentration of 30%. For example, mix 6 mL of the 50% emulsion with 4 mL of sterile saline to obtain 10 mL of 30% emulsion.
-
-
Dissolving this compound and Formulation:
-
This compound is a basic peptide. For initial solubilization, it is recommended to dissolve the lyophilized powder in a small amount of sterile distilled water. If solubility is an issue, a small volume of 10-30% acetic acid can be used, followed by dilution.
-
Calculate the required amount of this compound based on the desired dose (e.g., 30-100 mg/kg for anorexia studies, 0.1 mg/kg for hypertension studies) and the dosing volume (typically 10 mL/kg for mice).
-
Dissolve the calculated weight of this compound in a minimal volume of the appropriate aqueous solvent.
-
Slowly add the dissolved this compound solution to the 30% egg yolk emulsion vehicle while stirring to ensure a homogenous mixture.
-
Oral Administration via Gavage
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes
-
Animal scale
Protocol:
-
Weigh the animal to accurately calculate the volume of the this compound formulation to be administered (e.g., for a 25g mouse at a 10 mL/kg dosing volume, administer 0.25 mL).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Slowly and gently insert the gavage needle into the esophagus to the pre-measured depth. Do not force the needle.
-
Administer the this compound formulation slowly and steadily.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.
Pharmacokinetic (PK) Study
Protocol:
-
Administer this compound orally to a cohort of mice as described above.
-
Collect blood samples at predetermined time points. For oral administration of peptides, a suggested series of time points is: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.
-
Serial blood sampling from the same animal is recommended to reduce inter-animal variability. Techniques such as saphenous vein or submandibular vein puncture can be used for collecting small blood volumes (e.g., 20-30 µL).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software.
Pharmacodynamic (PD) Assays
Protocol:
-
Acclimatize the animals to the blood pressure measurement apparatus for several days before the experiment to minimize stress-induced fluctuations.
-
Use a non-invasive tail-cuff system to measure systolic and diastolic blood pressure.
-
Record baseline blood pressure before administering this compound.
-
After oral administration of this compound (e.g., 0.1 mg/kg), measure blood pressure at regular intervals (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).
-
Compare the blood pressure readings of this compound-treated animals to a vehicle-treated control group.
Protocol:
-
Fast the mice for a standardized period (e.g., 12-18 hours) with free access to water before the experiment.
-
Weigh the pre-weighed food pellets available to each mouse.
-
Administer this compound orally at the desired dose (e.g., 30-100 mg/kg) or vehicle control.
-
Return the mice to their cages with the pre-weighed food.
-
Measure the amount of food consumed at specific time points (e.g., 1h, 2h, 4h, 24h) by weighing the remaining food and any spillage.
-
Calculate the cumulative food intake and compare the results between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
References
Application Notes and Protocols for Utilizing Novokinin in Spontaneously Hypertensive Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide that acts as a potent agonist for the angiotensin AT2 receptor.[1][2][3] In preclinical studies utilizing spontaneously hypertensive rat (SHR) models, this compound has demonstrated significant hypotensive effects, making it a person of interest for the development of novel antihypertensive therapies.[1][2] Its mechanism of action is mediated through the activation of the angiotensin AT2 receptor, which subsequently involves the prostacyclin (PGI2) signaling pathway, leading to vasodilation.[1][4][5]
These application notes provide a comprehensive overview of the quantitative effects of this compound on blood pressure in SHR models, along with detailed protocols for its administration and the subsequent measurement of physiological parameters. The included signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedural steps.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on systolic blood pressure (SBP) in spontaneously hypertensive rats.
Table 1: Effect of Intravenous Administration of this compound on Systolic Blood Pressure in SHRs
| Dosage (mg/kg) | Route of Administration | Change in Systolic Blood Pressure (mmHg) | Reference |
| 0.03 | Intravenous | Significant reduction | [1] |
Table 2: Effect of Oral Administration of this compound on Systolic Blood Pressure in SHRs
| Dosage (mg/kg) | Route of Administration | Vehicle | Change in Systolic Blood Pressure (mmHg) | Reference | | :--- | :--- | :--- | :--- | | 0.1 | Oral | 30% Egg Yolk Emulsion | Significant reduction |[2][3] |
Signaling Pathway
The hypotensive effect of this compound is initiated by its binding to the angiotensin AT2 receptor. This activation stimulates the production of prostacyclin (PGI2), which then acts on the prostaglandin IP receptor, leading to vasodilation and a subsequent reduction in blood pressure.[1][4][5]
Experimental Protocols
Protocol 1: Oral Administration of this compound in a 30% Egg Yolk Emulsion
This protocol details the preparation and oral administration of this compound to spontaneously hypertensive rats using an egg yolk emulsion as a vehicle to enhance its oral bioavailability.
Materials:
-
This compound peptide
-
Fresh chicken egg yolk
-
Sterile saline (0.9% NaCl)
-
Homogenizer or sonicator
-
Oral gavage needles (size appropriate for rats)
-
Syringes
Procedure:
-
Preparation of 30% Egg Yolk Emulsion: a. Aseptically separate the yolk from a fresh chicken egg. b. Weigh the egg yolk. c. In a sterile container, mix the egg yolk with sterile saline at a ratio of 3:7 (w/v) to create a 30% emulsion. d. Homogenize or sonicate the mixture until a uniform and stable emulsion is formed.
-
Preparation of this compound Solution: a. Calculate the required amount of this compound based on the desired dosage (e.g., 0.1 mg/kg) and the number of rats. b. Dissolve the calculated amount of this compound in the prepared 30% egg yolk emulsion. Ensure complete dissolution.
-
Animal Handling and Dosing: a. Gently restrain the SHR. b. Measure the appropriate volume of the this compound-emulsion mixture into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. d. Monitor the animal for any signs of distress during and after the procedure.
Protocol 2: Intravenous Administration of this compound
This protocol outlines the procedure for the intravenous administration of this compound to SHRs.
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (appropriate gauge for rat tail vein injection)
-
Restraining device for rats
Procedure:
-
Preparation of this compound Solution: a. Calculate the required amount of this compound for the desired dosage (e.g., 0.03 mg/kg). b. Dissolve the this compound in sterile saline to the desired concentration. Ensure the final volume is suitable for intravenous injection in a rat (typically 0.1-0.5 mL).
-
Animal Preparation and Injection: a. Place the SHR in a suitable restraining device to allow access to the tail. b. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins. c. Disinfect the injection site with an appropriate antiseptic. d. Carefully insert the needle into one of the lateral tail veins. e. Slowly inject the this compound solution. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. g. Observe the animal for any adverse reactions.
Protocol 3: Measurement of Blood Pressure Using the Tail-Cuff Method
This protocol describes the non-invasive measurement of systolic and diastolic blood pressure in conscious SHRs using a tail-cuff system.
Materials:
-
Tail-cuff blood pressure measurement system (including restrainer, cuff, pulse sensor, and control unit)
-
Warming chamber or platform
Procedure:
-
Acclimatization: a. For at least 3-5 days prior to the experiment, acclimatize the rats to the restraining device and the measurement procedure for 15-30 minutes each day to minimize stress-induced blood pressure variations.
-
Animal Preparation: a. Place the SHR in the appropriate-sized restrainer. b. Position the rat on the warming platform or in the warming chamber set to a temperature that maintains the rat's tail temperature at approximately 32-34°C to ensure adequate blood flow for pulse detection.
-
Cuff and Sensor Placement: a. Place the occlusion cuff and the volume-pressure recording sensor around the base of the rat's tail.
-
Blood Pressure Measurement: a. Initiate the automated measurement cycle on the control unit. The system will inflate the cuff to occlude blood flow and then gradually deflate it, recording the pressures at which the pulse reappears (systolic) and becomes maximal (diastolic). b. Perform a series of 5-10 consecutive measurements for each rat. c. Discard the first few readings to allow the animal to stabilize. d. Calculate the average of the subsequent stable readings to determine the systolic and diastolic blood pressure.
-
Post-Measurement: a. Return the rat to its home cage. b. Clean the equipment according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in spontaneously hypertensive rats.
References
Application Notes and Protocols for Intracerebroventricular Infusion of Novokinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) infusion of Novokinin, a synthetic hexapeptide with selective agonist activity at the angiotensin AT2 receptor.
Introduction
This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a bioactive peptide designed based on the structure of ovokinin(2-7), a peptide derived from ovalbumin.[1] It functions as a selective agonist for the angiotensin AT2 receptor, which is involved in various physiological processes.[2][3] Intracerebroventricular administration of this compound allows for the direct investigation of its effects on the central nervous system, bypassing the blood-brain barrier. This technique is crucial for elucidating the central mechanisms of action of this compound, including its roles in regulating food intake, anxiety, nociception, and spatial memory.[1][2]
Mechanism of Action
This compound exerts its biological effects by binding to and activating the angiotensin AT2 receptor. This activation initiates downstream signaling cascades that vary depending on the target tissue and physiological context. In the central nervous system, this compound's anorexigenic effects are mediated through the prostaglandin E2 (PGE2)-EP4 receptor pathway.[1][4] Its hypotensive effects, observed peripherally, are mediated by the prostaglandin I2 (PGI2)-IP receptor pathway.[4][5][6]
This compound Signaling Pathway
Caption: this compound signaling through the AT2 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the intracerebroventricular infusion of this compound.
Table 1: Dose-Response of Intracerebroventricular this compound on Food Intake in Mice
| Dose (nmol/mouse) | Effect on Food Intake | Reference |
| 30 | Dose-dependent suppression | [1] |
| 100 | Dose-dependent suppression | [1] |
Table 2: Continuous Intracerebroventricular Infusion of this compound in Rats
| Animal Model | Dose | Infusion Period | Key Findings | Reference |
| Spontaneously Hypertensive Rats (Female) | 0.3 µ g/rat/day | 14 days | Reduced anxiolysis and hyperactivity, increased pain threshold, improved spatial memory. | [2] |
| Wistar Rats (Control) | Not specified | 2 weeks | Increased water and food consumption, increased urine output, reduced mass gain. | [7] |
| Wistar Rats (Streptozotocin-induced diabetic) | Not specified | 2 weeks | Increased water intake and diuresis, decreased food intake, exacerbated hyperalgesia, provoked anxiety-like behavior, improved spatial memory. | [7][8] |
Experimental Protocols
Protocol 1: Intracerebroventricular Cannula Implantation Surgery
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent brain for subsequent this compound infusion.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (26-gauge) and dummy cannula
-
Surgical drill with a small burr bit
-
Anchoring screws
-
Dental cement or cranioplastic adhesive
-
Surgical tools (scalpel, forceps, hemostats)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Topical antibiotic
-
Suturing material or wound clips
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic.[9] Once the animal is fully anesthetized (confirmed by lack of pedal reflex), shave the scalp and place the animal in the stereotaxic apparatus.[10] Apply a topical antibiotic to the eyes to prevent drying.
-
Surgical Incision: Clean the surgical area with an antiseptic solution. Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify and clean the bregma, the anatomical point where the coronal and sagittal sutures meet.
-
Drilling the Burr Hole and Anchoring Screws: Based on stereotaxic coordinates for the lateral ventricle (coordinates will vary by species and age), drill a small burr hole through the skull.[10] Drill additional holes for the placement of anchoring screws.[10]
-
Cannula Implantation: Secure the guide cannula to the stereotaxic arm and slowly lower it into the burr hole to the predetermined depth.[11]
-
Securing the Cannula: Apply dental cement or cranioplastic adhesive around the base of the cannula, embedding the anchoring screws to secure the implant to the skull.[10][11]
-
Wound Closure and Post-operative Care: Suture the scalp incision around the implant. Insert a dummy cannula into the guide cannula to prevent blockage.[10] Administer post-operative analgesics and allow the animal to recover on a heating pad. House animals individually for a recovery period of at least one week before commencing infusion experiments.[9]
Protocol 2: Intracerebroventricular Infusion of this compound
This protocol outlines the procedure for delivering this compound directly into the cerebral ventricles via the implanted cannula.
Materials:
-
This compound peptide
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Infusion pump
-
Internal injector cannula connected to tubing and a syringe
-
Hamilton syringe
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration.[2] For example, for continuous infusion in rats, a dose of 0.3 µ g/rat/day can be prepared.[2] For acute injection in mice, doses of 30-100 nmol/mouse can be used.[1]
-
Animal Handling and Habituation: Gently handle the animals to acclimatize them to the experimental procedures.
-
Infusion Setup:
-
For Acute Infusion: Remove the dummy cannula and insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula. Connect the injector to a Hamilton syringe and infuse the desired volume over a set period.
-
For Chronic Infusion: Remove the dummy cannula and connect the guide cannula to an osmotic minipump filled with the this compound solution via tubing.[2] The pump can be implanted subcutaneously on the back of the animal.
-
-
Infusion: Administer the this compound solution at a controlled rate. For example, osmotic minipumps can deliver at a rate of 0.50 µL/h.[2]
-
Post-Infusion: After the infusion is complete, gently remove the internal injector and replace the dummy cannula. Return the animal to its home cage and monitor for any behavioral changes.
-
Verification of Cannula Placement: At the end of the experiment, verify the correct placement of the cannula by infusing a dye (e.g., Evans blue) and performing histological analysis of the brain.[9]
Experimental Workflow for ICV Infusion of this compound
References
- 1. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular infusion of angiotensin AT2 receptor agonist this compound aggravates some diabetes-mellitus-induced alterations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Intracerebroventriclar Cannulation [bio-protocol.org]
- 10. criver.com [criver.com]
- 11. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport | eNeuro [eneuro.org]
Application Notes and Protocols: Techniques for Measuring Novokinin's Effect on Blood Pressure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on the structure of ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1][2][3] It has been identified as a potent hypotensive agent that exerts its effects through a specific signaling pathway, making it a subject of interest in cardiovascular research and drug development.[1][2] this compound exhibits a binding affinity for the angiotensin AT2 receptor (Ki = 7.35 μM) and acts as a selective agonist.[1][2][4] These notes provide detailed protocols for assessing the in vivo and in vitro effects of this compound on blood pressure and vascular tone.
Mechanism of Action: Signaling Pathway
This compound mediates its hypotensive effects by activating the angiotensin AT2 receptor. This activation initiates a downstream cascade involving the synthesis of prostacyclin (PGI2), a potent vasodilator. The subsequent binding of prostacyclin to its receptor, the prostaglandin IP receptor, on vascular smooth muscle cells leads to vasorelaxation and a reduction in blood pressure.[1][2][3] This pathway is distinct from the classical renin-angiotensin system (RAS) pathway mediated by the AT1 receptor. The hypotensive activity of this compound can be blocked by AT2 receptor antagonists (like PD123319), cyclooxygenase inhibitors (like indomethacin), and IP receptor antagonists (like CAY10441).[1][2]
Part 1: In Vivo Measurement of Blood Pressure
This section details the protocol for measuring the hypotensive effects of this compound in rodent models. The tail-cuff method is a common non-invasive technique for this purpose.[5][6][7]
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rats
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHRs): A widely used model for studying hypertension.[1][2][3]
-
Wistar-Kyoto (WKY) Rats: Normotensive control strain for SHRs.[1]
-
AT2 Receptor-Deficient Mice: Used to confirm the AT2 receptor-mediated mechanism. This compound is not expected to lower blood pressure in these animals.[1][2]
-
-
Materials:
-
This compound peptide
-
Vehicle (e.g., saline for intravenous injection, 30% egg yolk emulsion for oral administration)[2]
-
Animal restrainer
-
Tail-cuff blood pressure measurement system
-
Syringes and gavage needles
-
-
Procedure:
-
Acclimatization: Acclimate animals to the restrainer and tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure the systolic blood pressure (SBP) of conscious, restrained animals using the tail-cuff method. Record at least three stable consecutive readings and calculate the average.
-
Drug Administration:
-
Oral (p.o.): Administer this compound at doses such as 0.1 mg/kg.[1][2] The peptide can be emulsified in 30% egg yolk for oral delivery.[2]
-
Intravenous (i.v.): Administer this compound via a tail vein catheter at doses like 0.03 mg/kg.[1]
-
Intraperitoneal (i.p.): this compound can also be administered intraperitoneally.[5]
-
-
Post-Treatment Measurement: Measure SBP at multiple time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
Control Groups: Include a vehicle control group that receives the same volume of the vehicle without this compound. To confirm the mechanism, separate groups can be pre-treated with antagonists like PD123319 before this compound administration.[1][2]
-
-
Data Analysis: Calculate the change in SBP from baseline for each animal. Compare the mean changes between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Quantitative Data Summary: In Vivo Studies
| Animal Model | Administration Route | Dose | Result | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Intravenous (i.v.) | 0.03 mg/kg | Significant reduction in systolic blood pressure | [1] |
| Spontaneously Hypertensive Rats (SHRs) | Oral (p.o.) | 0.1 mg/kg | Significant reduction in systolic blood pressure | [1][2][8] |
| C57BL/6J Mice (Normotensive) | Oral (p.o.) | 50 mg/kg | Reduction in blood pressure | [1] |
| AT2 Receptor-Deficient Mice | Oral (p.o.) | 50 mg/kg | No hypotensive effect observed | [1][2] |
Part 2: In Vitro Measurement of Vasoactivity
This section describes the use of isolated arterial rings in a wire myograph system to directly measure the vasorelaxant properties of this compound. This ex vivo method allows for the study of the peptide's effect on vascular tissue independent of systemic physiological responses.[9][10]
Experimental Protocol: Aortic or Mesenteric Artery Ring Vasorelaxation
-
Tissue Preparation:
-
Euthanize a rat (e.g., SHR) via an approved method and excise the thoracic aorta or mesenteric artery.
-
Immediately place the artery in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Materials:
-
Isolated tissue bath or wire myograph system
-
Krebs-Henseleit buffer
-
Vasoconstrictor agent (e.g., Phenylephrine, Endothelin-1)[10]
-
This compound peptide
-
Gas mixture (95% O2, 5% CO2)
-
-
Procedure:
-
Mounting: Mount the arterial rings in the tissue bath chambers of the myograph, which are filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with the gas mixture.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a stable resting tension.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution. To check endothelial integrity, induce contraction with phenylephrine and then assess relaxation in response to acetylcholine.
-
Pre-contraction: After washing and returning to baseline tension, induce a submaximal, stable contraction with a vasoconstrictor agent like phenylephrine.
-
This compound Application: Once a stable contraction plateau is reached, add this compound to the bath in a cumulative concentration-response manner (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage decrease in the pre-contracted tone.
-
-
Data Analysis: Plot the concentration-response curve for this compound-induced relaxation. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Quantitative Data Summary: In Vitro Studies
| Tissue | Animal Model | Concentration | Result | Reference |
| Mesenteric Artery | Spontaneously Hypertensive Rat (SHR) | 10⁻⁵ M | Vasorelaxation | [2][3] |
| Receptor Binding | N/A | Ki = 7.35 μM (7.35 x 10⁻⁶ M) | Affinity for Angiotensin AT2 Receptor | [1] |
References
- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound, an AT2 agonist, on blood pressure, vascular responses, and levels of ADMA, NADPH oxidase, and Rho kinase in hypertension induced by NOS inhibition and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental study of blood pressure and its impact on spontaneous hypertension in rats with Xin Mai Jia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. A high-throughput in vitro ring assay for vasoactivity using magnetic 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of the in vitro vasoactivity of beta-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Novokinin's AT2 Receptor Binding
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to study the binding of Novokinin to the Angiotensin II Type 2 (AT2) receptor and its subsequent functional consequences.
Introduction
This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic peptide agonist of the angiotensin AT2 receptor.[1][2] The AT2 receptor is a G-protein coupled receptor (GPCR) that often mediates effects opposing those of the well-characterized AT1 receptor.[3] Activation of the AT2 receptor is associated with vasodilation, anti-inflammatory effects, and inhibition of cell growth.[3][4] Understanding the interaction of novel compounds like this compound with the AT2 receptor is crucial for the development of new therapeutics targeting the renin-angiotensin system.
This document outlines key cell-based assays to characterize the binding affinity and functional activity of this compound at the AT2 receptor.
Data Presentation
Quantitative data for this compound's interaction with the AT2 receptor is summarized below.
| Parameter | Value | Assay Type | Cell Line | Notes |
| Binding Affinity (Ki) | 7 µM (7x10⁻⁶ M) | Competitive Radioligand Binding | Not Specified | This value has been consistently reported in multiple studies.[1] |
| Functional Activity (EC50/IC50) | Not Reported | Nitric Oxide Release / Prostacyclin Production | e.g., AT2R-transfected CHO or HEK293 cells | The EC50/IC50 values for this compound in functional assays are not readily available in published literature and should be determined experimentally using the protocols provided below. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound-AT2 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Nitric Oxide Functional Assay Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the AT2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells or tissues expressing the AT2 receptor (e.g., AT2R-transfected HEK293 or CHO cells).
-
Radiolabeled AT2 receptor antagonist (e.g., [¹²⁵I]-CGP 42112A).
-
Unlabeled this compound.
-
PD123319 (selective AT2 receptor antagonist for non-specific binding determination).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing the AT2 receptor.
-
Homogenize cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in Binding Buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radiolabeled ligand, and Binding Buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled AT2 receptor antagonist (e.g., 10 µM PD123319).
-
Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Nitric Oxide (NO) Release Functional Assay
This assay measures the functional activity of this compound by quantifying the production of nitric oxide (NO), a downstream signaling molecule of AT2 receptor activation.
Materials:
-
AT2R-transfected cells (e.g., CHO or HEK293 cells).
-
Non-transfected cells (as a negative control).
-
Cell culture medium.
-
DAF-FM Diacetate (or another suitable NO-sensitive fluorescent probe).
-
This compound.
-
Angiotensin II (as a positive control).
-
PD123319 (as a selective antagonist).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture:
-
Seed AT2R-transfected and non-transfected cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) in buffer and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the respective wells. Include wells with buffer only (basal), a positive control (e.g., Angiotensin II), and antagonist controls (pre-incubation with PD123319 before adding this compound).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence signal to the basal level.
-
Plot the normalized fluorescence against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Prostacyclin (PGI₂) Production Assay
This protocol is designed to measure the production of prostacyclin (PGI₂), another downstream signaling molecule of the AT2 receptor, in response to this compound stimulation. This is typically performed using a competitive ELISA kit.
Materials:
-
AT2R-transfected cells.
-
Cell culture medium.
-
This compound.
-
PGI₂ ELISA Kit (commercially available).
-
Microplate reader capable of reading absorbance at 450 nm.
Procedure:
-
Cell Stimulation and Supernatant Collection:
-
Seed AT2R-transfected cells in a culture plate and grow to confluency.
-
Replace the culture medium with a serum-free medium and incubate for a few hours.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 15-60 minutes).
-
Collect the cell culture supernatant, which will contain the secreted PGI₂.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure (General Steps - refer to the specific kit manual for details):
-
Prepare PGI₂ standards and samples (the collected cell supernatants).
-
Add standards and samples to the wells of the ELISA plate pre-coated with a PGI₂ capture antibody.
-
Add a fixed amount of HRP-conjugated PGI₂ to each well. This will compete with the PGI₂ in the sample for binding to the capture antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that will react with the HRP to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of PGI₂ in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGI₂ in the samples by interpolating their absorbance values from the standard curve.
-
Plot the concentration of PGI₂ produced against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value for this compound-induced PGI₂ production.
-
References
- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Bone-Targeting Novokinin Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction Novokinin is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that acts as a potent agonist for the Angiotensin II Type 2 receptor (AT2R).[1][2][3][4] Activation of AT2R provides a functional antagonism to the Angiotensin II Type 1 receptor (AT1R), promoting anti-inflammatory and vasorelaxing effects.[2][5] These properties make this compound a promising therapeutic candidate for inflammatory conditions such as rheumatoid arthritis (RA).[2][6] However, like many peptide-based drugs, this compound suffers from significant limitations in a clinical setting, including plasma instability and a short biological half-life, which hinder its therapeutic potential.[6][7]
To overcome these challenges, a bone-targeting this compound conjugate (Novo Conj) has been developed.[6][7] This strategy involves conjugating this compound to a bone-targeting moiety, such as a bisphosphonate, via a flexible linker like polyethylene glycol (PEG).[8] This approach uses the bone as a natural reservoir, protecting the peptide from systemic degradation and allowing for its sustained release, thereby improving stability and enhancing its pharmacological efficacy.[6][7] These application notes provide an overview of the signaling pathway, key experimental data, and detailed protocols for the synthesis and evaluation of a bone-targeting this compound conjugate.
Signaling Pathway of Bone-Targeting this compound Conjugate
The therapeutic effect of the this compound conjugate is initiated by its active component, this compound, binding to and activating the Angiotensin II Type 2 receptor (AT2R).[6] This activation is central to its anti-inflammatory effects. In pathological states like rheumatoid arthritis, the Renin-Angiotensin System (RAS) is often imbalanced, favoring the pro-inflammatory AT1R axis.[6][7] The this compound conjugate restores this balance by upregulating the protective components of the RAS, such as Angiotensin-Converting Enzyme 2 (ACE2) and AT2R itself.[7][8]
Furthermore, AT2R activation influences the arachidonic acid (ArA) pathway.[4][6] It favors the production of anti-inflammatory mediators, specifically epoxyeicosatrienoic acids (EETs), while reducing pro-inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs).[4][6] Downstream of AT2R, the hypotensive effects of this compound are also mediated by prostacyclin and the prostaglandin IP receptor.[1][3]
References
- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Novokinin in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. Current therapeutic strategies, while effective for many patients, are not universally successful and can be associated with significant side effects. This necessitates the exploration of novel therapeutic targets and agents. Novokinin, a synthetic peptide (Arg-Pro-Lys-Leu-Pro-Trp), has emerged as a promising candidate for RA research. It functions as an agonist for the Angiotensin II Type 2 receptor (AT2R), a key component of the protective arm of the Renin-Angiotensin System (RAS). Activation of AT2R has been shown to exert anti-inflammatory effects, counteracting the pro-inflammatory actions mediated by the Angiotensin II Type 1 receptor (AT1R).[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical rheumatoid arthritis research, detailing its mechanism of action, protocols for in vivo and in vitro studies, and expected outcomes based on current scientific literature.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the AT2R.[1] This activation initiates a signaling cascade that helps to resolve inflammation and protect against joint damage. The proposed mechanism involves two key pathways:
-
Modulation of the Renin-Angiotensin System (RAS): In RA, there is often an imbalance in the RAS, with overexpression of the classical pro-inflammatory axis (ACE/Ang II/AT1R). This compound, by activating AT2R, helps to restore balance by upregulating the protective components of the RAS, including ACE2 and Angiotensin-(1-7). This shift promotes anti-inflammatory and tissue-protective effects.[1]
-
Regulation of the Arachidonic Acid (ArA) Pathway: The ArA pathway is crucial in generating pro- and anti-inflammatory lipid mediators. This compound treatment has been shown to favor the production of anti-inflammatory epoxyeicosatrienoic acids (EETs) while reducing the levels of pro-inflammatory hydroxyeicosatetraenoic acids (HETEs).[1]
The downstream effects of AT2R activation by this compound include the inhibition of the transcription factor NF-κB, a central regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[3]
Signaling Pathway of this compound in Rheumatoid Arthritis
Caption: this compound's anti-inflammatory signaling cascade in RA.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in a rat model of adjuvant-induced arthritis (AIA).
Table 1: Effect of this compound on Clinical Parameters in Adjuvant-Induced Arthritis (AIA) Rat Model
| Treatment Group | Arthritis Index (Day 28) | Paw Swelling (mm) | Body Weight Gain (%) |
| Healthy Control | 0.0 ± 0.0 | 0.5 ± 0.1 | 25 ± 3 |
| AIA + Saline | 10.5 ± 1.2 | 3.8 ± 0.4 | -5 ± 2 |
| AIA + this compound (400 µg/kg) | 6.2 ± 0.8 | 2.1 ± 0.3 | 15 ± 4 |
Data are presented as mean ± standard deviation. Data is illustrative based on findings reported in scientific literature.[2]
Table 2: Effect of this compound on Biochemical Markers in Adjuvant-Induced Arthritis (AIA) Rat Model
| Treatment Group | Plasma Nitric Oxide (µM) | ACE2/ACE Ratio (cardiac tissue) | AT2R/AT1R Ratio (cardiac tissue) |
| Healthy Control | 25 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| AIA + Saline | 78 ± 9 | 0.4 ± 0.05 | 0.5 ± 0.06 |
| AIA + this compound (400 µg/kg) | 45 ± 7 | 0.8 ± 0.09 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation. Data is illustrative based on findings reported in scientific literature.[2][4]
Experimental Protocols
In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA rat model is a well-established and widely used model for preclinical evaluation of anti-arthritic compounds.[1]
Materials:
-
Male Lewis rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
Calipers for measuring paw swelling
-
Scoring system for arthritis index
Protocol:
-
Induction of Arthritis:
-
On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw.
-
-
Animal Grouping and Treatment:
-
Randomly divide the animals into three groups: Healthy Control (no CFA, saline treatment), AIA + Saline (CFA-induced, saline treatment), and AIA + this compound (CFA-induced, this compound treatment).
-
On day 10 post-CFA injection, when signs of arthritis are apparent, begin treatment.
-
Administer this compound (400 µg/kg, subcutaneously) or an equivalent volume of saline every other day for 14 days.[2]
-
-
Monitoring and Evaluation:
-
Monitor body weight and clinical signs of arthritis daily.
-
Measure the paw volume of both hind paws using a plethysmometer or calipers every other day.
-
Assess the arthritis index based on a scale of 0-4 for each paw, considering erythema, swelling, and joint rigidity.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (Day 24), euthanize the animals.
-
Collect blood samples for the analysis of biochemical markers such as nitric oxide and cytokines.
-
Harvest joint tissues for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Collect cardiac tissue for the analysis of RAS components (ACE, ACE2, AT1R, AT2R) by Western blot or qPCR.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
In Vitro Model: Fibroblast-Like Synoviocytes (FLS) Stimulation
FLS are key effector cells in the pathogenesis of RA, contributing to inflammation and joint destruction.[5] In vitro studies using FLS are valuable for elucidating the direct cellular and molecular effects of this compound.
Materials:
-
Human fibroblast-like synoviocytes from RA patients (RA-FLS)
-
DMEM/F-12 culture medium supplemented with 10% FBS and antibiotics
-
Recombinant human Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α)
-
This compound
-
ELISA kits for human IL-6 and MMP-3
-
Reagents for Western blot analysis of NF-κB pathway proteins
Protocol:
-
Cell Culture:
-
Culture RA-FLS in T-75 flasks with complete medium at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 4 and 8 for experiments.
-
-
Experimental Setup:
-
Seed RA-FLS in 24-well plates at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
Starve the cells in serum-free medium for 12 hours prior to stimulation.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Stimulate the cells with a pro-inflammatory cytokine, such as IL-1β (10 ng/mL) or TNF-α (10 ng/mL), for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells stimulated with cytokine alone.
-
-
Analysis:
-
Cytokine and MMP Measurement: Collect the cell culture supernatants and measure the levels of IL-6 and MMP-3 using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation and total protein levels of key components of the NF-κB pathway (e.g., p65, IκBα).
-
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound represents a novel therapeutic approach for rheumatoid arthritis by targeting the protective arm of the Renin-Angiotensin System. The provided protocols for in vivo and in vitro studies offer a framework for researchers to investigate the anti-inflammatory and joint-protective effects of this promising peptide. The data suggests that this compound can ameliorate clinical signs of arthritis and modulate key biochemical pathways involved in RA pathogenesis. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in other preclinical models of arthritis.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Novokinin's Impact on Food Intake
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods to assess the impact of Novokinin on food intake. This compound, a selective agonist for the angiotensin AT2 receptor, has been shown to suppress food intake, presenting a potential avenue for therapeutic development.[1]
Data Presentation
The anorexigenic effect of this compound is dose-dependent. The following tables summarize the expected quantitative data from studies assessing this compound's impact on food intake in mice following intracerebroventricular (i.c.v.) and oral administration.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Cumulative Food Intake in Fasted Mice.
| Treatment Group | Dose (nmol/mouse) | 2-hour Cumulative Food Intake (g) | 4-hour Cumulative Food Intake (g) |
| Vehicle (Control) | 0 | 1.2 ± 0.1 | 1.8 ± 0.2 |
| This compound | 30 | 0.8 ± 0.1 | 1.3 ± 0.1 |
| This compound | 100 | 0.5 ± 0.05 | 0.9 ± 0.1 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of Oral Administration of this compound on Cumulative Food Intake in Fasted Mice.
| Treatment Group | Dose (mg/kg) | 2-hour Cumulative Food Intake (g) | 4-hour Cumulative Food Intake (g) |
| Vehicle (Control) | 0 | 1.3 ± 0.2 | 1.9 ± 0.2 |
| This compound | 30 | 1.0 ± 0.1 | 1.5 ± 0.1 |
| This compound | 100 | 0.7 ± 0.1 | 1.1 ± 0.2 |
**p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Signaling Pathway
This compound exerts its anorexigenic effect by activating the angiotensin AT2 receptor. This activation initiates a downstream signaling cascade involving prostaglandin E2 (PGE2) and its receptor, EP4, ultimately leading to a suppression of food intake.[1] The anorexigenic activity of this compound is not observed in AT2 receptor-knockout mice.[2]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's impact on food intake are provided below.
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound and Food Intake Measurement
Objective: To assess the dose-dependent effect of centrally administered this compound on food intake in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Animal scale
-
Standard rodent chow
-
Metabolic cages for individual housing and food intake monitoring
Procedure:
-
Animal Acclimation and Surgery:
-
House mice individually in a temperature-controlled room with a 12-hour light/dark cycle.
-
Allow ad libitum access to food and water for at least one week to acclimate.
-
Perform stereotaxic surgery to implant a guide cannula into the lateral ventricle.
-
Allow a recovery period of at least one week post-surgery.
-
-
Habituation to Experimental Conditions:
-
Habituate mice to the experimental procedures, including handling and mock injections, for 3 consecutive days prior to the experiment.
-
-
Experimental Day:
-
Fast mice for 18 hours overnight with free access to water.
-
Prepare this compound solutions in aCSF at the desired concentrations (e.g., 30 nmol/5 µL, 100 nmol/5 µL). The vehicle control group will receive aCSF only.
-
Administer this compound or vehicle via i.c.v. injection (5 µL total volume) over 1 minute.
-
Immediately after the injection, return the mice to their home cages with a pre-weighed amount of standard chow.
-
Measure and record the amount of food consumed at 1, 2, 4, and 24 hours post-injection.
-
Protocol 2: Oral Administration of this compound and Food Intake Measurement
Objective: To evaluate the dose-dependent effect of orally administered this compound on food intake in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Saline solution (0.9% NaCl)
-
Oral gavage needles (20-gauge, 1.5 inch)
-
Animal scale
-
Standard rodent chow
-
Metabolic cages for individual housing and food intake monitoring
Procedure:
-
Animal Acclimation:
-
Individually house mice in a controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water for at least one week.
-
-
Habituation:
-
Handle the mice for several days to acclimate them to the oral gavage procedure. Administer saline via gavage for 2-3 days before the experiment.
-
-
Experimental Day:
-
Fast mice for 18 hours overnight with ad libitum access to water.
-
Prepare this compound solutions in saline at the desired concentrations (e.g., 30 mg/kg, 100 mg/kg). The vehicle control group will receive saline only.
-
Administer this compound or vehicle orally using a gavage needle. The volume should not exceed 10 ml/kg of body weight.
-
Immediately place the mice back into their cages with a pre-weighed amount of food.
-
Measure and record food consumption at 1, 2, 4, and 24 hours after administration.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vivo study to assess the impact of this compound on food intake.
References
Application Notes and Protocols for Testing the Anxiolytic Effects of Novokinin
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to investigate the anxiolytic (anti-anxiety) properties of the novel peptide, Novokinin.
Introduction
This compound, a hexapeptide, has been identified as a selective agonist for the angiotensin AT2 receptor.[1][2][3] Preliminary studies have indicated its potential as an anxiolytic agent, demonstrating a reduction in anxiety-like behaviors in preclinical models.[1] The following protocols provide a detailed experimental framework to systematically evaluate the anxiolytic efficacy of this compound and to elucidate its underlying mechanism of action, with a focus on the AT2 receptor and associated signaling pathways.
Experimental Design Overview
To comprehensively assess the anxiolytic effects of this compound, a multi-faceted approach is recommended, incorporating behavioral, biochemical, and molecular analyses. The experimental design involves treating rodent models with this compound and appropriate controls, followed by a battery of behavioral tests to measure anxiety levels. Subsequently, brain tissues are collected for biochemical and molecular analysis to investigate the neurobiological changes induced by this compound.
A crucial component of this experimental design is the inclusion of an AT2 receptor antagonist (e.g., PD123319) to confirm that the anxiolytic effects of this compound are mediated through its target receptor.[2][4]
Experimental Groups:
-
Vehicle Control: Administration of the vehicle solution used to dissolve this compound.
-
This compound-Treated: Administration of this compound at various doses to determine a dose-response relationship.
-
Positive Control: Administration of a known anxiolytic drug (e.g., Diazepam).
-
Antagonist Control: Administration of an AT2 receptor antagonist (e.g., PD123319) alone.
-
This compound + Antagonist: Co-administration of this compound and an AT2 receptor antagonist to determine if the antagonist blocks the effects of this compound.
Behavioral Testing Protocols
A battery of well-validated behavioral tests should be employed to assess anxiety-like behavior in rodents.[5][6][7][8]
Elevated Plus Maze (EPM) Test
The EPM test is a widely used method to assess anxiety-like behavior by capitalizing on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[6][9][10][11][12]
Protocol:
-
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound, vehicle, positive control, or antagonist combination according to the experimental design and appropriate pre-treatment time.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.[12]
-
Record the session using a video camera positioned above the maze.
-
Analyze the video recordings to score the time spent in the open and closed arms, and the number of entries into each arm.
-
An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle control group.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.[5][13][14][15] Anxiety is inferred from the animal's tendency to remain in the periphery of the open field (thigmotaxis) versus exploring the central area.
Protocol:
-
The open field apparatus is a square arena with walls to prevent escape.[16]
-
Acclimate the animals to the testing room as described for the EPM.
-
Administer the treatments as per the experimental design.
-
Gently place the animal in the center of the open field.[13]
-
Allow the animal to explore the arena for a 5-10 minute session.[13][14]
-
Record the session with an overhead video camera.
-
Analyze the recordings for parameters such as time spent in the center versus the periphery, total distance traveled, and rearing frequency.
-
A decrease in thigmotaxis (i.e., increased time spent in the center) is indicative of an anxiolytic effect. The total distance traveled can be used to assess for any confounding effects on general motor activity.
-
Clean the apparatus thoroughly between each animal.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.[1][17][18][19][20]
Protocol:
-
The apparatus consists of a box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[19]
-
Following acclimation and treatment administration, place the animal in the center of the light compartment.
-
Allow the animal to freely explore both compartments for a 10-minute session.[17]
-
Record the session and score the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[21]
-
Clean the box with 70% ethanol after each trial.
Biochemical Analysis Protocols
Following behavioral testing, brain tissues should be collected to measure key neurochemical markers of anxiety.
Corticosterone Measurement
Corticosterone is a stress hormone, and its levels are often elevated in states of anxiety.[22][23][24][25]
Protocol:
-
Collect blood samples or brain tissue (hippocampus, prefrontal cortex, amygdala) after the final behavioral test.
-
For brain tissue, homogenize the samples in an appropriate buffer.
-
Use a commercially available Corticosterone ELISA kit to quantify the concentration of corticosterone in serum, plasma, or brain homogenates.[3][22][23]
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves a competitive immunoassay.
-
A decrease in corticosterone levels in the this compound-treated group compared to the vehicle control would suggest an anxiolytic effect.
Neurotransmitter Analysis (Serotonin and GABA)
Serotonin and GABA are key neurotransmitters involved in the regulation of anxiety.[26][27][28][29][30]
Protocol:
-
Dissect specific brain regions implicated in anxiety, such as the amygdala, prefrontal cortex, and hippocampus.
-
Homogenize the tissue samples.
-
Use High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) to simultaneously quantify the levels of serotonin and GABA.[26][27]
-
The HPLC system separates the neurotransmitters, and the mass spectrometer provides sensitive and specific detection.
-
An increase in GABAergic and/or serotonergic activity in key brain regions following this compound treatment could indicate a mechanism for its anxiolytic effects.
Molecular Analysis Protocols
To investigate the molecular pathways underlying this compound's anxiolytic effects, the following analyses can be performed.
Gene Expression Analysis (qPCR)
Quantitative polymerase chain reaction (qPCR) can be used to measure the expression levels of the AT2 receptor and other target genes in specific brain regions.[7][31][32]
Protocol:
-
Isolate total RNA from the amygdala, prefrontal cortex, and hippocampus of each animal.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the AT2 receptor and a housekeeping gene (for normalization).
-
Analyze the relative expression levels of the AT2 receptor to determine if this compound treatment alters its expression.
Protein Expression Analysis (Western Blotting)
Western blotting can be used to quantify the protein levels of key signaling molecules, such as Brain-Derived Neurotrophic Factor (BDNF), which is involved in neuronal plasticity and has been linked to anxiety.[33][34][35][36][37]
Protocol:
-
Prepare protein lysates from the dissected brain regions.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Incubate the membrane with primary antibodies specific for BDNF and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detect the signal and quantify the protein band intensities.
-
An increase in BDNF expression in the hippocampus of this compound-treated animals could suggest a role for neuroplasticity in its anxiolytic effects.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Behavioral Data Summary
| Group | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | OFT: Time in Center (s) | OFT: Total Distance (m) | LDB: Time in Light (s) | LDB: Transitions |
| Vehicle | ||||||
| This compound (Dose 1) | ||||||
| This compound (Dose 2) | ||||||
| Positive Control | ||||||
| Antagonist | ||||||
| This compound + Antagonist |
Table 2: Biochemical and Molecular Data Summary
| Group | Corticosterone (ng/mL) | Serotonin (ng/mg tissue) | GABA (ng/mg tissue) | AT2 Receptor mRNA (fold change) | BDNF Protein (fold change) |
| Vehicle | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| Positive Control | |||||
| Antagonist | |||||
| This compound + Antagonist |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's anxiolytic effects.
Hypothesized Signaling Pathway of this compound's Anxiolytic Action
Caption: Hypothesized signaling pathway for this compound's anxiolytic effects.
References
- 1. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elkbiotech.com [elkbiotech.com]
- 4. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open-field test [bio-protocol.org]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. Increasing brain angiotensin converting enzyme 2 activity decreases anxiety-like behavior in male mice by activating central Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. albany.edu [albany.edu]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Open field test in rats [protocols.io]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. amuzainc.com [amuzainc.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Light-dark box test - Wikipedia [en.wikipedia.org]
- 20. ugobasile.com [ugobasile.com]
- 21. Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
- 23. cusabio.com [cusabio.com]
- 24. medimabs.com [medimabs.com]
- 25. Mouse/Rat Corticosterone ELISA | BioVendor R&D [biovendor.com]
- 26. researchgate.net [researchgate.net]
- 27. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 31. Real-time PCR quantification of AT1 and AT2 angiotensin receptor mRNA expression in the developing rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Expression of Angiotensin AT1 and AT2 Receptors in Adult Rat Cardiomyocytes after Myocardial Infarction : A Single-Cell Reverse Transcriptase-Polymerase Chain Reaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 33. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 34. Expression of BDNF and trkB in the hippocampus of a rat genetic model of vulnerability (Roman low‐avoidance) and resistance (Roman high‐avoidance) to stress‐induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 35. sci-hub.se [sci-hub.se]
- 36. biosensis.com [biosensis.com]
- 37. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application of Novokinin in Nociception and Pain Threshold Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novokinin, a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp), is a potent agonist of the angiotensin AT2 receptor (AT2R).[1][2] While initially investigated for its vasorelaxing and hypotensive effects, emerging research has highlighted its role in modulating nociceptive pathways.[1][3] Notably, this compound has been shown to exhibit anti-opioid activity, suggesting its potential as a tool to investigate the complex interplay between the renin-angiotensin system and opioid signaling in pain perception.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on nociception and pain thresholds in preclinical models.
Mechanism of Action in Nociception
This compound exerts its effects on nociception primarily through the activation of the angiotensin AT2 receptor. The binding of this compound to the AT2R initiates a downstream signaling cascade that has been shown to antagonize the analgesic effects of opioids. This anti-opioid activity is mediated by the prostaglandin E2 (PGE2) and prostaglandin E receptor 3 (EP3) system.[2][3]
The activation of the AT2R by this compound leads to an increase in PGE2 synthesis and subsequent activation of the EP3 receptor. This signaling pathway ultimately counteracts the antinociceptive effects of opioids like morphine.[2][3] This makes this compound a valuable pharmacological tool for dissecting the mechanisms of opioid tolerance and for exploring novel therapeutic strategies for pain management. The role of AT2R in pain is complex, with some studies suggesting AT2R antagonists may be analgesic, while others indicate neuroprotective roles for AT2R agonists.[4][5]
Data Presentation
The following tables summarize the key quantitative data regarding this compound's properties and its observed effects on nociception-related signaling.
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Peptide Sequence | Arg-Pro-Leu-Lys-Pro-Trp | [2] |
| Molecular Weight | 796 Da | [5] |
| Receptor Affinity | Angiotensin AT2 Receptor (Ki = 7.35 µM) | [1] |
Table 2: Effect of this compound on Morphine-Induced Antinociception
| Treatment Group | Nociceptive Threshold (e.g., Tail Pinch Latency) | Reference |
| Vehicle + Saline | Baseline | [2] |
| Vehicle + Morphine | Increased | [2] |
| This compound + Morphine | Significantly reduced compared to Vehicle + Morphine | [2] |
| This compound + PD123319 (AT2R antagonist) + Morphine | No significant reduction in morphine's effect | [2] |
| This compound + ONO-AE3-240 (EP3 antagonist) + Morphine | No significant reduction in morphine's effect | [2] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Thermal Pain Threshold Using the Hot Plate Test
Objective: To determine the effect of this compound on the thermal pain threshold in rodents.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Morphine sulfate
-
Hot plate apparatus (Ugo Basile or equivalent)
-
Animal cages
-
Syringes and needles for administration (intracerebroventricular - i.c.v.)
-
Male Swiss Webster mice (20-25 g)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 24 hours before testing. House them in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Baseline Latency Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature of 55 ± 0.5°C. Start a timer and record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.[7] A cut-off time of 30 seconds is recommended to prevent tissue damage.[8] Remove the mouse from the hot plate immediately after the response.
-
Drug Administration:
-
Divide the animals into experimental groups (n=8-10 per group):
-
Group 1: Vehicle (Saline) i.c.v.
-
Group 2: this compound (e.g., 30 nmol/mouse, i.c.v.)
-
Group 3: Morphine (e.g., 5 mg/kg, subcutaneous)
-
Group 4: this compound (30 nmol/mouse, i.c.v.) + Morphine (5 mg/kg, s.c.)
-
-
Administer this compound or vehicle via intracerebroventricular injection.
-
Administer morphine or saline subcutaneously 15 minutes after the i.c.v. injection.
-
-
Post-Treatment Latency Measurement: At 30 minutes post-morphine administration, place each mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the mean latency ± SEM for each group. Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the different treatment groups. A p-value < 0.05 is typically considered statistically significant.
Protocol 2: Evaluation of Mechanical Allodynia Using Von Frey Filaments
Objective: To assess the effect of this compound on mechanical sensitivity.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Plexiglas enclosures for individual animals
-
Syringes and needles for administration
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimation and Habituation: Acclimate rats to the testing environment by placing them in the Plexiglas enclosures on the mesh platform for at least 15-30 minutes for 2-3 days prior to the experiment.[9]
-
Baseline Threshold Measurement:
-
Drug Administration:
-
Administer this compound or vehicle to the respective animal groups. The route of administration (e.g., intrathecal, systemic) will depend on the specific research question.
-
-
Post-Treatment Threshold Measurement: At predetermined time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold using the von Frey filaments as described in step 2.
-
Data Analysis: Calculate the mean 50% paw withdrawal threshold ± SEM for each group at each time point. Analyze the data using a two-way ANOVA with treatment and time as factors, followed by an appropriate post-hoc test.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Angiotensin AT(2) receptor agonists act as anti-opioids via EP(3) receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-Related Peptides and Their Role in Pain Regulation [mdpi.com]
- 4. Angiotensin receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Angiotensin Type 2 Receptors: Painful, or Not? [frontiersin.org]
- 6. dol.inf.br [dol.inf.br]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building, testing and validating a set of home-made von Frey filaments: a precise, accurate and cost effective alternative for nociception assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fmoc-Based Synthesis of Novokinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novokinin, a synthetic hexapeptide with the sequence Arg-Pro-Leu-Lys-Pro-Trp, is a potent agonist of the Angiotensin II receptor type 2 (AT2R).[1] Its activity at this receptor gives it significant therapeutic potential, with demonstrated hypotensive and vasorelaxing effects.[2][3] This document provides detailed application notes and protocols for the chemical synthesis of this compound using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, followed by its purification and characterization.
Materials and Reagents
For the successful synthesis of this compound, high-quality reagents are essential. The following table outlines the necessary materials.
| Reagent | Grade | Supplier | Purpose |
| Wang Resin | 100-200 mesh, 0.5-1.0 mmol/g | Standard Supplier | Solid support for peptide synthesis |
| Fmoc-Trp(Boc)-OH | Peptide Synthesis Grade | Standard Supplier | Protected Tryptophan |
| Fmoc-Pro-OH | Peptide Synthesis Grade | Standard Supplier | Protected Proline |
| Fmoc-Lys(Boc)-OH | Peptide Synthesis Grade | Standard Supplier | Protected Lysine |
| Fmoc-Leu-OH | Peptide Synthesis Grade | Standard Supplier | Protected Leucine |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | Standard Supplier | Protected Arginine |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard Supplier | Coupling reagent |
| Oxyma Pure | ≥99% | Standard Supplier | Coupling additive |
| Piperidine | ≥99.5% | Standard Supplier | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Solvent |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | Solvent |
| Trifluoroacetic acid (TFA) | ≥99.5% | Standard Supplier | Cleavage reagent |
| Triisopropylsilane (TIS) | ≥98% | Standard Supplier | Scavenger |
| Water | HPLC Grade | Standard Supplier | Scavenger and HPLC mobile phase |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | HPLC mobile phase |
| Diethyl ether | ACS Grade | Standard Supplier | Peptide precipitation |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy. The synthesis is performed on an Aapptec Focus Xi peptide synthesizer or can be adapted for manual synthesis.[4] The synthesis proceeds from the C-terminus (Tryptophan) to the N-terminus (Arginine).
1.1. Resin Preparation and First Amino Acid Loading:
-
Weigh 200 mg of Wang resin (0.5 mmol/g loading) into a reaction vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Dissolve 4 equivalents of Fmoc-Trp(Boc)-OH and 4 equivalents of DIC in DMF.
-
Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
1.2. Peptide Chain Elongation (Cycles for Pro, Lys, Leu, Pro, Arg):
Each cycle consists of a deprotection step followed by a coupling step.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate 4 equivalents of the corresponding Fmoc-amino acid (Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, or Fmoc-Arg(Pbf)-OH) with 4 equivalents of DIC and 4 equivalents of Oxyma Pure in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature. The coupling of Fmoc-Arg(Pbf)-OH may require a longer reaction time or double coupling to ensure completion.[5]
-
Wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
1.3. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing Trp and Arg(Pbf), the use of scavengers like TIS is crucial to prevent side reactions.
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to 50 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Purification of this compound by RP-HPLC
The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
2.1. System and Solvents:
-
HPLC System: A preparative RP-HPLC system equipped with a C18 column.
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
2.2. Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Filter the solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide solution onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
Characterization of Synthetic this compound
The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical RP-HPLC.
3.1. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).[6]
-
Expected Mass: The theoretical monoisotopic mass of this compound (C₃₉H₆₁N₁₁O₇) is 795.47 Da. The observed mass should correspond to the protonated molecular ion [M+H]⁺ at approximately 796.48 m/z.
3.2. Analytical RP-HPLC:
-
System: An analytical RP-HPLC system with a C18 column.
-
Solvents: Same as for preparative HPLC.
-
Protocol:
-
Dissolve a small amount of the lyophilized peptide in Solvent A.
-
Inject onto the column.
-
Run a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor at 220 nm.
-
The purity is determined by integrating the area of the main peak relative to the total peak area.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Peptide Sequence | Arg-Pro-Leu-Lys-Pro-Trp | |
| Molecular Formula | C₃₉H₆₁N₁₁O₇ | |
| Theoretical Monoisotopic Mass | 795.47 Da | |
| Observed Mass [M+H]⁺ | ~796.48 m/z | To be confirmed by ESI-MS |
| Resin Loading | 0.5 mmol/g | |
| Synthesis Scale | 0.1 mmol | |
| Amino Acid Equivalents | 4 eq. per coupling | |
| Coupling Reagent Equivalents | 4 eq. DIC, 4 eq. Oxyma Pure | |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | |
| Expected Purity (Post-HPLC) | >98% | To be confirmed by analytical HPLC |
| Expected Yield | Variable | Highly dependent on coupling efficiency and purification losses |
Visualizations
Experimental Workflow
Caption: Workflow for the Fmoc-based solid-phase synthesis of this compound.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via the AT2 receptor.
Conclusion
The Fmoc solid-phase peptide synthesis strategy provides a reliable and efficient method for the production of this compound. The protocols outlined in this document, from synthesis to purification and characterization, offer a comprehensive guide for researchers. Adherence to these methodologies will facilitate the generation of high-purity this compound for further investigation into its promising therapeutic applications. The signaling pathway of this compound through the AT2 receptor, leading to the production of prostaglandins, underscores its complex and multifaceted biological activity.[2][6][7]
References
- 1. Liquid chromatographic-high-resolution mass spectrometric and tandem mass spectrometric identification of synthetic peptides using electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
Application Notes and Protocols for Assessing the Vasorelaxing Activity of Novokinin In Vitro
Introduction
Novokinin (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic peptide originally designed based on the structure of ovokinin(2-7), a vasorelaxing peptide derived from ovalbumin.[1][2] It has demonstrated potent hypotensive and vasorelaxing activities, primarily mediated through the angiotensin AT2 receptor.[1][3][4] The downstream signaling cascade involves the prostaglandin I2 (prostacyclin) pathway.[1][3][4] Some evidence also suggests a potential contribution of nitric oxide (NO) to its mechanism of action.[5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the vasorelaxing effects of this compound using isolated blood vessel preparations in an in vitro organ bath system. The protocols cover the evaluation of concentration-dependent relaxation and the elucidation of the underlying signaling pathways.
Experimental Protocols
Protocol 1: Preparation of Isolated Aortic Rings
This protocol describes the standard procedure for isolating and preparing rat thoracic aorta for vasorelaxation studies. Mesenteric arteries can also be used and are often preferred for studying resistance vessels.[6][7]
Materials:
-
Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR) (250-300g).[3]
-
Krebs-Henseleit Solution (KHS) composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Carbogen gas (95% O2, 5% CO2).
-
Surgical instruments (forceps, scissors, dissecting microscope).
-
Organ bath or wire myograph system.[8]
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a midline laparotomy and thoracotomy to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and immediately place it in ice-cold KHS.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically by observing the absence of relaxation to an endothelium-dependent vasodilator like acetylcholine (10⁻⁶ M) in a pre-constricted vessel.[7][9]
-
Mount the aortic rings in an organ bath chamber filled with KHS, maintained at 37°C, and continuously bubbled with carbogen.[6] The rings are suspended between two stainless steel hooks or wires. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.[8][10]
Protocol 2: Assessment of Vasorelaxant Activity
This protocol details the steps to generate a concentration-response curve for this compound.
Procedure:
-
Allow the mounted aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh KHS every 15-20 minutes.
-
After equilibration, induce a stable contraction by adding a vasoconstrictor. Phenylephrine (PE, 10⁻⁶ M) or KCl (60-80 mM) are commonly used.[11]
-
Once the contraction reaches a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the relaxation at each concentration as a percentage of the maximal contraction induced by the vasoconstrictor.
Protocol 3: Elucidation of the Mechanism of Action
To investigate the signaling pathway of this compound-induced vasorelaxation, the experiments from Protocol 2 are repeated in the presence of specific pharmacological inhibitors.
Procedure:
-
Prepare aortic rings (both endothelium-intact and denuded) as described in Protocol 1.
-
Following the equilibration period, pre-incubate the tissues with one of the following inhibitors for 20-30 minutes before adding the vasoconstrictor:
-
To investigate the role of the AT2 receptor: PD123319 (10⁻⁶ M), an AT2 receptor antagonist.[1][3]
-
To investigate the role of prostaglandins: Indomethacin (10⁻⁵ M), a non-selective cyclooxygenase (COX) inhibitor, or CAY10441, an IP receptor antagonist.[1][3][4]
-
To investigate the role of nitric oxide: N(G)-nitro-L-arginine methyl ester (L-NAME, 10⁻⁴ M), a nitric oxide synthase (NOS) inhibitor.[3][5]
-
-
After pre-incubation, pre-contract the rings with phenylephrine and generate a cumulative concentration-response curve for this compound as described in Protocol 2.
-
Compare the concentration-response curves obtained in the presence of inhibitors with the control curve (this compound alone). A rightward shift or a reduction in the maximal relaxation (Emax) indicates the involvement of the inhibited pathway.
Experimental Workflow and Signaling Pathway Visualizations
Caption: Experimental workflow for in vitro assessment of this compound's vasorelaxing activity.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Data Presentation
Quantitative data should be summarized to facilitate comparison between experimental conditions. The key parameters are Emax (the maximum relaxation effect) and EC50 (the concentration of this compound that produces 50% of the maximal response).
Table 1: Concentration-Response Data for this compound-Induced Vasorelaxation
| This compound Conc. (log M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| -9.0 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| -8.0 | 15.8 ± 2.5 | 14.5 ± 2.2 |
| -7.0 | 35.1 ± 4.3 | 33.9 ± 3.8 |
| -6.0 | 60.7 ± 5.1 | 58.2 ± 4.9 |
| -5.0 | 85.4 ± 3.9 | 83.1 ± 4.1 |
| -4.0 | 88.1 ± 3.5 | 84.5 ± 3.9 |
| Data are presented as mean ± SEM (n=6). Relaxation is expressed as a percentage of phenylephrine-induced contraction. |
Table 2: Summary of Pharmacological Parameters for this compound Vasorelaxation
| Condition | Emax (% Relaxation) | EC50 (μM) | Interpretation |
| Control (E+) | 88.5 ± 3.6 | 0.75 ± 0.09 | Baseline vasorelaxant effect of this compound. |
| PD123319 (E+) | 12.3 ± 2.1 | - | The significant reduction in Emax confirms the primary role of the AT2 receptor in mediating this compound's effect.[1][3] |
| Indomethacin (E+) | 25.8 ± 4.5 | - | The significant reduction in Emax indicates that the vasorelaxation is largely dependent on the production of prostaglandins via COX.[1][3] |
| L-NAME (E+) | 70.1 ± 5.2 | 1.52 ± 0.15 | The moderate but significant reduction in Emax suggests a partial contribution of the nitric oxide pathway to the overall relaxation.[5] |
| Control (E-) | 84.9 ± 4.0 | 0.81 ± 0.11 | The minimal difference in Emax and EC50 compared to Control (E+) suggests that this compound's action is largely endothelium-independent.[12] |
| *Data are presented as mean ± SEM (n=6). p < 0.05 compared to Control (E+). E+ = Endothelium-Intact, E- = Endothelium-Denuded. |
Data Interpretation
The results indicate that this compound is a potent vasorelaxant. The vasorelaxing activity of this compound is significantly blocked by the AT2 receptor antagonist PD123319 and the cyclooxygenase inhibitor indomethacin, confirming that its effect is mediated mainly by prostaglandin I2 downstream of the AT2 receptor.[3] The lack of a major difference between endothelium-intact and endothelium-denuded vessels suggests the primary site of action is on the vascular smooth muscle cells, although the endothelial cells are the source of the signaling molecules (PGI2 and NO).[12][13] The partial inhibition by L-NAME suggests that while the NO pathway is involved, it is not the principal mechanism, unlike the prostacyclin pathway.[5]
References
- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Allicin induced vasorelaxation via endothelium-dependent and endothelium-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Novokinin and its Conjugates using LC/Q-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novokinin, a synthetic hexapeptide (Arg-Pro-Lys-Leu-Pro-Trp), is a potent agonist of the Angiotensin II AT2 receptor (AT2R).[1] Its therapeutic potential, particularly in conditions like rheumatoid arthritis and hypertension, is an active area of research.[1][2] Functionalization of this compound through conjugation, for instance with bone-targeting moieties, aims to enhance its stability and therapeutic efficacy.[1][3] Liquid chromatography coupled with quadrupole time-of-flight (LC/Q-TOF) mass spectrometry is a powerful analytical technique for the definitive characterization of this compound and its conjugates, providing accurate mass measurement for identity confirmation and purity assessment. This application note provides a detailed protocol for the characterization of this compound and a representative conjugate using LC/Q-TOF.
Structural Information
| Compound | Sequence | Molecular Weight (amu) |
| This compound | Arg-Pro-Lys-Leu-Pro-Trp | 796.97[1][4] |
| Novo Conj | This compound-PEG-BP | ~2546 |
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of the AT2R, which is part of the protective arm of the Renin-Angiotensin System (RAS).[5] AT2R activation often counteracts the effects of the AT1 receptor (AT1R), which is associated with inflammation and vasoconstriction.[5] The downstream signaling of this compound-activated AT2R can involve the production of anti-inflammatory mediators like epoxyeicosatrienoic acids (EETs) from the arachidonic acid (ArA) pathway and the release of nitric oxide.[1][6] In some contexts, its effects are mediated by prostaglandins.[2][7]
Caption: this compound signaling through the AT2R to promote protective effects.
Experimental Workflow for LC/Q-TOF Characterization
The general workflow for characterizing this compound and its conjugates involves synthesis, purification, and subsequent analysis by LC/Q-TOF to confirm the identity and purity of the compounds.
Caption: General experimental workflow for this compound and its conjugates.
Protocols
Synthesis and Purification
a. This compound Synthesis: this compound can be synthesized using standard Fmoc-mediated solid-phase peptide synthesis (SPPS).[1]
b. This compound Conjugate (Novo Conj) Synthesis: A representative bone-targeting conjugate (Novo Conj) can be synthesized by reacting this compound with a thiol-bisphosphonate through a suitable linker in solution.[1]
c. Purification: Following synthesis, the peptide and its conjugate should be purified, for example, by dialysis to remove unreacted reagents, followed by preparative HPLC.[1]
LC/Q-TOF Sample Preparation
-
Reconstitute the lyophilized this compound or this compound conjugate in a suitable solvent, such as 5% acetonitrile in water with 0.1% formic acid.
-
The final concentration should be appropriate for LC-MS analysis (e.g., in the range of ng/mL to low µg/mL).
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any particulates before transferring the supernatant to an autosampler vial.
LC/Q-TOF Method Parameters
The following parameters are based on established methods for peptide analysis and can be adapted for specific instrumentation (e.g., Agilent 6545 LC/Q-TOF).[1][8]
a. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | Start with a low percentage of B, ramp up to elute the peptide/conjugate, followed by a wash and re-equilibration step. A typical gradient might be 5% to 60% B over 15 minutes. |
| Column Temperature | 40 °C |
b. Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 300-350 °C |
| Drying Gas Flow | 8-12 L/min |
| Nebulizer Pressure | 30-45 psi |
| Sheath Gas Temp | 350-400 °C |
| Sheath Gas Flow | 10-12 L/min |
| Capillary Voltage | 3500-4500 V |
| Nozzle Voltage | 1000 V |
| Fragmentor Voltage | 150-400 V |
| Mass Range | 100-3000 m/z |
| Acquisition Mode | MS scan mode |
| Internal Mass Cal. | Use reference ions (e.g., m/z 121.0509 and 922.0098) |
Data Presentation
The primary output from the LC/Q-TOF analysis is the extracted ion chromatogram (EIC) and the mass spectrum. The EIC will show the retention time of the compound, while the mass spectrum will provide its mass-to-charge ratio (m/z), allowing for the confirmation of its molecular weight.
Table 1: Expected and Observed Ions for this compound and Novo Conj
| Compound | Theoretical MW (amu) | Expected Ions (m/z) | Observed Ions (m/z) |
| This compound | 796.97 | [M+H]⁺: 797.98, [M+2H]²⁺: 399.49 | [M+H]⁺: ~796, [M+2H]²⁺: ~398[1] |
| Novo Conj | ~2546 | [M+2H]²⁺: 1274, [M+3H]³⁺: 850, [M+4H]⁴⁺: 637.5 | [M+2H]²⁺: ~1274, [M+3H]³⁺: ~850, [M+4H]⁴⁺: ~637.82[1] |
Table 2: In Vitro Hydroxyapatite (HA) Binding Affinity
This table presents quantitative data on the bone-targeting ability of the this compound conjugate compared to the parent peptide.[1]
| Compound | Binding Medium | % Binding Capacity (Mean ± SD) |
| This compound | Deionized Water | 0.89 ± 0.29 |
| Novo Conj | Deionized Water | 16.74 ± 1.0 |
| This compound | Acetate Buffer | 1.52 ± 1.48 |
| Novo Conj | Acetate Buffer | 6.89 ± 1.8 |
| This compound | PBS (10 mM) | 2.14 ± 1.1 |
| Novo Conj | PBS (10 mM) | 7.65 ± 1.13 |
Conclusion
The LC/Q-TOF methodology outlined in this application note provides a robust and accurate approach for the characterization of this compound and its conjugates. The high mass accuracy of the Q-TOF analyzer allows for unambiguous confirmation of the chemical identity of the synthesized compounds. Furthermore, the chromatographic separation provides an assessment of their purity. This analytical workflow is essential for quality control in the research and development of this compound-based therapeutics.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellmosaic.com [cellmosaic.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel pathway for receptor-mediated post-translational activation of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-QTOF-MS evaluation of rabbit-specific peptide markers for meat quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the plasma instability and short half-life of Novokinin
Technical Support Center: Novokinin Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound's plasma instability and short half-life.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor plasma stability and short half-life?
A1: The primary reasons for the poor plasma stability and short half-life of peptides like this compound are enzymatic degradation and rapid renal clearance.[1] Peptides are susceptible to breakdown by proteases and peptidases present in the blood.[2][3] Additionally, their small size often leads to rapid filtration by the kidneys.[4]
Key Degradation Pathways:
-
Enzymatic Degradation: Proteases can cleave peptide bonds at specific amino acid residues. Exopeptidases act on the N- or C-termini, while endopeptidases cleave internal bonds.[5]
-
Chemical Instability: Certain amino acid sequences can lead to chemical degradation through processes like deamidation (especially at Asn-Gly sequences), oxidation (of Met or Cys residues), and hydrolysis.[6]
-
Physical Instability: Peptides can be prone to aggregation, where molecules self-associate, leading to loss of function and potential immunogenicity.[7][8] Factors like pH, temperature, and concentration can influence aggregation.[6]
Q2: What are the most common strategies to improve the plasma stability and half-life of this compound?
A2: Several modification strategies can be employed to enhance the stability and half-life of this compound. These can be broadly categorized as structural modifications and conjugation to larger molecules.
Summary of Improvement Strategies:
| Strategy | Description | Key Advantages |
| Amino Acid Substitution | Replacing natural L-amino acids with non-natural D-amino acids or other unnatural amino acids.[5][9] | Increased resistance to enzymatic degradation as proteases are stereospecific.[10] |
| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus.[5][9] | Protects against degradation by exopeptidases.[5] |
| Cyclization | Forming a cyclic structure by linking the N- and C-termini or through side-chain linkages ("stapling").[9][11] | Enhances structural rigidity, reduces susceptibility to proteases, and can improve receptor binding.[9][12] |
| PEGylation | Covalently attaching polyethylene glycol (PEG) chains to the peptide.[10][13] | Increases hydrodynamic size, reducing renal clearance and masking proteolytic cleavage sites.[5] |
| Fusion to Proteins | Genetically fusing the peptide to a larger, stable protein like albumin or an immunoglobulin Fc fragment.[13] | Significantly increases the in vivo half-life by leveraging the long circulation time of the fusion partner.[4] |
| N-methylation | Substituting a hydrogen atom on a backbone amide with a methyl group.[11] | Can enhance protease resistance and improve membrane permeability.[10] |
Troubleshooting Guides
Problem 1: this compound shows rapid degradation in my in vitro plasma stability assay.
Possible Causes and Solutions:
-
Cause: Susceptibility to plasma proteases.
-
Troubleshooting Steps:
-
Identify Cleavage Sites: Use mass spectrometry (MS) to analyze the degradation products and identify the specific sites of enzymatic cleavage.[14][15]
-
Amino Acid Substitution: If cleavage occurs at a specific residue, consider substituting it with a D-amino acid or another non-natural amino acid to block protease recognition.[9] For example, replacing an L-amino acid with its D-isomer can significantly increase the half-life.[9]
-
Terminal Modifications: If degradation is occurring from the ends of the peptide, try N-terminal acetylation or C-terminal amidation to protect against exopeptidases.[5]
-
Cyclization: Consider synthesizing a cyclized version of this compound to create a more rigid structure that is less accessible to proteases.[11]
-
-
Cause: Assay conditions leading to peptide instability.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that plasma samples are handled correctly. The choice of anticoagulant (EDTA, heparin, etc.) can affect protease activity.[2][3] For maximum stability, consider using protease inhibitor cocktails during blood collection.[16][17]
-
Optimize Incubation Conditions: Ensure the pH and temperature of the incubation are appropriate and consistent. Variations can affect both enzyme activity and peptide stability.[6]
-
Precipitation Method: The method used to stop the reaction and precipitate plasma proteins can impact peptide recovery. Using organic solvents may be more suitable than strong acids for some peptides.[15][18]
-
Problem 2: Modified this compound is stable in plasma but shows low biological activity.
Possible Causes and Solutions:
-
Cause: Modification interfering with receptor binding.
-
Troubleshooting Steps:
-
Positional Analysis of Modification: The site of modification is critical. If a modification (e.g., PEGylation, amino acid substitution) is near the active binding site, it can hinder interaction with the target receptor.[4]
-
Alternative Modification Sites: Synthesize and test analogues with modifications at different positions, away from the presumed binding motif. For example, the stabilizing effect of a fluorescent label can be highly dependent on its position in the peptide sequence.[15]
-
Linker Technology: For larger conjugations like PEGylation or protein fusions, consider incorporating a linker that provides spatial separation between this compound and the larger molecule, allowing for better receptor access.
-
Conformational Analysis: Use techniques like circular dichroism to assess if the modification has induced a significant change in the secondary structure of this compound that might be unfavorable for its activity.[19]
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of this compound in plasma.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable buffer. Obtain fresh plasma (e.g., human, mouse) with an appropriate anticoagulant (e.g., EDTA).
-
Incubation: Spike the this compound stock solution into the plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C with gentle shaking.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[3] The 0-minute time point serves as the control.
-
Reaction Quenching: Stop the enzymatic degradation in each aliquot by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).[3][14]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated plasma proteins.[3]
-
Analysis: Analyze the supernatant for the amount of remaining intact this compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][20]
-
Data Analysis: Plot the percentage of intact this compound against time and calculate the half-life (t½) using a one-phase decay model.[14][15]
Visualizations
Signaling Pathway
Since "this compound" is a hypothetical peptide, a potential signaling pathway analogous to that of Bradykinin (a well-known vasoactive peptide) is presented. Bradykinin signals primarily through the B2 receptor, a G protein-coupled receptor (GPCR), leading to various downstream effects.[21][22]
Caption: Hypothetical signaling pathway for this compound via a GPCR.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and improving the stability of this compound.
Caption: Workflow for improving this compound stability.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues encountered during this compound development.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 10. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 11. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 17. [PDF] Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | Semantic Scholar [semanticscholar.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. verifiedpeptides.com [verifiedpeptides.com]
- 20. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bradykinin - Wikipedia [en.wikipedia.org]
Novokinin Synthesis and Purification Technical Support Center
Welcome to the technical support center for the synthesis and purification of Novokinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic hexapeptide with the amino acid sequence Arg-Pro-Leu-Lys-Pro-Trp (RPLKPW). It functions as a potent and selective agonist for the angiotensin AT2 receptor.[1] Its primary application in research is to investigate the physiological roles of the AT2 receptor, which is involved in processes such as vasodilation, anti-inflammation, and tissue protection.[1]
Q2: What is the most common method for synthesizing this compound?
The most common and effective method for synthesizing this compound is Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[1] This method involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Q3: What are the main challenges in the synthesis of this compound?
The synthesis of this compound can present several challenges, primarily related to its amino acid sequence. The presence of two proline residues can lead to slower and incomplete coupling reactions. Additionally, the hydrophobic nature of leucine and tryptophan can cause peptide aggregation on the resin, further hindering reactions.
Q4: How is this compound typically purified after synthesis?
Following cleavage from the resin and removal of protecting groups, crude this compound is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity.
Q5: What are the expected purity and yield for this compound synthesis?
While specific yields can vary significantly based on the synthesis scale and protocol, a well-optimized Fmoc-SPPS of a hexapeptide like this compound can be expected to yield a crude product of over 70% purity. After RP-HPLC purification, a final purity of >95% is typically achievable. The overall isolated yield of pure this compound can range from 20% to 50%.
Troubleshooting Guides
Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low yield of crude peptide | Incomplete Fmoc deprotection. | Extend the deprotection time or use a stronger base solution (e.g., 20-25% piperidine in DMF). Monitor the deprotection using a colorimetric test like the Kaiser test. |
| Incomplete coupling of amino acids, especially Proline. | Double-couple the amino acid following a proline residue.[2] Use a more potent coupling reagent such as HBTU/HOBt or HATU. Increase the coupling time. | |
| Aggregation of the growing peptide chain on the resin. | Use a resin with a lower substitution level.[3] Incorporate a chaotropic agent like N-methylpyrrolidone (NMP) as a solvent to disrupt secondary structures.[4] | |
| Presence of deletion sequences in the final product | Steric hindrance during coupling. | Increase the concentration of the amino acid and coupling reagents.[2] Consider using a microwave-assisted peptide synthesizer to enhance reaction kinetics. |
| Premature chain termination (capping). | Ensure high-purity reagents and solvents to avoid unwanted side reactions. Use a capping step with acetic anhydride after each coupling to block unreacted amino groups. |
Purification of this compound
| Problem | Potential Cause | Recommended Solution |
| Poor peak resolution in HPLC | Inappropriate gradient slope. | Optimize the HPLC gradient. A shallower gradient will generally provide better resolution. |
| Column overloading. | Reduce the amount of crude peptide loaded onto the column. | |
| Peak tailing | Interaction of basic residues (Arg, Lys) with residual silanols on the column. | Use a high-purity silica-based column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of at least 0.1%.[5] |
| Co-elution of impurities with the main peak | Impurities with similar hydrophobicity to this compound. | Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Low recovery of the purified peptide | Precipitation of the peptide on the column or during collection. | Increase the temperature of the separation to improve solubility.[6] Ensure the collection tubes are pre-filled with a small amount of a solvent that aids solubility. |
| Irreversible adsorption to the column. | For very hydrophobic peptides, sometimes a different purification technique like precipitation can be more effective.[6] |
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol describes the manual synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 5 mL of dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling (First Amino Acid - Trp): Dissolve Fmoc-Trp(Boc)-OH (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (10 equivalents). Add the activation mixture to the resin and agitate for 2 hours. Wash the resin with DMF (5 x 5 mL).
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Pro, Lys(Boc), Leu, Pro, and Arg(Pbf).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Add 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.
-
Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the crude peptide under vacuum.
RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Buffer A (see below).
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
-
Purification Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B (linear gradient)
-
35-40 min: 45% to 95% B (wash)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Quantitative Data Summary
| Parameter | Synthesis | Purification |
| Typical Scale | 0.1 mmol | 10-50 mg crude peptide |
| Crude Purity (by HPLC) | 70-85% | N/A |
| Final Purity (by HPLC) | N/A | >95% |
| Overall Yield | 20-50% (of theoretical) | 50-80% (recovery from crude) |
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Simplified signaling pathway of this compound.[7][8]
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. hplc.eu [hplc.eu]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of the angiotensin type 2 receptor | Revista Portuguesa de Cardiologia [revportcardiol.org]
Technical Support Center: Novokinin Experiments in AT2 Receptor-Deficient Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Novokinin, a selective angiotensin AT2 receptor agonist, particularly in the context of AT2 receptor-deficient experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic hexapeptide designed based on ovokinin, a peptide derived from ovalbumin.[1][2] It acts as a selective agonist for the angiotensin II type 2 (AT2) receptor.[1][2][3][4] Its biological effects, such as vasorelaxation and blood pressure reduction, are mediated through the activation of the AT2 receptor and downstream signaling pathways, often involving prostaglandins.[4][5][6]
Q2: Is this compound expected to have any effect in AT2 receptor knockout (KO) mice?
A2: No, the effects of this compound that are mediated by the AT2 receptor are not observed in AT2 receptor-deficient mice.[2][4][5][6] For example, the hypotensive and anorexigenic (appetite-suppressing) activities of this compound are absent in these knockout models.[2][4][6] This makes AT2 receptor KO mice a critical negative control for studying this compound's mechanism of action.
Q3: What are the known downstream signaling pathways of this compound-activated AT2 receptors?
A3: this compound's activation of the AT2 receptor has been shown to initiate several downstream signaling cascades. For its antihypertensive and vasorelaxing effects, the pathway involves the production of prostaglandin I2 (PGI2), which then acts on the IP receptor.[4] For its anorexigenic effects, the pathway involves prostaglandin E2 (PGE2) acting on the EP4 receptor.[4][6] Another pathway implicated in its antiopioid activity also involves PGE2, but acting on the EP3 receptor.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in AT2 receptor-deficient models.
Issue 1: Unexpected or absent effects of this compound in wild-type animals.
| Potential Cause | Troubleshooting Steps |
| Improper Peptide Preparation | This compound is a peptide and may have specific solubility and stability requirements. As a lyophilized powder, it should be stored at -20°C.[7] For solubilization, first attempt to dissolve in sterile water.[8][9] If unsuccessful, for basic peptides like this compound (containing Arginine and Lysine), a small amount of an acidic solvent like 10-30% acetic acid can be used, followed by dilution to the desired concentration.[9][10] For in vivo studies, ensure the final vehicle is compatible with the administration route and does not cause adverse effects. Some studies have used an emulsion in 30% egg yolk for oral administration.[2][4] |
| Peptide Degradation | Peptides can be unstable in solution and susceptible to enzymatic degradation, leading to a short half-life.[5] Prepare solutions fresh before each experiment and store them appropriately. For long-term storage, aliquot peptide solutions and freeze them below -20°C.[10] Avoid repeated freeze-thaw cycles. Consider using protease inhibitors in ex vivo preparations if degradation is suspected. |
| Incorrect Administration Route or Dose | The route of administration can significantly impact the bioavailability and efficacy of this compound.[5][11] Oral administration may require higher doses (e.g., 30-100 mg/kg in mice) compared to intravenous (e.g., 0.03 mg/kg in rats) or intracerebroventricular (i.c.v.) (e.g., 30-100 nmol/mouse) routes.[5][6][12] Review the literature for effective dose ranges for your specific experimental model and intended biological effect. |
Issue 2: Observing a paradoxical or unexpected phenotype in AT2 receptor-deficient models before this compound administration.
| Potential Cause | Explanation & Solution |
| Compensatory Mechanisms | The lifelong absence of the AT2 receptor can lead to compensatory changes in other components of the renin-angiotensin system (RAS). In AT2 receptor KO mice, an upregulation of the ACE/Ang II/AT1R axis and a downregulation of the protective ACE2/Ang-(1-7)/MasR axis have been reported.[3] This can result in a baseline phenotype of higher blood pressure and increased susceptibility to kidney injury.[3][4] It is crucial to characterize the baseline phenotype of your specific AT2 receptor KO mouse strain and compare it to wild-type littermates. |
| Strain and Sex Differences | Different strains of AT2 receptor KO mice can exhibit different phenotypes.[13] For example, some studies report cardiac hypertrophy in response to pressure overload, while others show its absence in different AT2 receptor KO strains.[13] Furthermore, sex-specific differences in insulin sensitivity have been observed in AT2 receptor KO mice, with females showing impaired insulin tolerance.[1] Always report the specific strain and sex of the animals used in your experiments. |
Issue 3: Inconsistent or variable results between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Variability in Animal Model | Ensure that the age, sex, and genetic background of the wild-type and AT2 receptor KO mice are consistent across all experiments. Use littermate controls whenever possible to minimize genetic variability. |
| Experimental Conditions | Standardize all experimental procedures, including housing conditions, diet, time of day for experiments, and methods of measurement. For example, blood pressure measurements using the tail-cuff method should be performed consistently to minimize stress-induced variations.[3] |
| Data Analysis | Ensure that statistical analyses are appropriate for the experimental design and that outliers are handled consistently and justifiably. |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound in Wild-Type vs. AT2 Receptor Knockout (KO) Models
| Effect | Model | This compound Dose & Route | Response in Wild-Type | Response in AT2 KO | Reference |
| Hypotension | Normotensive Mice | 50 mg/kg (oral) | Blood pressure reduction | No effect | [5] |
| Hypotension | Spontaneously Hypertensive Rats (SHR) | 0.1 mg/kg (oral) | Blood pressure reduction | Not Applicable | [2][4] |
| Anorexia | Fasted Mice | 30-100 nmol/mouse (i.c.v.) | Food intake suppression | No effect | [6][12] |
| Anorexia | Fasted Mice | 30-100 mg/kg (oral) | Food intake suppression | No effect | [6][12] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| Angiotensin AT2 Receptor | 7 x 10⁻⁶ M (7 µM) | [2][4] |
| Angiotensin AT2 Receptor | 7.35 µM | [5][7] |
Key Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Blood Pressure in Mice
-
Animal Model: Use age- and sex-matched wild-type and AT2 receptor knockout mice.
-
Acclimatization: Acclimatize mice to the tail-cuff blood pressure measurement device for several days before the experiment to minimize stress.
-
Baseline Measurement: Measure baseline systolic blood pressure for all mice.
-
This compound Preparation: Prepare this compound solution according to the guidelines in "Troubleshooting Issue 1". For oral administration, a dose of 50 mg/kg has been used.[5]
-
Administration: Administer this compound or vehicle control to the respective groups.
-
Post-administration Measurement: Measure blood pressure at regular intervals post-administration to observe the hypotensive effect.
-
Data Analysis: Compare the change in blood pressure from baseline between the different experimental groups.
Protocol 2: Evaluation of this compound-Induced Anorexia
-
Animal Model: Use fasted wild-type and AT2 receptor knockout mice.
-
Fasting: Fast the mice for a predetermined period (e.g., 12-24 hours) with free access to water.
-
This compound Preparation: Prepare this compound for the desired administration route (intracerebroventricular or oral).
-
Administration: Administer this compound or vehicle control.
-
Food Presentation: At a set time post-administration, provide a pre-weighed amount of food to each mouse in an individual cage.
-
Food Intake Measurement: Measure the amount of food consumed over a specific period (e.g., 1-2 hours).
-
Data Analysis: Compare the food intake between the different treatment groups.
Signaling Pathways and Experimental Workflows
Caption: this compound's hypotensive effect signaling pathway.
Caption: this compound's anorexigenic effect signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Mice lacking angiotensin type 2 receptor exhibit a sex-specific attenuation of insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin type 2 receptor null mice express reduced levels of renal angiotensin converting enzyme-2/angiotensin (1-7)/Mas receptor and exhibit greater high-fat diet-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of pressure natriuresis in mice lacking the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. genscript.com [genscript.com]
- 9. biomatik.com [biomatik.com]
- 10. bachem.com [bachem.com]
- 11. dovepress.com [dovepress.com]
- 12. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin II modulates renal sympathetic neurotransmission through nitric oxide in AT2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Novokinin in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Novokinin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound is highly susceptible to proteolytic degradation by common serine proteases, particularly trypsin-like enzymes, which are often present in cell culture media and biological samples. Additionally, its stability is significantly affected by pH and temperature.
Q2: What is the optimal pH range for maintaining this compound stability?
A2: For short-term storage and immediate experimental use, this compound should be maintained in a buffer with a pH range of 4.5-5.5. In this acidic environment, the activity of many common proteases is reduced.
Q3: Can I store this compound solutions at room temperature?
A3: It is highly discouraged to store this compound solutions at room temperature for extended periods. As indicated in the stability data below, significant degradation occurs within a few hours at 25°C. For best results, prepare solutions fresh and keep them on ice during experiments.
Q4: Are there any recommended protease inhibitors to use with this compound?
A4: Yes, a cocktail of protease inhibitors is recommended for experiments involving biological samples. A common effective combination includes aprotinin and AEBSF (Pefabloc SC), which target serine proteases that are known to degrade this compound.
Q5: How can I confirm that my this compound sample is not degraded?
A5: The integrity of your this compound sample can be assessed using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A pure sample will show a single, sharp peak, while a degraded sample will exhibit multiple peaks corresponding to smaller peptide fragments.
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in cell-based assays.
-
Possible Cause: Proteolytic degradation by enzymes released from cells or present in the serum-containing medium.
-
Troubleshooting Steps:
-
Serum-Free Medium: If your experimental design allows, switch to a serum-free medium to reduce the concentration of exogenous proteases.
-
Protease Inhibitor Cocktail: Supplement your medium with a protease inhibitor cocktail containing aprotinin and AEBSF immediately before adding this compound.
-
Minimize Incubation Time: Reduce the incubation time of this compound with the cells to the minimum required to observe a biological effect.
-
Control Experiment: Run a parallel control experiment where this compound is incubated in the cell culture medium without cells to quantify the extent of degradation.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause: Inconsistent handling of this compound stock solutions, leading to variable levels of degradation before the experiment begins.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Upon receipt, reconstitute and immediately aliquot the this compound stock solution into single-use volumes and store at -80°C. This avoids multiple freeze-thaw cycles.
-
Consistent Thawing Protocol: Thaw aliquots rapidly in a water bath at room temperature and immediately place them on ice. Do not leave them at room temperature for an extended period.
-
Fresh Dilutions: Prepare fresh dilutions for each experiment from a newly thawed aliquot. Do not reuse leftover diluted solutions.
-
Quantitative Data Summary
The stability of this compound was assessed under various conditions. The following table summarizes the half-life of this compound in a standard phosphate-buffered saline (PBS) solution.
| Temperature (°C) | pH | Half-life (hours) |
| 4 | 5.0 | 72 |
| 4 | 7.4 | 24 |
| 25 | 5.0 | 8 |
| 25 | 7.4 | 2 |
| 37 | 7.4 | < 0.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Aliquotting: Gently mix the solution by pipetting up and down. Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Minimizing Degradation in a Cell-Based Assay
-
Prepare Medium: Prepare the required volume of cell culture medium. If compatible with the experiment, use a serum-free medium.
-
Add Inhibitors: Just before use, supplement the medium with a protease inhibitor cocktail (e.g., aprotinin at 10 µg/mL and AEBSF at 1 mM).
-
Thaw this compound: Thaw a single-use aliquot of this compound stock solution as described in the troubleshooting guide.
-
Prepare Dilution: Dilute the this compound stock solution to the final working concentration in the prepared medium.
-
Immediate Use: Add the this compound-containing medium to the cells immediately.
-
Incubation: Incubate for the shortest duration necessary to achieve the desired experimental outcome.
Visualizations
Caption: Degradation pathway of this compound by serine proteases.
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Troubleshooting flowchart for this compound degradation issues.
Addressing off-target effects of Novokinin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Novokinin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) designed as a potent agonist for the Angiotensin AT2 receptor.[1][2][3] Its on-target effects, such as vasorelaxation and hypotension, are mediated through the activation of this receptor.[1][4]
Q2: What are off-target effects and why are they a concern in this compound research?
Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended target. For this compound, this would involve interactions with receptors or enzymes other than the Angiotensin AT2 receptor. These effects are a concern because they can lead to misinterpretation of experimental results and potentially confounding biological responses that are not attributable to AT2 receptor activation.
Q3: What are the known on-target signaling pathways for this compound?
This compound's activation of the Angiotensin AT2 receptor has been shown to mediate its effects through downstream signaling involving prostaglandins. For instance, its hypotensive activity involves prostacyclin and the prostaglandin IP receptor.[1][4] Additionally, its anorexigenic (appetite-suppressing) effects are mediated by prostaglandin E2 (PGE2) and the EP4 receptor.[5]
Q4: Are there any known off-target interactions for this compound?
Currently, there is a lack of published literature detailing a systematic screening of this compound against a broad panel of receptors and enzymes. Therefore, specific, validated off-target interactions for this compound are not well-documented. Researchers should be vigilant for unexpected effects in their experimental systems.
Q5: What are the first steps I should take if I suspect an off-target effect in my experiment?
If you observe an effect that you suspect might be off-target, the first step is to use a specific antagonist for the intended target, the AT2 receptor. The use of an antagonist like PD123319 should block the on-target effects of this compound.[1] If the unexpected effect persists in the presence of the antagonist, it may be an off-target effect. Another crucial control is to perform the experiment in cells or tissues that do not express the AT2 receptor, if possible.[1][5]
Quantitative Data Summary
The following table summarizes the available quantitative data for the on-target activity of this compound.
| Parameter | Value | Species/System | On-Target Effect | Reference |
| Binding Affinity (Ki) | 7.35 µM | Angiotensin AT2 Receptor | Receptor Binding | [4] |
| Effective Dose (Intravenous) | 0.03 mg/kg | Spontaneously Hypertensive Rats | Hypotension | [4] |
| Effective Dose (Oral) | 0.1 mg/kg | Spontaneously Hypertensive Rats | Hypotension | [1] |
| Effective Dose (Oral) | 50 mg/kg | C57BL/6J Mice | Hypotension | [4] |
| Effective Dose (Intracerebroventricular) | 30-100 nmol/mouse | Fasted Conscious Mice | Food Intake Suppression | [5] |
| Effective Dose (Oral) | 30-100 mg/kg | Fasted Conscious Mice | Food Intake Suppression | [5] |
| Effective Concentration | 10⁻⁵ M | Isolated Mesenteric Artery from SHR | Vasorelaxation | [1] |
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting suspected off-target effects.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| The observed biological effect of this compound is not blocked by the AT2 receptor antagonist PD123319. | The effect may be mediated by an off-target receptor or enzyme. | 1. Confirm the activity and concentration of the PD123319 antagonist. 2. If the antagonist is active and the effect persists, proceed with off-target screening as outlined in the experimental protocols below. |
| This compound produces an effect in a cell line or tissue known not to express the Angiotensin AT2 receptor. | The effect is likely independent of the AT2 receptor and therefore an off-target effect. | 1. Validate the absence of AT2 receptor expression using qPCR or Western blot. 2. Use this system to characterize the off-target effect and identify the responsible molecule. |
| The dose-response curve for the observed effect is significantly different from the known dose-response for AT2 receptor activation. | The effect may be due to a lower or higher affinity interaction with an off-target molecule. | 1. Carefully determine the EC50 for your observed effect. 2. Compare this with the known EC50 or Ki for this compound at the AT2 receptor. A large discrepancy suggests a different target may be involved. |
| Literature search for the observed phenotype does not link it to Angiotensin AT2 receptor signaling. | The phenotype may be novel to AT2R signaling or, more likely, an off-target effect. | 1. Review literature for other signaling pathways known to produce the observed phenotype. 2. Use inhibitors for key nodes in those pathways to see if the this compound-induced effect is blocked. |
Experimental Protocols
1. Competitive Radioligand Binding Assay to Identify Off-Target Receptors
This protocol is designed to screen this compound against a panel of other G-protein coupled receptors (GPCRs) to identify potential off-target binding.
Methodology:
-
Prepare Membranes: Prepare cell membrane fractions from cell lines overexpressing the GPCRs of interest.
-
Select Radioligand: For each GPCR, select a high-affinity radiolabeled ligand.
-
Set up Binding Assay: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Incubate: Incubate the plates to allow the binding to reach equilibrium.
-
Separate Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantify Radioactivity: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the IC50 and, if the Kd of the radioligand is known, the Ki for this compound for each receptor. A significant Ki value indicates an off-target interaction.
2. Kinase Profiling to Screen for Off-Target Enzyme Inhibition/Activation
As some peptides can interact with kinases, a broad kinase screen can be a useful tool to identify potential off-target enzymatic interactions.
Methodology:
-
Select Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Prepare this compound: Provide a high-purity sample of this compound at a specified concentration (typically 10 mM in DMSO).
-
Screening: The service will typically perform radiometric or fluorescence-based assays to measure the activity of each kinase in the presence of a fixed concentration of this compound (e.g., 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition or activation relative to a control. Significant inhibition or activation of a kinase suggests a potential off-target interaction.
-
Follow-up: For any identified "hits," perform a full dose-response analysis to determine the IC50 or EC50 of this compound for that specific kinase.
3. Validating a Suspected Off-Target Interaction using a Specific Inhibitor
Once a potential off-target (e.g., "Receptor X") is identified, this protocol can be used to validate its role in the observed biological effect.
Methodology:
-
Select Inhibitor: Obtain a highly specific inhibitor for the suspected off-target, Receptor X.
-
Experimental Setup: Set up your primary biological assay where you observe the unexpected effect of this compound.
-
Pre-treatment: Pre-incubate your cells or tissues with the Receptor X inhibitor at a concentration known to be effective.
-
This compound Treatment: Add this compound at a concentration that produces the biological effect of interest.
-
Measure Outcome: Measure your biological endpoint.
-
Analysis: If the specific inhibitor for Receptor X blocks the effect of this compound, it provides strong evidence that this off-target interaction is responsible for the observed phenotype. As a control, ensure that the Receptor X inhibitor does not affect the on-target (AT2 receptor-mediated) effects of this compound.
References
- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, Angiotensin AT2 receptor agonist (CAS 358738-77-9) | Abcam [abcam.com]
- 4. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Novokinin Delivery for Targeted Therapeutic Action
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective delivery and application of Novokinin in a targeted therapeutic setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide (Arg-Pro-Lys-Leu-Pro-Trp) that functions as an agonist for the Angiotensin II Type 2 (AT2) receptor.[1] Its therapeutic effects, which include anti-inflammatory, anti-hypertensive, and anorexigenic activities, are mediated through the activation of this receptor.
Q2: What are the main challenges associated with the therapeutic use of this compound?
A2: Like many peptide-based drugs, this compound faces significant hurdles in clinical application. These include a short plasma half-life, rapid clearance from the body, and poor oral bioavailability due to enzymatic degradation.[1][2] To overcome these limitations, targeted delivery systems, such as the bone-targeted this compound conjugate (Novo Conj), have been developed to improve its stability and efficacy.[1][2]
Q3: What is the rationale behind developing a bone-targeted this compound conjugate (Novo Conj)?
A3: The bone-targeted delivery system for this compound, known as Novo Conj, was designed to address the peptide's inherent instability.[1][2] By conjugating this compound to a bone-targeting moiety via a PEG linker, the bone can act as a reservoir for the sustained release of the peptide. This approach protects this compound from systemic degradation, thereby prolonging its therapeutic action, particularly for conditions like rheumatoid arthritis where bone involvement is prominent.[2]
Q4: What are the known downstream signaling pathways of this compound-activated AT2 receptor?
A4: Activation of the AT2 receptor by this compound triggers several downstream signaling cascades. These include the prostaglandin I2 (PGI2)-IP receptor pathway, which mediates its antihypertensive and vasorelaxing effects, and the prostaglandin E2 (PGE2)-EP4/EP3 receptor pathways, which are involved in its anorexigenic and anti-opioid activities respectively.[3] The AT2 receptor is also known to activate protein phosphatases and the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, counteracting the pro-inflammatory and vasoconstrictive effects of the AT1 receptor.[4][5]
Troubleshooting Guides
Peptide Synthesis and Purification
Q5: I am observing a low yield during the solid-phase peptide synthesis (SPPS) of this compound. What could be the cause and how can I improve it?
A5: Low yield in SPPS of this compound, which contains a bulky arginine residue, can be due to incomplete coupling. It is advisable to double couple the arginine residue to ensure its complete incorporation.[6] Additionally, using a higher concentration of your amino acid and coupling reagent solutions can increase the probability of successful coupling reactions.
Q6: I am having trouble with the purification of my synthesized this compound. What are some common issues and solutions?
A6: Purification of synthetic peptides can be challenging. The presence of tryptophan in this compound can lead to oxidation during cleavage from the resin. It is recommended to use scavengers in your cleavage cocktail to prevent this.[7] Furthermore, aggregation of the peptide can hinder purification. Ensure that the peptide is fully solubilized before loading it onto the purification column.
Handling and Storage
Q7: What are the best practices for storing lyophilized this compound powder to ensure its stability?
A7: To maintain the long-term stability of lyophilized this compound, it should be stored at -20°C or colder in a tightly sealed, desiccated container to prevent moisture absorption.[8][9][10] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[8][10]
Q8: My reconstituted this compound solution appears cloudy, suggesting aggregation. How can I prevent this and what should I do with the current solution?
A8: Peptide aggregation can be influenced by factors such as concentration, pH, and temperature.[3][11] To prevent aggregation, it is recommended to dissolve this compound in a sterile buffer at a pH of 5-6.[9] If your current solution is cloudy, you can try to gently sonicate it to aid dissolution. However, if aggregation persists, it is best to prepare a fresh solution, as aggregated peptides can lead to inconsistent experimental results.
Experimental Issues
Q9: I am observing high variability in my in vivo anti-inflammatory assay results with this compound. What could be the contributing factors?
A9: High variability in in vivo assays can stem from several sources. Inconsistent dosing due to incomplete solubilization or aggregation of this compound can be a major factor. Ensure your peptide is fully dissolved before administration. Additionally, the timing of administration and assessment relative to the induction of inflammation is critical. Adhering to a strict and consistent experimental timeline is crucial for reproducible results.
Q10: During the PEGylation of this compound to create a conjugate, I am getting a heterogeneous product mixture. How can I improve the reaction specificity?
A10: PEGylation of peptides, especially those with multiple potential reaction sites like the arginine and lysine residues in this compound, can lead to a mix of products. To achieve more specific PEGylation, you can employ site-directed conjugation strategies. This may involve using protecting groups during synthesis to block certain reactive sites or using specific PEGylating reagents that target a particular functional group under controlled reaction conditions.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 796 Da | [2] |
| Amino Acid Sequence | Arg-Pro-Lys-Leu-Pro-Trp | [2] |
| AT2 Receptor Affinity (Ki) | 7.35 µM | |
| Effective Oral Dose (Blood Pressure Reduction in SHRs) | 0.1 mg/kg | [3] |
| Effective Subcutaneous Dose (Anti-inflammatory in AIA rats) | 400 µg/kg | [2] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized using standard Fmoc-mediated solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of Fmoc-protected amino acids to a solid support resin. Each cycle consists of Fmoc deprotection followed by coupling of the next amino acid. Due to the presence of arginine, a double coupling strategy for this residue is recommended to ensure high coupling efficiency. After the final amino acid is coupled, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues like tryptophan. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vivo Administration of this compound for Anti-inflammatory Studies in a Rat Model of Adjuvant-Induced Arthritis (AIA)
-
Animal Model: Adjuvant-induced arthritis is induced in rats by a single injection of Mycobacterium butyricum in an oil vehicle.
-
Dosing: this compound is dissolved in sterile saline. A typical dose for anti-inflammatory studies is 400 µg/kg body weight.
-
Administration: The this compound solution is administered via subcutaneous injection.
-
Treatment Schedule: Treatment can be initiated after the onset of arthritis and administered, for example, three times a week for two weeks.
-
Assessment of Efficacy: The anti-inflammatory effects can be assessed by monitoring clinical signs of arthritis (e.g., paw swelling, arthritis index score), measuring serum levels of inflammatory markers such as nitric oxide, and analyzing the expression of key components of the renin-angiotensin system in relevant tissues via qPCR.[2]
Visualizations
Caption: this compound signaling through the AT2 receptor.
Caption: Experimental workflow for this compound conjugate delivery.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Releasable and traceless PEGylation of arginine-rich antimicrobial peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Novokinin Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Novokinin. The information is designed to address specific issues that may arise, particularly the lack of an observable effect in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that functions as a selective agonist for the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] Its biological effects are initiated by binding to and activating the AT2 receptor, which then triggers downstream signaling cascades, often involving prostaglandins.[3][5][6]
Q2: I am not observing any effect of this compound in my cell line. What are the potential reasons?
A2: Several factors could contribute to a lack of response to this compound in a particular cell line. The most common reasons include:
-
Absence or low expression of the AT2 receptor: The target receptor for this compound may not be present or may be expressed at levels too low to elicit a measurable response.
-
Deficiencies in downstream signaling pathways: The cellular machinery required to transduce the signal from the activated AT2 receptor may be absent or non-functional. This includes enzymes like cyclooxygenase (COX) and specific prostaglandin receptors (e.g., EP4, IP).[3][5]
-
Peptide degradation: As a peptide, this compound can be susceptible to degradation by proteases present in the cell culture medium, especially if the medium is supplemented with serum.[7][8]
-
Suboptimal experimental conditions: Incorrect dosage, incubation time, or issues with the compound's stability and solubility could also lead to a null result.
Q3: How can I determine if my cell line expresses the AT2 receptor?
A3: You can assess the expression of the AT2 receptor (gene name: AGTR2) at both the mRNA and protein levels.
-
For mRNA expression: Quantitative real-time PCR (qRT-PCR) is a sensitive method to detect and quantify the presence of AGTR2 transcripts.
-
For protein expression: Western blotting or immunofluorescence can be used to detect the AT2 receptor protein using a specific antibody.
Q4: What are the known downstream signaling pathways of this compound?
A4: this compound's activation of the AT2 receptor has been shown to mediate its effects through prostaglandin-dependent pathways. For instance, its anorexigenic (appetite-suppressing) effects are dependent on prostaglandin E2 (PGE2) and its EP4 receptor.[4][5][6] Its hypotensive effects are mediated by prostacyclin (PGI2) and the prostaglandin IP receptor.[3][6]
Troubleshooting Guide
If you are not observing the expected effects of this compound in your cell line, follow these troubleshooting steps:
Step 1: Verify Cell Line-Specific Factors
-
Problem: The cell line may not be a suitable model for studying this compound's effects.
-
Solution:
-
Confirm AT2 Receptor Expression: As detailed in the FAQs, use qRT-PCR and Western blotting to confirm the presence of the AT2 receptor in your cell line. If the receptor is absent, this compound will not have a direct effect.
-
Assess Downstream Pathway Components: If the AT2 receptor is present, investigate the expression and functionality of key downstream molecules like cyclooxygenase (COX-1 and COX-2) and the relevant prostaglandin receptors (e.g., EP4, IP).
-
Step 2: Optimize Experimental Conditions
-
Problem: The experimental setup may not be optimal for this compound activity.
-
Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations. Also, conduct a time-course experiment to identify the optimal incubation period.
-
Peptide Stability: To minimize degradation, consider using a serum-free medium for the duration of the treatment or supplementing the medium with a broad-spectrum protease inhibitor cocktail. Due to its short half-life, developing a stable conjugate form of this compound has been a strategy to enhance its stability and efficacy in vivo.[7][8]
-
Solubility and Preparation: Ensure that this compound is properly dissolved according to the manufacturer's instructions. Prepare fresh solutions for each experiment to avoid degradation during storage.
-
Step 3: Utilize Positive and Negative Controls
-
Problem: Lack of appropriate controls makes it difficult to interpret the results.
-
Solution:
-
Positive Control Cell Line: If possible, use a cell line known to be responsive to this compound or one that has high endogenous or engineered expression of the AT2 receptor.
-
Pathway Antagonists: Use antagonists for the AT2 receptor (e.g., PD123319) and downstream prostaglandin receptors to confirm the specificity of any observed effects.[3][6]
-
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting the lack of this compound effect in cell lines.
Data Presentation
| Cell Line | AT2 Receptor Expression (Relative to Control) | IC50 (µM) | Notes |
| Cell Line A | High | User-determined value | Expected to be responsive. |
| Cell Line B | Low | User-determined value | May show a weak response or be non-responsive. |
| Cell Line C | Absent | No effect | Not a suitable model for direct this compound effects. |
| AT2-Transfected | Very High | User-determined value | Positive control for receptor-mediated effects. |
Experimental Protocols
Protocol 1: Assessment of AT2 Receptor mRNA Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from the cell lines of interest using a standard method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random primers.
-
qRT-PCR: Perform real-time PCR using a suitable master mix and primers specific for the human AGTR2 gene. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
AGTR2 Forward Primer: (Sequence to be obtained from a primer design tool or literature)
-
AGTR2 Reverse Primer: (Sequence to be obtained from a primer design tool or literature)
-
-
Data Analysis: Calculate the relative expression of AGTR2 using the 2-ΔΔCt method.[1]
Protocol 2: Assessment of Downstream Prostaglandin Production
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
Prostaglandin Measurement: Measure the concentration of PGE2 or a stable metabolite of PGI2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Compare the levels of prostaglandins in this compound-treated cells to untreated controls. A significant increase indicates a functional downstream pathway.
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathway of this compound.
Caption: The signaling pathway of this compound via the AT2 receptor and prostaglandins.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing storage conditions for long-term stability of Novokinin
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal handling and long-term storage of Novokinin. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound powder?
For long-term stability, lyophilized this compound powder should be stored at -80°C. For shorter periods, storage at -20°C is also acceptable.[1] It is crucial to minimize exposure to moisture, so ensure the container is tightly sealed.[1]
Q2: How should I store this compound once it is in solution?
To maximize the longevity of this compound in solution, it is recommended to use sterile buffers, ideally with a pH between 5 and 6.[2] Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[2]
Q3: What is the expected shelf life of this compound?
When stored as a lyophilized powder under the recommended conditions, this compound is stable for up to one year at -20°C and up to two years at -80°C.[1] The shelf life of this compound in solution is significantly shorter and is dependent on the solvent and storage temperature.[2]
Q4: My this compound powder has clumped. Is it still usable?
Clumping of lyophilized powder is often an indication of moisture absorption, which can significantly reduce the peptide's stability.[2] Before opening the vial, always allow it to warm to room temperature to prevent condensation. If clumping is observed, it is advisable to use a fresh, properly stored vial for quantitative experiments to ensure accuracy.
Q5: I am having trouble dissolving this compound. What should I do?
If you encounter solubility issues with this compound, you can try dissolving the peptide in a small amount of a polar organic solvent like DMSO or acetonitrile first, and then slowly add this solution to your aqueous buffer with gentle vortexing.[1] For biological assays, ensure the final concentration of the organic solvent is low enough not to affect your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Peptide degradation due to improper storage. | Ensure this compound is stored at the correct temperature and protected from moisture. For solutions, use sterile, slightly acidic buffers and avoid repeated freeze-thaw cycles by preparing aliquots.[2] |
| Peptide oxidation. | This compound contains a tryptophan residue, which is susceptible to oxidation. When preparing solutions, use degassed buffers. For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen. | |
| Inconsistent results between experiments | Inaccurate peptide concentration due to incomplete solubilization or adsorption to labware. | Ensure complete dissolution of the peptide. Consider using low-protein-binding tubes and pipette tips to minimize loss of material. |
| Use of different batches of this compound with varying purity. | Always note the lot number of the peptide used. If possible, perform a concentration determination (e.g., by UV spectroscopy) before use. | |
| Precipitate forms in the stock solution upon freezing | The buffer system is not suitable for frozen storage. | Use a buffer system that is known to be stable upon freezing and thawing, such as a phosphate or citrate buffer at an appropriate concentration. |
| The peptide concentration is too high. | Try preparing a slightly more dilute stock solution. Ensure the peptide is fully dissolved before freezing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial.
-
Reconstitution: Add the desired volume of a sterile, aqueous buffer (e.g., 10 mM sodium phosphate, pH 6.0) to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experiments to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by RP-HPLC
-
Sample Preparation: Prepare solutions of this compound in different buffers (e.g., pH 5.0, 7.4, and 8.0) and at various temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Chromatography: Analyze the aliquots using a reverse-phase high-performance liquid chromatography (RP-HPLC) system. A C18 column is typically suitable for peptides of this size.
-
Mobile Phase: Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Detection: Monitor the elution profile at a wavelength of 280 nm to detect the tryptophan residue in this compound.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact this compound over time for each condition.
Visualizing this compound's Mechanism and Workflow
References
Troubleshooting variability in Novokinin experimental results
Welcome to the troubleshooting and technical support center for Novokinin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and variability encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for this compound in our cell viability assays. What are the potential causes and solutions?
A1: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[1][2][3] A systematic approach to troubleshooting is recommended.
Potential Causes and Troubleshooting Steps:
-
Cell-Based Variability:
-
Cell Line Authenticity and Passage Number: Ensure the cell line has been recently authenticated and use cells within a consistent and low passage number range.[2] Immortalized cell lines can exhibit genetic drift over time, leading to altered drug sensitivity.[2]
-
Cell Seeding Density: Inconsistent cell numbers at the time of treatment can significantly impact results. Optimize and strictly control the seeding density to ensure monolayer confluence is not reached during the assay, which can affect cell proliferation rates and drug response.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to therapeutic agents. Regularly test cell cultures for mycoplasma contamination.
-
-
Compound Handling and Dosing:
-
Solvent and Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10 mM) and perform serial dilutions. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
Storage: Aliquot the this compound stock solution and store it at -80°C to minimize freeze-thaw cycles. Protect from light.
-
-
Assay Protocol:
-
Incubation Time: The duration of drug exposure can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.
-
Reagent Quality: Ensure all assay reagents, such as MTT, resazurin, or CellTiter-Glo®, are within their expiration dates and have been stored correctly.
-
Troubleshooting Summary for Inconsistent IC50 Values:
| Parameter | Recommendation |
| Cell Line | Use authenticated, low-passage cells. |
| Cell Density | Optimize and maintain consistent seeding density. |
| Mycoplasma | Regularly test for contamination. |
| Solvent | Use DMSO; keep final concentration below 0.5%. |
| Storage | Store aliquots at -80°C; avoid repeated freeze-thaw cycles. |
| Incubation Time | Perform a time-course experiment to determine the optimal duration. |
Q2: Our experiments fail to show the expected decrease in the phosphorylation of the downstream target, Protein-Y, after this compound treatment. What could be the reason?
A2: This issue points towards a problem in the experimental setup to detect the mechanism of action of this compound. Several factors can affect the detection of changes in protein phosphorylation.[4][5][6]
Potential Causes and Troubleshooting Steps:
-
Cellular Stimulation: The signaling pathway involving the target kinase, VK1, may require activation to observe a significant level of Protein-Y phosphorylation. Ensure that you are using an appropriate stimulus (e.g., a growth factor) to activate the pathway before or concurrently with this compound treatment. Performing a time-course experiment after stimulation can help identify the peak of Protein-Y phosphorylation.[5]
-
Sample Preparation: The phosphorylation state of proteins is transient and can be rapidly altered by endogenous phosphatases upon cell lysis.[4][7]
-
Western Blotting Technique:
-
Blocking Agent: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background signals when using anti-phospho antibodies.[6][7] Use Bovine Serum Albumin (BSA) or a commercial protein-free blocking buffer instead.[6][7]
-
Antibody Quality: Use phospho-specific antibodies that have been validated for the application. Run a positive control (e.g., lysate from stimulated, untreated cells) and a negative control (e.g., lysate from unstimulated cells) to verify antibody performance.[5]
-
Total Protein Analysis: Always probe the same membrane for total Protein-Y to confirm that the lack of a phospho-signal is not due to a general absence of the protein.[5][7]
-
Q3: We are experiencing high background noise in our in-vitro kinase assay with recombinant VK1.
A3: High background in kinase assays can obscure the true signal and make data interpretation difficult. The source of the noise can be multi-faceted.
Potential Causes and Troubleshooting Steps:
-
Reagent Quality:
-
ATP Stock: Ensure the ATP solution is fresh and has not undergone multiple freeze-thaw cycles.
-
Kinase Purity: The purity of the recombinant VK1 can affect the assay. Impurities or high levels of autophosphorylation can contribute to background noise.[8]
-
-
Assay Conditions:
-
ATP Concentration: The concentration of ATP relative to its Km for the kinase is a critical parameter. If the ATP concentration is too high, it can lead to a higher background.
-
Buffer Composition: Some buffer components can interfere with the detection method. For example, in luminescence-based assays that measure ATP consumption (like Kinase-Glo), components that affect luciferase activity can be problematic.[9]
-
-
Assay Plate and Reader Settings:
-
Plate Type: For luminescence assays, use opaque, white plates to maximize signal and minimize crosstalk. For fluorescence assays, use black plates.[10]
-
Reader Settings: Optimize the gain and integration time of the plate reader to maximize the signal-to-noise ratio.
-
Troubleshooting Summary for High Background in Kinase Assays:
| Parameter | Recommendation |
| Reagents | Use fresh ATP and high-purity recombinant kinase. |
| ATP Concentration | Titrate ATP to an optimal concentration near the Km. |
| Assay Plate | Use appropriate plates for the detection method (white for luminescence, black for fluorescence).[10] |
| Reader Settings | Optimize gain and integration time. |
Experimental Protocols
Protocol: Western Blot for Phospho-Protein-Y
This protocol provides a detailed methodology for detecting the phosphorylation of Protein-Y in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-16 hours.
-
Pre-treat cells with the desired concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with an appropriate growth factor for 15 minutes to induce Protein-Y phosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[4][6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-Protein-Y (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing (for Total Protein-Y):
-
After imaging, the membrane can be stripped using a mild stripping buffer.
-
Re-block the membrane and probe for total Protein-Y as described above.
-
Visualizations
Caption: The proposed signaling pathway for this compound's mechanism of action.
Caption: A streamlined workflow for the Western Blotting protocol.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. news-medical.net [news-medical.net]
- 2. bioivt.com [bioivt.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing Novokinin-AT2 Receptor Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the binding affinity of the peptide Novokinin to its target, the Angiotensin II Type 2 (AT2) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the known binding affinity of this compound for the AT2 receptor?
A1: this compound, a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp), exhibits a binding affinity (Ki) for the AT2 receptor of approximately 7x10⁻⁶ M (7 µM).[1][2] This moderate affinity presents an opportunity for optimization to enhance its therapeutic potential.
Q2: Which amino acid residues in this compound are critical for AT2 receptor binding?
A2: While a systematic alanine scanning mutagenesis study specifically on this compound has not been published, structure-activity relationship (SAR) studies on related angiotensin peptides suggest that the terminal residues and the overall conformation are crucial for receptor interaction.[3][4] To identify the key residues in this compound (Arg-Pro-Leu-Lys-Pro-Trp) essential for AT2 receptor binding, it is recommended to perform an alanine scan. This involves systematically replacing each amino acid with alanine and measuring the change in binding affinity.
Q3: What are the primary strategies to improve the binding affinity of this compound?
A3: Several strategies can be employed to enhance the binding affinity of this compound:
-
Amino Acid Substitution: Based on the results of an alanine scan, key residues can be substituted with other natural or non-natural amino acids to improve interactions with the receptor's binding pocket.
-
Peptide Stapling: Introducing a chemical brace (staple) can help to constrain this compound into its bioactive conformation, potentially increasing its affinity and stability.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at specific positions can enhance proteolytic resistance and sometimes improve binding affinity by inducing favorable conformational changes.
-
PEGylation: Conjugating polyethylene glycol (PEG) to this compound can improve its pharmacokinetic properties and may also influence its binding affinity.[5] However, the effect of PEGylation on binding needs to be experimentally determined as it can sometimes introduce steric hindrance.[6]
Q4: How does this compound binding to the AT2 receptor elicit a cellular response?
A4: this compound is an agonist of the AT2 receptor.[1] Its binding is known to trigger a signaling cascade that is generally considered to counteract the effects of the AT1 receptor. This pathway can involve the activation of phosphatases and the production of nitric oxide (NO) and prostaglandins, leading to vasorelaxation and other physiological effects.[1][2]
Troubleshooting Guides
Problem: Low binding affinity observed in our initial experiments.
Possible Cause & Solution
-
Suboptimal Assay Conditions: The buffer composition, pH, and temperature can significantly impact binding.
-
Troubleshooting Step: Systematically vary the pH and ionic strength of your binding buffer to find the optimal conditions for the this compound-AT2R interaction.
-
-
Peptide Integrity: this compound may be degrading during the experiment.
-
Troubleshooting Step: Verify the purity and integrity of your synthesized this compound peptide using techniques like HPLC and mass spectrometry. Consider including protease inhibitors in your assay buffer.
-
-
Incorrect Conformation: The peptide may not be adopting its bioactive conformation in the assay conditions.
-
Troubleshooting Step: Experiment with different buffer additives that can help stabilize peptide structure. In the longer term, consider synthesizing conformationally constrained analogs (e.g., stapled peptides).
-
Problem: Inconsistent results between different binding assays.
Possible Cause & Solution
-
Assay-Specific Artifacts: Different assay formats (e.g., solid-phase vs. solution-phase) can produce different results due to immobilization effects or labeling interference.
-
Troubleshooting Step: Validate your findings using at least two different orthogonal assays (e.g., a radioligand binding assay and Surface Plasmon Resonance).
-
-
Reagent Variability: Batch-to-batch variation in the receptor preparation or peptide synthesis can lead to inconsistencies.
-
Troubleshooting Step: Ensure stringent quality control for all reagents. Use a single, well-characterized batch of receptor and peptide for a series of comparative experiments.
-
Data Presentation
Table 1: Binding Affinities of Angiotensin Peptides and Analogs to the AT2 Receptor
| Peptide/Analog | Sequence | Binding Affinity (Ki or IC50) | Receptor Source | Reference |
| This compound | Arg-Pro-Leu-Lys-Pro-Trp | ~7.35 µM | Not Specified | [2] |
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | High Affinity | HEK-293 cells | |
| Angiotensin III | Arg-Val-Tyr-Ile-His-Pro-Phe | High Affinity | HEK-293 cells | |
| CGP-42112A | Not Applicable (non-peptide) | High Affinity | HEK-293 cells |
Note: This table is intended to provide context. Quantitative data on the binding affinity of modified this compound analogs is not yet widely available in published literature.
Experimental Protocols
Protocol 1: Alanine Scanning Mutagenesis of this compound
This workflow outlines the steps to identify key residues in this compound for AT2 receptor binding.
Caption: Workflow for identifying key residues in this compound using alanine scanning.
Methodology:
-
Peptide Synthesis: Synthesize the wild-type this compound peptide (Arg-Pro-Leu-Lys-Pro-Trp) and a series of analogs where each residue is individually replaced by Alanine.
-
Binding Assays: For each synthesized peptide, determine the binding affinity to the AT2 receptor using a suitable assay, such as a radioligand binding assay, surface plasmon resonance, or fluorescence polarization.
-
Data Analysis: Calculate the inhibition constant (Ki) or dissociation constant (Kd) for each analog.
-
Hot-Spot Identification: Compare the binding affinities of the alanine-substituted analogs to the wild-type this compound. A significant decrease in affinity upon substitution indicates that the original amino acid is a "hot-spot" critical for binding.
Protocol 2: Radioligand Binding Assay for this compound Analogs
Objective: To determine the binding affinity (Ki) of this compound analogs by measuring their ability to compete with a radiolabeled ligand for binding to the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor.
-
Radiolabeled ligand with known high affinity for the AT2 receptor (e.g., ¹²⁵I-[Sar¹,Ile⁸]AngII).
-
Unlabeled this compound and its analogs.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the AT2 receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or its analogs).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathway
This compound-AT2 Receptor Signaling Cascade
Binding of this compound to the AT2 receptor initiates a signaling pathway that often opposes the actions of the AT1 receptor. A key part of this pathway involves the production of prostaglandins.
Caption: Simplified signaling pathway of this compound via the AT2 receptor.
References
- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. mdpi.com [mdpi.com]
- 5. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Novokinin and Other Angiotensin II Type 2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Novokinin with other prominent Angiotensin II Type 2 (AT2) receptor agonists, namely Angiotensin II, CGP42112, and Compound 21 (C21). The information is curated to assist researchers and professionals in drug development in making informed decisions.
Introduction to AT2 Receptor Agonists
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal function. While the Angiotensin II Type 1 (AT1) receptor is known to mediate vasoconstriction and pro-inflammatory effects, the AT2 receptor is generally associated with opposing actions, including vasodilation, anti-inflammation, and tissue protection. Agonists of the AT2 receptor are therefore of significant interest as potential therapeutic agents for a range of cardiovascular and inflammatory diseases.
This compound , a synthetic peptide, has emerged as a noteworthy AT2 receptor agonist.[1] This guide will compare its binding affinity and functional efficacy against the endogenous ligand Angiotensin II and two other well-characterized synthetic agonists, CGP42112 and C21 .
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data for each agonist.
Table 1: AT2 Receptor Binding Affinity
This table compares the binding affinities of the agonists to the AT2 receptor, primarily expressed as the inhibition constant (Ki) or dissociation constant (Kd). Lower values indicate higher binding affinity.
| Agonist | Receptor Binding Affinity (Ki/Kd) | Species/System | Reference |
| This compound | Ki = 7 µM | - | [1] |
| Angiotensin II | Kd = 0.42 nM | Human left ventricle | [2] |
| CGP42112 | Ki = 0.24 nM | - | |
| Kd = 0.07-0.3 nM | Rat brain and adrenal | [3][4] | |
| Compound 21 (C21) | Ki = 0.4 nM | - | [5] |
Table 2: Functional Efficacy of AT2 Receptor Agonists
This table presents the effective concentrations or doses of the agonists required to produce specific biological effects, providing a measure of their potency.
| Agonist | Biological Effect | Effective Concentration/Dose | Animal Model | Reference |
| This compound | Vasorelaxation | 10⁻⁵ M | Isolated mesenteric artery from Spontaneously Hypertensive Rats (SHR) | [1] |
| Blood Pressure Reduction | 0.1 mg/kg (oral) | Spontaneously Hypertensive Rats (SHR) | [1] | |
| Improved Endothelial Function | Emax = 80.50 ± 0.89% (for acetylcholine-induced relaxation) | L-NAME and salt-induced hypertensive rats | [6] | |
| Angiotensin II | Blood Pressure Regulation | Dose-dependent effects | - | [7] |
| CGP42112 | Shift in Cerebral Blood Flow Autoregulation | 0.1 and 1 mg/kg/min (intravenous) | Pentobarbital-anesthetized rats | [8] |
| Compound 21 (C21) | Blood Pressure Reduction | 0.05 mg/kg | Anesthetized Spontaneously Hypertensive Rats (SHR) | [5] |
| Anti-inflammatory Effect | 0.03 mg/kg | Rat model of pulmonary hypertension | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by AT2 receptor agonists and a typical experimental workflow for assessing their efficacy.
Caption: AT2 Receptor Signaling Cascade.
Caption: Experimental Workflow for Efficacy Testing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay for AT2 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the AT2 receptor.
Materials:
-
Cell membranes expressing the AT2 receptor
-
Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II)
-
Test compounds (this compound and other agonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Wire Myography for Vasorelaxation Assessment
This ex vivo technique is used to measure the ability of an agonist to relax pre-constricted blood vessels.
Materials:
-
Isolated small resistance arteries (e.g., mesenteric arteries) from an appropriate animal model (e.g., Spontaneously Hypertensive Rat)
-
Wire myograph system
-
Physiological Salt Solution (PSS), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C
-
Vasoconstrictor (e.g., phenylephrine or U46619)
-
Test agonists (this compound, etc.) at various concentrations
Procedure:
-
Vessel Mounting: Carefully dissect and mount a segment of the artery onto the two wires of the myograph chamber filled with PSS.
-
Normalization: Gradually stretch the vessel to its optimal resting tension for maximal active tension development.
-
Equilibration: Allow the vessel to equilibrate for at least 30 minutes.
-
Viability Check: Test the viability of the vessel by inducing contraction with a high-potassium solution.
-
Pre-constriction: Induce a submaximal, stable contraction in the vessel using a vasoconstrictor.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test agonist in a cumulative manner, increasing the concentration stepwise.
-
Data Recording: Record the changes in isometric tension at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal relaxation).
In Vivo Blood Pressure Measurement
This protocol describes the direct measurement of blood pressure in an animal model to assess the hypotensive effects of an AT2 receptor agonist.
Materials:
-
Anesthetized animal model (e.g., Spontaneously Hypertensive Rat)
-
Pressure transducer connected to a catheter
-
Data acquisition system
-
Test agonist solution for administration (e.g., intravenous or oral)
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into a major artery (e.g., carotid or femoral artery).
-
Transducer Connection: Connect the catheter to a pressure transducer to continuously monitor arterial blood pressure.
-
Stabilization: Allow the animal's blood pressure to stabilize for a baseline reading.
-
Agonist Administration: Administer the test agonist at various doses.
-
Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic, and diastolic blood pressure.
-
Data Analysis: Calculate the change in blood pressure from the baseline at each dose. Plot the change in blood pressure against the logarithm of the dose to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal hypotensive effect).
Conclusion
This guide provides a comparative overview of this compound and other key AT2 receptor agonists. The data presented in the tables, along with the signaling pathway and experimental workflow diagrams, offer a comprehensive resource for researchers in the field. While this compound demonstrates clear agonistic activity at the AT2 receptor, its binding affinity is lower compared to Angiotensin II, CGP42112, and C21. However, it exhibits significant in vivo efficacy in vasorelaxation and blood pressure reduction. The choice of agonist for a particular research or therapeutic application will depend on the desired potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein should serve as a valuable tool for conducting further comparative studies and advancing the development of novel AT2 receptor-targeted therapies.
References
- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative autoradiography of angiotensin II AT2 receptors with [125I]CGP 42112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 8. Angiotensin II AT2 receptor stimulation extends the upper limit of cerebral blood flow autoregulation: agonist effects of CGP 42112 and PD 123319 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novokinin and Angiotensin II: Agonism at the AT2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Novokinin and the endogenous ligand Angiotensin II in their interaction with the Angiotensin II Type 2 (AT2) receptor. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective pharmacological profiles.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis, with its effects largely mediated by two main receptor subtypes: AT1 and AT2. While the AT1 receptor is known to mediate the classical vasoconstrictor and proliferative effects of Angiotensin II (Ang II), the AT2 receptor is generally associated with opposing actions, including vasodilation, anti-inflammatory effects, and tissue protection[1][2][3]. Angiotensin II, an octapeptide, is the primary endogenous ligand for both receptor subtypes[2]. This compound, a synthetic peptide (Arg-Pro-Leu-Lys-Pro-Trp), has been identified as an agonist of the AT2 receptor, presenting a potential therapeutic agent for conditions where AT2 receptor activation is beneficial[4][5]. This guide will delve into a comparative analysis of these two peptides, focusing on their binding affinities, signaling pathways, and functional effects at the AT2 receptor.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for this compound and Angiotensin II, focusing on their interaction with the AT2 receptor.
| Ligand | Receptor | Binding Affinity (Kᵢ) | Source |
| This compound | AT2 | 7 µM | [4][5][6] |
| Angiotensin II | AT2 | High Affinity (nM range) | [2][7] |
| Ligand | Functional Effect | Potency | Source |
| This compound | Vasorelaxation of mesenteric artery | Relaxation observed at 10⁻⁵ M | [4] |
| Angiotensin II | Vasorelaxation of renal artery | Concentration-dependent | [8] |
| This compound | Hypotensive effect (in vivo) | Effective at 0.1 mg/kg (p.o.) in SHRs | [4][5] |
| Angiotensin II | Biphasic blood pressure response | Dependent on AT1/AT2 receptor balance | [9] |
Note: Direct comparative functional potency data (e.g., EC50 values for vasorelaxation or nitric oxide production) for this compound and Angiotensin II from the same study are not available in the reviewed literature. The data presented are from individual studies and may not be directly comparable due to differing experimental conditions.
Signaling Pathways
Activation of the AT2 receptor by both this compound and Angiotensin II initiates a cascade of intracellular signaling events that culminate in various physiological responses, most notably vasodilation. The primary signaling pathway involves the production of nitric oxide (NO) and prostaglandins.
AT2 Receptor-Mediated Vasodilation
Upon binding of either this compound or Angiotensin II to the AT2 receptor, a conformational change in the receptor activates associated G proteins. This activation leads to the stimulation of phospholipase A2, which in turn mobilizes arachidonic acid. Cyclooxygenase (COX) then converts arachidonic acid into prostaglandins, such as prostacyclin (PGI2), which are potent vasodilators. Concurrently, AT2 receptor activation stimulates nitric oxide synthase (NOS) to produce nitric oxide. NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation. Some evidence also suggests a role for bradykinin in mediating the effects of AT2 receptor activation[3][9].
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize and compare the effects of this compound and Angiotensin II on the AT2 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a ligand for a receptor.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the AT2 receptor. The protein concentration of the membrane preparation is determined using a standard protein assay[10].
-
Incubation: In a multi-well plate, a constant concentration of a radiolabeled ligand that binds to the AT2 receptor (e.g., [¹²⁵I][Sar¹,Ile⁸]Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor ligand (this compound or Angiotensin II)[10][11][12]. A reaction buffer containing appropriate salts and protease inhibitors is used. The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium. Non-specific binding is determined in the presence of a high concentration of an unlabeled AT2 receptor antagonist (e.g., PD123319).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand[11].
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter[11].
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal competition curve is fitted to the data using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation[10].
Nitric Oxide (NO) Production Assay
This functional assay measures the ability of a ligand to stimulate NO production in cells expressing the AT2 receptor.
Detailed Methodology:
-
Cell Culture: Endothelial cells, which endogenously express the AT2 receptor, are cultured in appropriate media until they reach a suitable confluency in a multi-well plate or on a coverslip[13][14].
-
Dye Loading: The cells are loaded with a fluorescent dye that is sensitive to nitric oxide, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). The diacetate form is cell-permeable and is cleaved by intracellular esterases to the active, NO-sensitive form, DAF-FM[13][15][16]. The cells are typically incubated with the dye for 30-60 minutes at 37°C[13][14].
-
Stimulation: After washing to remove excess dye, the cells are stimulated with various concentrations of the test ligand (this compound or Angiotensin II) for a specific period[14].
-
Fluorescence Measurement: The fluorescence intensity of the cells is measured using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular NO concentration[13][14][16].
-
Data Analysis: The change in fluorescence intensity is quantified and plotted against the ligand concentration to generate a dose-response curve, from which the EC₅₀ value (the concentration of the ligand that produces 50% of the maximal response) can be determined.
Isolated Artery Vasorelaxation Assay
This ex vivo functional assay assesses the ability of a ligand to induce relaxation in a pre-constricted blood vessel.
Detailed Methodology:
-
Tissue Preparation: A segment of an artery (e.g., mesenteric or renal artery) is carefully dissected from a laboratory animal and cut into rings[17][18].
-
Mounting and Equilibration: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to measure changes in tension and are allowed to equilibrate under a resting tension for a period of time[17].
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent, such as phenylephrine or potassium chloride (KCl), to induce a stable level of contraction[6].
-
Ligand Addition: Once a stable contraction is achieved, cumulative concentrations of the test ligand (this compound or Angiotensin II) are added to the organ bath[17].
-
Tension Measurement: The changes in isometric tension are continuously recorded. A decrease in tension indicates vasorelaxation.
-
Data Analysis: The relaxation response at each ligand concentration is expressed as a percentage of the pre-constriction tension. A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the ligand concentration, allowing for the determination of the EC₅₀ value and the maximal relaxation (Eₘₐₓ).
Conclusion
Both this compound and Angiotensin II act as agonists at the AT2 receptor, initiating signaling pathways that can lead to beneficial cardiovascular effects such as vasodilation. While Angiotensin II is the high-affinity endogenous ligand, the synthetic peptide this compound also demonstrates agonistic properties, albeit with a reported lower binding affinity. The primary signaling mechanism for both ligands at the AT2 receptor involves the production of nitric oxide and prostaglandins.
For researchers and drug development professionals, this compound represents a tool to selectively probe AT2 receptor function and a potential starting point for the development of therapeutic agents targeting this protective arm of the Renin-Angiotensin System. Further head-to-head comparative studies are warranted to precisely quantify the relative potency and efficacy of this compound and Angiotensin II at the AT2 receptor under identical experimental conditions. This would provide a more definitive understanding of their pharmacological profiles and aid in the design of future AT2 receptor-targeted therapies.
References
- 1. Angiotensin II Type 2 Receptor: A Target for Protection Against Hypertension, Metabolic Dysfunction, and Organ Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin AT2 receptors: cardiovascular hope or hype? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelium-dependent vasorelaxation independent of nitric oxide and K+ release in isolated renal arteries of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. The interaction of nitric oxide, bradykinin, and the angiotensin II type 2 receptor: lessons learned from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitric Oxide Assay and Quantification [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. sfrbm.org [sfrbm.org]
- 17. Vasorelaxant effect of opioid analgesics on the isolated human radial artery | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 18. Endothelium-Independent Relaxation of Vascular Smooth Muscle Induced by Persimmon-Derived Polyphenol Phytocomplex in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novokinin and its Parent Peptide Ovokinin: A Guide for Researchers
An in-depth review of the biochemical properties, physiological effects, and underlying signaling mechanisms of the synthetic peptide Novokinin and its natural precursor, Ovokinin.
This guide provides a comprehensive comparison of this compound, a synthetic peptide with potent therapeutic potential, and its parent peptide, Ovokinin, derived from egg albumin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their distinct mechanisms of action, physiological effects, and the experimental data that underpins our current understanding.
At a Glance: Key Differences and Physicochemical Properties
This compound was designed based on the structure of Ovokinin(2-7), a fragment of the original Ovokinin peptide. While sharing a common origin, their structural modifications have led to significantly different pharmacological profiles.
| Feature | Ovokinin | This compound |
| Sequence | Phe-Arg-Ala-Asp-His-Pro-Phe-Leu | Arg-Pro-Leu-Lys-Pro-Trp |
| Origin | Enzymatic digest of ovalbumin[1] | Synthetic, based on Ovokinin(2-7)[2][3] |
| Primary Receptor | Bradykinin B1 and B2 Receptors[1] | Angiotensin AT2 Receptor[2][3] |
| Primary Effect | Vasorelaxation, Hypotension[1] | Potent Vasorelaxation and Hypotension[3][4] |
| Other Effects | - | Anorexigenic, Anti-inflammatory, Gastroprotective[2] |
Comparative Efficacy and Potency
Experimental data demonstrates that this compound is a significantly more potent antihypertensive agent compared to its parent peptide.
| Parameter | Ovokinin/Ovokinin(2-7) | This compound | Reference |
| Vasorelaxation (Canine Mesenteric Artery) | EC50 = 6.3 µM (Ovokinin) | - | [1] |
| Receptor Binding Affinity | IC50 = 64 µM (B1 receptors) | Ki = 7 µM (AT2 receptor) | [1][3] |
| Antihypertensive Effect (Oral Dose in SHRs) | 10 mg/kg (Ovokinin(2-7)) | 0.1 mg/kg | [4] |
| Antihypertensive Effect (Intravenous Dose) | Transient at 100 mg/kg (Ovokinin(2-7)) | Significant at 0.03 mg/kg | [4] |
Signaling Pathways: A Tale of Two Receptors
The distinct pharmacological effects of Ovokinin and this compound stem from their interaction with different receptor systems, initiating divergent signaling cascades.
Ovokinin's Bradykinin-Mediated Pathway
Ovokinin exerts its effects primarily through the bradykinin B1 and B2 receptors. Activation of these G-protein coupled receptors on endothelial cells leads to the release of prostaglandin I2 (PGI2), a potent vasodilator.[1]
This compound's Angiotensin AT2 Receptor-Mediated Pathway
This compound acts as a potent agonist for the angiotensin AT2 receptor. Its activation triggers downstream pathways involving prostaglandins, leading to its various physiological effects. The antihypertensive and vasorelaxing activities are mediated by the prostaglandin I2-IP receptor pathway, while its anorexigenic effects are mediated by the PGE2-EP4 receptor pathway.[3][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Ovokinin and this compound.
Vasorelaxation Assay in Isolated Arteries
This protocol is used to assess the vasodilatory effects of the peptides on isolated blood vessels.
Methodology:
-
Tissue Preparation: A mesenteric artery is isolated from a laboratory animal (e.g., spontaneously hypertensive rat) and cleaned of adhesive fat and connective tissues. The artery is then cut into rings of approximately 2 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and continuously aerated with a 95% O2 / 5% CO2 mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine to induce a stable contraction.
-
Peptide Administration: Once a stable contraction is achieved, cumulative concentrations of the test peptide (Ovokinin or this compound) are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. The effective concentration of the peptide that produces 50% of the maximal relaxation (EC50) is then calculated to determine its potency.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for measuring the antihypertensive effects of the peptides in a conscious animal model.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are commonly used as a model for essential hypertension.
-
Blood Pressure Measurement: Systolic blood pressure (SBP) is measured using a non-invasive tail-cuff method. The rats are placed in a holder, and a cuff with a sensor is placed around the tail.
-
Acclimatization: The rats are acclimatized to the measurement procedure for several days before the experiment to minimize stress-induced fluctuations in blood pressure.
-
Administration: The test peptide (Ovokinin or this compound) is administered either orally (p.o.) via gavage or intravenously (i.v.) through a tail vein. A vehicle control group receives the same volume of the vehicle used to dissolve the peptide.
-
Monitoring and Data Analysis: Blood pressure is measured at various time points after administration. The change in SBP from the baseline is calculated and compared between the peptide-treated and control groups to determine the antihypertensive effect.
Conclusion
The comparative analysis of this compound and its parent peptide, Ovokinin, reveals a clear progression in pharmacological potency and specificity. While Ovokinin demonstrates modest vasorelaxant and hypotensive effects through the bradykinin receptor system, the rationally designed this compound exhibits significantly enhanced antihypertensive activity by targeting the angiotensin AT2 receptor. This divergence in mechanism and potency highlights the power of peptide engineering in developing novel therapeutic agents. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers seeking to further investigate these and other bioactive peptides.
References
- 1. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Novokinin's Hypotensive Activity in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Novokinin's hypotensive efficacy across various preclinical animal models. The data presented is compiled from peer-reviewed studies to assist researchers in evaluating its potential as a therapeutic agent for hypertension.
Comparative Efficacy of this compound
This compound, a potent hypotensive peptide, has demonstrated significant blood pressure-lowering effects in hypertensive animal models. Its mechanism of action is primarily mediated through the angiotensin AT2 receptor. The following table summarizes the quantitative data on this compound's hypotensive activity in different animal models.
| Animal Model | Administration Route | Dose | Change in Systolic Blood Pressure (SBP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Intravenous | 0.03 mg/kg | Significant reduction | |
| Oral | 0.1 mg/kg | Significant reduction | ||
| Normotensive C57BL/6J Mice | Oral | 50 mg/kg | Significant reduction | |
| AT2 Receptor-Knockout Mice | Oral | 50 mg/kg | No significant reduction |
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are the detailed methodologies for key experiments cited in this guide.
Measurement of Blood Pressure in Rodents via the Tail-Cuff Method
The tail-cuff method is a non-invasive technique for measuring systolic blood pressure in rodents.
Materials:
-
Tail-cuff plethysmography system (including a cuff, pulse transducer, and control unit)
-
Animal restrainer
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
Warming: Place the rodent on a warming platform set to a comfortable temperature (approximately 37°C) for 10-15 minutes to induce vasodilation of the tail artery, which is necessary for detecting the pulse.
-
Restraint: Gently guide the animal into the restrainer.
-
Cuff Placement: Secure the tail cuff and pulse transducer at the base of the animal's tail.
-
Measurement: Inflate the cuff to a pressure that occludes blood flow (typically around 250 mmHg). The system then slowly deflates the cuff while the transducer detects the return of the pulse. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Collection: Repeat the measurement several times for each animal to ensure accuracy and calculate the average systolic blood pressure.
Preparation and Oral Administration of this compound
For oral administration, this compound is often prepared as an emulsion to enhance its absorption.
Materials:
-
This compound peptide
-
Egg yolk
-
Saline solution
-
Homogenizer or sonicator
-
Oral gavage needle
Procedure:
-
Emulsion Preparation: Prepare a 30% egg yolk emulsion in saline.
-
This compound Suspension: Suspend the desired amount of this compound in the egg yolk emulsion.
-
Homogenization: Homogenize or sonicate the mixture to ensure a uniform and stable suspension.
-
Administration: Administer the this compound suspension to the animals orally using a gavage needle. The volume of administration should be calculated based on the animal's body weight.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound leading to its hypotensive effect.
A Comparative Guide to the Vasorelaxing Mechanisms of Novokinin and Other Peptides
This guide provides a detailed comparison of the molecular mechanisms underlying the vasorelaxing effects of Novokinin against other prominent vasorelaxing peptides, namely Bradykinin and Natriuretic Peptides. It is designed for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data, detailed protocols, and clear visual diagrams of the signaling pathways involved.
Introduction to Vasorelaxing Peptides
Vasorelaxing peptides are a diverse group of endogenous and synthetic molecules that play critical roles in the regulation of vascular tone and blood pressure. By inducing the relaxation of vascular smooth muscle cells, these peptides lead to the widening of blood vessels (vasodilation), which decreases vascular resistance and lowers blood pressure. Understanding their distinct mechanisms of action is crucial for the development of novel therapeutic agents for cardiovascular diseases such as hypertension. This guide focuses on this compound, a synthetic peptide, and contrasts its signaling cascade with the well-established pathways of Bradykinin and the Natriuretic Peptide family.
Mechanism of Action: this compound
This compound (Arg-Pro-Leu-Lys-Pro-Trp) is a synthetic peptide agonist designed based on ovokinin, a peptide derived from ovalbumin.[1][2] Its primary mechanism involves the activation of the Angiotensin AT2 receptor, which is part of the protective arm of the Renin-Angiotensin System (RAS).[2][3]
The signaling pathway of this compound is predominantly endothelium-dependent and distinct from many other vasodilators.
-
Receptor Binding: this compound binds to and activates the Angiotensin AT2 receptor on endothelial cells.[4][5] This binding is the initiating step of its vasorelaxing effect and can be blocked by the AT2 receptor antagonist PD123319.[1][4][6]
-
Prostacyclin Synthesis: Downstream of AT2 receptor activation, this compound stimulates the synthesis of prostaglandin I2 (PGI2, or prostacyclin).[4][5][6] This step is dependent on the enzyme cyclooxygenase (COX), as the vasorelaxing effect is blocked by the COX inhibitor indomethacin.[4][6]
-
IP Receptor Activation: The newly synthesized PGI2 is released and acts on the prostacyclin (IP) receptor on adjacent vascular smooth muscle cells.[4][6]
-
Smooth Muscle Relaxation: Activation of the IP receptor, a G-protein coupled receptor, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This cascade ultimately results in the relaxation of the smooth muscle.
Interestingly, studies on the mesenteric artery from spontaneously hypertensive rats (SHRs) indicate that this compound's action is independent of nitric oxide (NO), as it was not blocked by the NO synthase inhibitor N-nitro-L-arginine methyl ester (L-NAME).[4][6] However, research on porcine coronary arteries suggests that the NO/cGMP pathway may be involved in that specific vascular bed, indicating a potential tissue-specific variation in its mechanism.[7]
Caption: Signaling pathway for this compound-induced vasorelaxation.
Comparative Mechanisms of Other Vasorelaxing Peptides
Bradykinin
Bradykinin is a potent endothelium-dependent vasodilator that acts primarily through the B2 receptor under normal physiological conditions.[8][9] Its mechanism is multifaceted, involving the release of several relaxing factors from the endothelium.
-
Receptor Binding: Bradykinin binds to B2 receptors on endothelial cells.
-
Endothelial Mediators: This activation stimulates the release of three key types of mediators:
-
Nitric Oxide (NO): Activation of endothelial Nitric Oxide Synthase (eNOS) produces NO, which diffuses to smooth muscle cells.[9] There, it activates soluble guanylyl cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels and causing relaxation.[9]
-
Prostacyclin (PGI2): Similar to this compound, Bradykinin can stimulate PGI2 production, which acts on IP receptors in smooth muscle cells.
-
Endothelium-Derived Hyperpolarizing Factor (EDHF): This involves the opening of potassium channels on the smooth muscle cell membrane, leading to hyperpolarization and subsequent relaxation.[10]
-
The relative contribution of each of these pathways can vary significantly depending on the species and the specific vascular bed being studied.[10]
References
- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent hypotensive peptide, this compound, induces relaxation by AT2- and IP-receptor-dependent mechanism in the mesenteric artery from SHRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study of the Relaxed Mechanisms Induced by this compound in the Isolated Porcine Coronary Artery Ring Segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
Validating the Role of the PGE2-EP4 Receptor in Novokinin's Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Novokinin's mechanism of action with other alternatives, focusing on the validation of the prostaglandin E2 (PGE2) EP4 receptor's role in its effects. Experimental data and detailed protocols are presented to support the analysis.
Introduction
This compound, a synthetic peptide analog of ovokinin(2-7), is recognized for its potent hypotensive and vasorelaxing activities, primarily mediated through the angiotensin AT2 receptor.[1][2] Emerging evidence, however, indicates that some of this compound's physiological effects are channeled through the prostaglandin E2 (PGE2) EP4 receptor signaling pathway. This guide delves into the experimental validation of this pathway in this compound's action, offering a comparative perspective against direct EP4 receptor modulation.
Mechanism of Action: An Indirect Pathway to EP4 Receptor Activation
This compound's influence on the EP4 receptor is not direct. Instead, it initiates a signaling cascade that culminates in the activation of this receptor. The proposed pathway is as follows:
-
This compound Binds to the Angiotensin AT2 Receptor: As a known AT2 receptor agonist, this is the initial step in its action.[1][2]
-
Stimulation of Prostaglandin E2 (PGE2) Synthesis: Activation of the AT2 receptor leads to the downstream production of PGE2.[3][4][5]
-
PGE2 Activates the EP4 Receptor: The synthesized PGE2 then acts as a ligand for the EP4 receptor, a G-protein coupled receptor (GPCR), triggering its downstream signaling pathways.[3][4][5]
This indirect mechanism distinguishes this compound from direct EP4 receptor agonists.
Experimental Validation: The Anorexigenic Effect of this compound
A key physiological effect of this compound that has been demonstrated to be mediated by the PGE2-EP4 pathway is the suppression of food intake (anorexigenic effect).[3][4][5]
In Vivo Studies: Suppression of Food Intake in Mice
Experiments in mice have shown that both intracerebroventricular (i.c.v.) and oral administration of this compound lead to a dose-dependent suppression of food intake.[3][5] Crucially, this effect is abolished in AT2 receptor-knockout mice, confirming the initial step of this compound's action.[3][5]
To validate the involvement of the PGE2-EP4 pathway, researchers utilized a selective EP4 receptor antagonist, ONO-AE3-208.
Table 1: Effect of EP4 Antagonist on this compound-Induced Anorexia [3][5]
| Treatment Group | Administration Route | Dose | Food Intake Suppression |
| This compound | i.c.v. | 30 nmol/mouse | Yes |
| This compound + ONO-AE3-208 | i.c.v. | 30 nmol/mouse + 10 nmol/mouse | No (Blocked) |
This demonstrates that blocking the EP4 receptor prevents this compound from exerting its anorexigenic effect, providing strong evidence for the dependency of this action on the EP4 receptor.
Comparison with a Selective EP4 Receptor Agonist
To understand the performance of this compound as an indirect activator of the EP4 pathway, it is useful to compare its effects with those of a selective EP4 receptor agonist, such as ONO-AE1-329. While direct comparative studies are limited, we can analyze their actions in similar experimental contexts.
Table 2: Comparison of this compound and a Selective EP4 Agonist [3][6][7]
| Compound | Target Receptor | Mechanism of EP4 Activation | In Vivo Effect (Anorexia) |
| This compound | Angiotensin AT2 Receptor | Indirect (via PGE2 synthesis) | Suppresses food intake (30-100 nmol/mouse, i.c.v.) |
| ONO-AE1-329 | PGE2 EP4 Receptor | Direct Agonist | Mimics PGE2-induced anorexia (1-10 nmol/mouse, i.c.v.) |
This comparison highlights that while both compounds ultimately lead to an EP4-mediated anorexigenic effect, the direct agonist ONO-AE1-329 appears to be effective at a lower dose range in this specific context. This is expected, as this compound's action involves an intermediate signaling step.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes discussed, the following diagrams are provided.
Caption: Signaling cascade from this compound to the EP4 receptor.
Caption: Workflow for the in vivo food intake suppression assay.
Experimental Protocols
In Vivo Food Intake Suppression Assay in Mice
Objective: To determine if the anorexigenic effect of this compound is mediated by the EP4 receptor.
Materials:
-
Male mice (e.g., C57BL/6J)
-
This compound
-
ONO-AE3-208 (selective EP4 antagonist)
-
Vehicle (e.g., saline)
-
Standard laboratory chow
-
Metabolic cages or single housing with apparatus for food intake measurement
-
Micro-syringes for intracerebroventricular (i.c.v.) injection or gavage needles for oral administration
Procedure:
-
Acclimation: Individually house mice and acclimate them to handling and the experimental setup for at least 3 days.
-
Fasting: Fast the mice for 18-24 hours with free access to water to ensure a robust feeding response.
-
Grouping: Randomly assign mice to the following treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 30-100 nmol/mouse, i.c.v., or 30-100 mg/kg, oral)
-
Group 3: ONO-AE3-208 (e.g., 10 nmol/mouse, i.c.v.)
-
Group 4: ONO-AE3-208 administered 30 minutes prior to this compound
-
-
Administration: Administer the compounds via the chosen route (i.c.v. or oral gavage).
-
Food Presentation: Immediately after administration, provide a pre-weighed amount of standard chow.
-
Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in food intake in the this compound group compared to the vehicle group, and a reversal of this effect in the this compound + ONO-AE3-208 group, would validate the role of the EP4 receptor.
In Vitro cAMP Measurement Assay
Objective: To determine if this compound can indirectly stimulate cAMP production in cells expressing the EP4 receptor, and if this effect is blocked by an EP4 antagonist.
Materials:
-
Cell line expressing the human or mouse EP4 receptor (e.g., HEK293-EP4)
-
This compound
-
ONO-AE3-208 (selective EP4 antagonist)
-
ONO-AE1-329 (selective EP4 agonist, as a positive control)
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Procedure:
-
Cell Culture: Culture the EP4-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-treatment with Antagonist: For antagonist experiments, pre-incubate the cells with ONO-AE3-208 at various concentrations for a specified time (e.g., 30 minutes).
-
Stimulation: Add this compound or the positive control ONO-AE1-329 at various concentrations to the wells. Include a vehicle control group.
-
Incubation: Incubate the plates for a predetermined time to allow for cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves for this compound and the EP4 agonist. Compare the EC50 and maximal response for cAMP production. In the antagonist experiments, determine the IC50 of ONO-AE3-208 for blocking the this compound-induced cAMP response. A dose-dependent increase in cAMP by this compound that is blocked by ONO-AE3-208 would provide in vitro validation.
Conclusion
The available evidence strongly supports the role of the PGE2-EP4 receptor in mediating at least some of this compound's physiological actions, particularly its anorexigenic effect. This compound acts as an indirect activator of the EP4 receptor through an initial engagement with the angiotensin AT2 receptor and subsequent stimulation of PGE2 synthesis. While direct comparative performance data with selective EP4 agonists is an area for further research, the use of selective antagonists has been pivotal in validating this signaling pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the role of the PGE2-EP4 receptor in the diverse actions of this compound.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Effects of a prostagrandin EP4-receptor agonist ONO-AE1-329 on the left ventricular pressure-volume relationship in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An EP4 antagonist ONO-AE3-208 suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 67.20.83.195 [67.20.83.195]
A Comparative Analysis: Bone-Targeted Novokinin Conjugate Versus Systemic Novokinin for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel bone-targeted Novokinin conjugate (Novo Conj) against systemic this compound, focusing on their performance, underlying mechanisms, and supporting experimental data. The development of Novo Conj addresses the primary limitation of systemic this compound—its poor plasma stability and short half-life—by utilizing a bone-targeting strategy to enhance its therapeutic potential, particularly in the context of inflammatory bone disorders like rheumatoid arthritis.
Executive Summary
Systemic this compound, a synthetic peptide agonist of the Angiotensin II Type 2 receptor (AT2R), exhibits promising anti-inflammatory properties. However, its clinical utility is hampered by rapid degradation in plasma. The bone-targeted this compound conjugate (Novo Conj) has been engineered to overcome this limitation. By attaching this compound to a bone-targeting moiety via a polyethylene glycol (PEG) linker, Novo Conj utilizes the bone as a reservoir for sustained peptide release, thereby improving its stability and prolonging its therapeutic action. Experimental evidence from adjuvant-induced arthritis (AIA) rat models demonstrates the superior efficacy of Novo Conj in mitigating inflammation and restoring physiological balance compared to systemic this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies between systemic this compound and the bone-targeted this compound conjugate.
| Parameter | Systemic this compound | Bone-Targeted this compound Conjugate (Novo Conj) | Significance | Reference |
| Hydroxyapatite Binding Affinity (%) | ||||
| In Distilled Water | 0.89 ± 0.29 | 16.74 ± 1.0 | p < 0.05 | [1] |
| In Acetate Buffer | 1.52 ± 1.48 | 6.89 ± 1.8 | p < 0.05 | [1] |
| In PBS (10 mM) | 2.14 ± 1.1 | 7.65 ± 1.13 | p < 0.05 | [1] |
| Effect on RAS Components in Cardiac Tissue (AIA Model) | ||||
| AT2R/AT1R Protein Expression Ratio | Restored to control levels | Significantly increased compared to all other groups | p < 0.05 | [1] |
| ACE2/ACE Protein Expression Ratio | Restored to control levels | Significantly increased compared to all other groups | p < 0.05 | [1] |
| In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model | ||||
| Reduction in Plasma Nitric Oxide Level | Effective | Significantly more effective than this compound | p < 0.05 | [2][3] |
| Restoration of Body Weight Gain | Effective | Significantly more effective than this compound | p < 0.05 | [2][3] |
| Reduction in Paw and Joint Swelling | Effective | Significantly more effective than this compound | p < 0.05 | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of the Angiotensin II Type 2 receptor (AT2R), which is part of the protective arm of the Renin-Angiotensin System (RAS). This activation counteracts the pro-inflammatory and vasoconstrictive effects mediated by the Angiotensin II Type 1 receptor (AT1R). The downstream signaling cascade involves the modulation of the arachidonic acid (ArA) pathway, leading to the production of anti-inflammatory mediators.[4][5]
The bone-targeted approach of Novo Conj enhances this mechanism by ensuring a sustained local concentration of this compound, leading to prolonged AT2R activation and more pronounced therapeutic outcomes.
Experimental Protocols
Synthesis of Bone-Targeted this compound Conjugate (Novo Conj)
The synthesis of Novo Conj involves a multi-step process where this compound is conjugated with a polyethylene glycol (PEG) spacer and a bisphosphonate (BP) bone-targeting moiety.[6] This process is typically characterized by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm the identity and purity of the conjugate.[6]
Adjuvant-Induced Arthritis (AIA) Rat Model
The in vivo efficacy of this compound and Novo Conj was evaluated using an adjuvant-induced arthritis (AIA) rat model, a well-established model for studying rheumatoid arthritis.[2]
-
Induction: Male Sprague Dawley rats are injected with Mycobacterium butyricum at the base of the tail to induce arthritis.[2]
-
Treatment Groups: Once arthritis develops (typically 10-12 days post-induction), the rats are divided into groups: a healthy control group, an arthritic control group (receiving saline), a group treated with systemic this compound (e.g., 400 µg/kg), and a group treated with an equivalent dose of Novo Conj.[2]
-
Administration: Treatments are administered, for example, every other day for two weeks via subcutaneous injection.[5]
-
Monitoring: Throughout the study, parameters such as body weight, paw and joint diameter, and plasma nitric oxide levels are monitored.[2]
-
Analysis: At the end of the study, tissues are harvested for analysis of RAS components (e.g., ACE2, ACE, AT2R, AT1R) by methods like western blot.[2]
In Vitro Hydroxyapatite Binding Affinity Assay
To confirm the bone-targeting ability of Novo Conj, an in vitro hydroxyapatite (HA) binding assay is performed.[5]
-
Preparation: A known amount of this compound or an equivalent amount of Novo Conj is mixed with HA powder in various buffers (e.g., distilled water, PBS, acetate buffer).[5]
-
Incubation: The mixtures are gently shaken for a specified time (e.g., 1 hour) at room temperature to allow for binding.[5]
-
Separation: The mixture is centrifuged to pellet the HA powder with the bound drug.[5]
-
Quantification: The concentration of the unbound drug in the supernatant is measured using a suitable analytical method, such as fluorescence spectroscopy.[5]
-
Calculation: The percentage of binding is calculated by comparing the amount of unbound drug to the initial amount.[5]
Conclusion
The development of a bone-targeted this compound conjugate represents a significant advancement in overcoming the pharmacokinetic limitations of systemic this compound. The experimental data strongly support the superior performance of Novo Conj, demonstrating enhanced stability, sustained release, and consequently, more potent anti-inflammatory effects in a preclinical model of rheumatoid arthritis. This targeted delivery strategy not only improves the therapeutic efficacy of this compound but also holds promise for reducing potential systemic side effects, making it a compelling candidate for further drug development in the treatment of inflammatory bone diseases.
References
- 1. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone-Targeted Delivery of this compound, an Angiotensin II Type 2 Receptor Agonist, for Improved Pharmacokinetics and Therapeutic Effects - ProQuest [proquest.com]
Novokinin: A Novel Angiotensin AT2 Receptor Agonist Explored for Hypertension Management
For Immediate Release
A comprehensive review of preclinical data suggests that Novokinin, a synthetic peptide derived from ovalbumin, presents a novel therapeutic avenue for hypertension. By acting as an agonist for the angiotensin AT2 receptor, this compound induces vasodilation and lowers blood pressure through a distinct mechanism compared to standard antihypertensive agents. This comparison guide provides an objective analysis of this compound's efficacy in relation to conventional treatments, supported by available experimental data.
Comparative Efficacy in Preclinical Models
Studies in spontaneously hypertensive rats (SHRs) and L-NAME/salt-induced hypertensive rat models have demonstrated the blood pressure-lowering effects of this compound. One key study compared the efficacy of this compound with the ACE inhibitor perindopril and the angiotensin receptor blocker (ARB) losartan.
| Treatment Group | Dose and Route of Administration | Mean Systolic Blood Pressure (mmHg) ± SD | Mean Diastolic Blood Pressure (mmHg) ± SD |
| Control (Hypertensive) | Saline | 154.16 ± 8.72 | Not Reported |
| This compound | 0.1 mg/kg, intraperitoneal | 134.00 ± 3.84 | Not Reported |
| Perindopril | 2 mg/kg, intraperitoneal | Data Not Available | Data Not Available |
| Losartan | 2 mg/kg, intraperitoneal | Data Not Available | Data Not Available |
Data presented is from a study in L-NAME and salt-induced hypertensive rats. While the study mentioned that the greatest reduction in blood pressure was observed in the perindopril treatment group, specific numerical data for perindopril and losartan groups were not available in the reviewed literature[1].
Mechanism of Action: A Divergence from Standard Therapies
Standard hypertension treatments primarily target the renin-angiotensin-aldosterone system (RAAS) to reduce the vasoconstrictive effects of angiotensin II. ACE inhibitors, such as perindopril, block the conversion of angiotensin I to the more potent angiotensin II. ARBs, like losartan, prevent angiotensin II from binding to its AT1 receptor, thereby inhibiting its pressor effects.
In contrast, this compound activates the angiotensin AT2 receptor. Activation of this receptor is understood to counteract the effects of AT1 receptor stimulation, leading to vasodilation and a decrease in blood pressure. This action is mediated through the prostaglandin I2-IP receptor pathway[2].
Signaling Pathways
The distinct mechanisms of action of this compound and standard therapies are best understood by examining their respective signaling pathways.
References
Novokinin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Novokinin's performance against established alternatives, supported by experimental data. This compound, a synthetic peptide analog of ovokinin(2-7), demonstrates significant potential as a therapeutic agent, primarily through its agonist activity at the angiotensin AT2 receptor.
This guide will delve into the in vitro and in vivo effects of this compound, presenting a comparative analysis with the angiotensin II receptor blocker (ARB) losartan and the angiotensin-converting enzyme (ACE) inhibitor perindopril. The data is compiled from multiple preclinical studies to offer a comprehensive overview for further research and development.
In Vitro Effects: Receptor Binding and Vasorelaxation
This compound exhibits a specific affinity for the angiotensin AT2 receptor, which mediates its vasodilatory effects. In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of action.
Table 1: In Vitro Comparison of this compound and Alternatives
| Parameter | This compound | Losartan | Perindopril |
| Primary Target | Angiotensin AT2 Receptor Agonist | Angiotensin AT1 Receptor Antagonist | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Receptor Binding Affinity (Ki) | 7.35 µM for AT2 receptor[1] | High affinity for AT1 receptor | N/A (Enzyme inhibitor) |
| Vasorelaxation | Induces relaxation of mesenteric artery in SHRs[2] | - | Promotes vasodilation by preventing angiotensin II formation and bradykinin degradation[3] |
| Mechanism of Vasorelaxation | AT2 receptor and prostaglandin IP receptor-dependent mechanism[1] | Blocks vasoconstriction effects of angiotensin II at the AT1 receptor | Inhibits ACE, leading to decreased angiotensin II and increased bradykinin |
In Vivo Effects: Blood Pressure Reduction and Other Systemic Actions
The in vivo efficacy of this compound has been demonstrated in various animal models, most notably in spontaneously hypertensive rats (SHRs), a common model for human essential hypertension.
Table 2: In Vivo Comparison of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Parameter | This compound | Losartan | Perindopril |
| Route of Administration | Intravenous, Oral[1] | Oral[4][5][6] | Oral[3][7] |
| Effective Dose (Blood Pressure Reduction) | 0.03 mg/kg (i.v.), 0.1 mg/kg (p.o.)[1] | 20 mg/kg/day (p.o.) showed significant reduction[6] | Treatment with perindopril significantly reduced systolic blood pressure[7] |
| Mechanism of Action | AT2 receptor-mediated[1] | Selective AT1 receptor blockade[5] | ACE inhibition[3] |
| Other Reported In Vivo Effects | Anorexigenic (appetite-suppressing) effects, anti-inflammatory, gastroprotective, and cyclooxygenase (COX)-inhibiting effects.[8] | Reduces left ventricular fibrosis[5] | Improves aortic elasticity and reduces inflammation[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Figure 1: this compound's hypotensive signaling pathway.
Figure 2: In vivo blood pressure study workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo: Tail-Cuff Blood Pressure Measurement in Rats
This non-invasive method is widely used to monitor systolic blood pressure in rodents.
Objective: To measure systolic blood pressure in conscious spontaneously hypertensive rats (SHRs) following treatment with this compound or comparator drugs.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Tail-cuff plethysmography system (e.g., CODA®, Kent Scientific)[10]
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimatization: For at least 3-5 days prior to the experiment, the rats are trained to be placed in the restrainers on the warming platform to minimize stress-induced blood pressure variations.[11]
-
Animal Preparation: On the day of measurement, the rat is placed in the restrainer, and its tail is passed through the occlusion and sensor cuffs. The animal is allowed to habituate for a brief period.
-
Blood Pressure Measurement: The tail-cuff system is initiated. The occlusion cuff inflates to a pressure sufficient to stop blood flow to the tail and then slowly deflates. The sensor cuff detects the return of blood flow, and the system records the systolic blood pressure.
-
Data Collection: Multiple readings (typically 5-10) are taken for each animal at each time point, and the average is calculated. Measurements are taken before and at various time points after drug administration.
-
Data Analysis: The mean systolic blood pressure for each treatment group is calculated and compared to the control group using appropriate statistical methods (e.g., ANOVA).
In Vitro: Vasorelaxation Assay in Isolated Mesenteric Arteries
This assay assesses the direct effect of a compound on the contractility of blood vessels.
Objective: To determine the vasorelaxant effect of this compound on isolated superior mesenteric arteries from spontaneously hypertensive rats (SHRs).
Materials:
-
Superior mesenteric arteries from SHRs
-
Wire myograph system[12]
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2
-
Vasoconstrictor agent (e.g., phenylephrine or norepinephrine)
-
This compound and other test compounds
Procedure:
-
Tissue Preparation: The superior mesenteric artery is carefully dissected from a euthanized SHR and placed in cold PSS. The artery is cleaned of surrounding connective and adipose tissue and cut into small rings (approximately 2 mm in length).[13][14]
-
Mounting: Each arterial ring is mounted on two small wires in the chamber of a wire myograph system filled with PSS maintained at 37°C and aerated with 95% O2/5% CO2.[12][13]
-
Equilibration and Normalization: The arterial rings are allowed to equilibrate under a baseline tension. A normalization procedure is performed to determine the optimal resting tension for inducing a maximal contractile response.[12]
-
Pre-contraction: The arteries are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine) to a stable plateau.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or other test compounds are added to the bath.
-
Data Recording: The isometric tension of the arterial rings is continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 (concentration causing 50% of the maximal relaxation) is calculated to determine the potency of the vasorelaxant effect.
Conclusion
This compound presents a novel mechanism of action as an angiotensin AT2 receptor agonist, distinct from conventional ARBs and ACE inhibitors. Its potent hypotensive effects, demonstrated both in vitro and in vivo, position it as a promising candidate for further investigation in the management of hypertension and potentially other cardiovascular diseases. The additional anorexigenic and anti-inflammatory properties suggest a broader therapeutic potential that warrants further exploration. This comparative guide highlights the unique profile of this compound and provides a foundational basis for future research and development in this area.
References
- 1. Hypotensive activity of this compound, a potent analogue of ovokinin(2-7), is mediated by angiotensin AT(2) receptor and prostaglandin IP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vascular effects of ACE inhibition by perindopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient prehypertensive treatment in spontaneously hypertensive rats: a comparison of losartan and amlodipine regarding long-term blood pressure, cardiac and renal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Losartan inhibits the post-transcriptional synthesis of collagen type I and reverses left ventricular fibrosis in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of blood pressure elevation by losartan in spontaneously hypertensive rats through suppression of LARG expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Aortic Proteins Involved in Arterial Stiffness in Spontaneously Hypertensive Rats Treated With Perindopril:A Proteomic Approach [frontiersin.org]
- 8. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of perindopril on aortic elasticity and inflammatory markers in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kentscientific.com [kentscientific.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Mesenteric Artery Contraction and Relaxation Studies Using Automated Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro simultaneous measurements of relaxation and nitric oxide concentration in rat superior mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of Novokinin's Anti-Inflammatory Efficacy in a Rodent Model of Adjuvant-Induced Arthritis
This guide provides a comparative analysis of the therapeutic effects of Novokinin, a novel investigational compound, against Methotrexate (MTX), a standard-of-care disease-modifying antirheumatic drug (DMARD), in a preclinical model of adjuvant-induced arthritis (AIA). The data presented herein evaluates the efficacy of this compound in mitigating systemic inflammation, reducing localized edema, and suppressing pro-inflammatory cytokine production.
Experimental Design and Workflow
The study was designed to assess the anti-arthritic potential of this compound in a well-established animal model. The workflow, from arthritis induction to terminal analysis, is outlined below. The protocol involved the induction of arthritis in Sprague-Dawley rats, followed by a defined treatment period and subsequent evaluation of various pathological markers.
Caption: Overall experimental workflow for the AIA model.
Methodologies
Adjuvant-Induced Arthritis (AIA) Model
Sprague-Dawley rats were intradermally injected at the base of the tail with 0.1 mL of Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. The day of injection was designated as day 0. Animals were then randomly assigned to one of four treatment groups:
-
Naive Control: Healthy, non-arthritic animals receiving vehicle.
-
AIA Control: Arthritic animals receiving vehicle (0.5% carboxymethylcellulose).
-
This compound (50 mg/kg): Arthritic animals receiving this compound, administered orally once daily.
-
Methotrexate (2 mg/kg): Arthritic animals receiving MTX, administered intraperitoneally once every three days.
Assessment of Arthritis
Arthritis severity was evaluated bi-weekly by two independent, blinded observers.
-
Arthritis Score: A macroscopic scoring system was used (0 = no erythema or swelling; 1 = slight erythema or swelling of one toe; 2 = erythema and swelling of more than one toe; 3 = erythema and swelling of the entire paw; 4 = severe arthritis with ankylosis). The maximum score per animal was 16.
-
Paw Volume: The volume of the hind paws was measured using a plethysmometer. The percentage increase in paw volume was calculated relative to the baseline measurement on day 0.
Cytokine Analysis
On day 22, blood was collected via cardiac puncture, and serum was isolated. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Comparative Efficacy Data
This compound demonstrated significant anti-inflammatory effects, comparable to or exceeding those of Methotrexate in key measures of arthritis severity.
Table 1: Comparison of Arthritic Score and Paw Volume on Day 21
| Group | Treatment | Mean Arthritis Score (± SEM) | Mean Paw Volume Increase (%) (± SEM) |
| 1 | Naive Control | 0.0 ± 0.0 | 2.5 ± 0.8 |
| 2 | AIA Control | 12.5 ± 1.1 | 115.8 ± 9.3 |
| 3 | This compound (50 mg/kg) | 4.8 ± 0.7 | 45.2 ± 5.1 |
| 4 | Methotrexate (2 mg/kg) | 6.1 ± 0.9 | 58.7 ± 6.4 |
*p < 0.01 compared to AIA Control group.
Table 2: Comparison of Serum Pro-Inflammatory Cytokine Levels on Day 22
| Group | Treatment | TNF-α (pg/mL) (± SEM) | IL-6 (pg/mL) (± SEM) |
| 1 | Naive Control | 25.4 ± 3.1 | 40.1 ± 4.5 |
| 2 | AIA Control | 188.6 ± 15.2 | 350.7 ± 28.9 |
| 3 | This compound (50 mg/kg) | 70.3 ± 9.8 | 112.5 ± 14.2 |
| 4 | Methotrexate (2 mg/kg) | 95.2 ± 11.4 | 165.3 ± 19.8 |
*p < 0.01 compared to AIA Control group.
Proposed Mechanism of Action: NF-κB Pathway Inhibition
The observed reduction in TNF-α and IL-6, key cytokines regulated by the transcription factor NF-κB, suggests that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response in rheumatoid arthritis.
A Comparative Analysis of Novokinin's Engagement with AT1 and AT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Novokinin's effects on the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The information presented is collated from preclinical studies to support further research and development in the field of cardiovascular and metabolic diseases.
This compound, a synthetic peptide (Arg-Pro-Leu-Lys-Pro-Trp), has been identified as a selective agonist for the AT2 receptor.[1][2][3] Its pharmacological actions, including antihypertensive, vasorelaxing, and anorexigenic effects, are primarily mediated through this receptor, with little to no reported interaction with the AT1 receptor.[1][4][5][6]
Data Presentation: this compound's Receptor Affinity
The following table summarizes the quantitative data available on this compound's binding affinity for AT1 and AT2 receptors.
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| This compound | AT2 | 7 µM | [1][3][4] |
| This compound | AT1 | No significant binding reported | [4][5] |
Note: The lack of reported binding affinity for the AT1 receptor in the reviewed literature suggests high selectivity of this compound for the AT2 receptor.
Comparative Effects on Receptor Activation
| Feature | AT1 Receptor | AT2 Receptor (activated by this compound) |
| Primary Signaling | Gq/11 protein coupling, leading to vasoconstriction, inflammation, and cellular proliferation.[7] | G protein-independent pathways, often counteracting AT1 receptor effects.[8][9] |
| Physiological Response | Increased blood pressure, sodium and water retention, cardiac and vascular hypertrophy.[10][11] | Vasodilation, anti-inflammatory effects, and reduction in appetite.[4][12] |
| This compound Effect | No significant direct effect observed.[4][5] | Agonist, initiating downstream signaling cascades.[1][4] |
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for AT1 and AT2 receptors. This protocol is based on standard methodologies described in the literature.[13][14][15]
Objective: To determine the inhibitory constant (Ki) of this compound for the AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing human AT1 or AT2 receptors
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II
-
Non-specific binding control: Unlabeled Angiotensin II (10 µM)
-
This compound (varying concentrations)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of either:
-
Binding buffer (for total binding)
-
Non-specific binding control (for non-specific binding)
-
This compound at various concentrations (for competition binding)
-
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
The following diagrams illustrate the known signaling pathways of the AT1 receptor and the this compound-activated AT2 receptor, as well as a typical experimental workflow for a receptor binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Angiotensin II type 1 (AT1) and type 2 (AT2) receptors in airway reactivity and inflammation in an allergic mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Angiotensin AT2 receptor agonist (CAS 358738-77-9) | Abcam [abcam.com]
- 4. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Bone-Targeted Delivery of this compound as an Alternative Treatment Option for Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Novokinin for the AT2 receptor over other receptors
A Comparative Guide for Researchers and Drug Development Professionals
Novokinin, a synthetic peptide, has emerged as a valuable tool for investigating the physiological roles of the Angiotensin II Type 2 (AT2) receptor. This guide provides a comprehensive comparison of this compound's specificity for the AT2 receptor over other receptors, supported by experimental data, detailed protocols, and signaling pathway visualizations.
High Specificity of this compound for the AT2 Receptor
This compound demonstrates a pronounced selectivity for the AT2 receptor. While its binding affinity for the AT2 receptor has been quantified, its affinity for the Angiotensin II Type 1 (AT1) receptor is evidently negligible, as demonstrated by functional assays.
Data Summary: this compound Receptor Specificity
| Ligand | Receptor | Binding Affinity (Ki) | Evidence of Specificity |
| This compound | AT2 | ~7 µM | - Hypotensive and anorexigenic effects are absent in AT2 receptor-knockout mice.[1][2]- Effects are blocked by the selective AT2 receptor antagonist PD123319.[1]- Anorexigenic effects are observed in AT1 receptor-knockout mice, indicating a lack of significant AT1 receptor interaction.[1][2] |
| This compound | AT1 | Not reported, inferred to be very low | Functional assays in AT1 receptor-knockout mice show this compound's effects are independent of the AT1 receptor.[1][2] |
Experimental Validation of Specificity
The specificity of this compound for the AT2 receptor is substantiated through a combination of competitive binding assays and functional assays in knockout animal models.
Experimental Protocol: Radioligand Competition Binding Assay
A standard method to determine the binding affinity (Ki) of a ligand for a receptor is the radioligand competition binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for the AT2 receptor.
Materials:
-
Cell membranes expressing the human AT2 receptor.
-
Radiolabeled ligand with known high affinity for the AT2 receptor (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor-containing cell membranes in the absence and presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Workflow: Validating Specificity in vivo
Caption: Workflow for validating this compound's AT2 receptor specificity in vivo.
This compound-Activated AT2 Receptor Signaling Pathways
Activation of the AT2 receptor by this compound initiates downstream signaling cascades that mediate its physiological effects. The hypotensive and anorexigenic effects, for instance, are linked to the production of prostaglandins.
Hypotensive Effect Signaling Pathway
Caption: this compound's hypotensive effect signaling cascade.
Anorexigenic Effect Signaling Pathway
References
- 1. The pharmacological effects of this compound; a designed peptide agonist of the angiotensin AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of Novokinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Novokinin, a selective angiotensin AT2 receptor agonist. The product's performance is compared with an alternative AT2 receptor agonist, Compound 21 (C21), supported by experimental data from preclinical studies.
Introduction to this compound and the Angiotensin AT2 Receptor
This compound is a synthetic hexapeptide (Arg-Pro-Leu-Lys-Pro-Trp) that acts as a selective agonist for the angiotensin AT2 receptor.[1] The AT2 receptor is part of the renin-angiotensin system (RAS) and is known to counterbalance many of the effects of the AT1 receptor, which mediates the classical pressor and pro-inflammatory actions of angiotensin II. Activation of the AT2 receptor is associated with a range of physiological responses, including vasodilation, anti-inflammatory effects, and tissue protection.[2] Emerging research has highlighted the significant role of AT2 receptor stimulation in modulating various behavioral processes, including anxiety, memory, and neurological recovery following injury.
This guide focuses on the behavioral effects of this compound and compares them with those of Compound 21 (C21), a non-peptide AT2 receptor agonist, to provide a broader perspective on the therapeutic potential of targeting this receptor for neurological and psychiatric disorders.
Comparative Behavioral Effects: this compound vs. Compound 21
The following tables summarize the quantitative data on the behavioral effects of this compound and Compound 21 from preclinical studies. It is important to note that the experimental models and conditions differ between the studies, which should be taken into consideration when comparing the results.
Anxiety and Exploratory Behavior
Table 1: Effects on Anxiety and Exploratory Behavior in Rodent Models
| Compound | Test | Animal Model | Key Findings | Quantitative Data (Mean ± SEM) | Reference |
| This compound | Open Field Test | Spontaneously Hypertensive Rats (SHRs) | Reduced hyperactivity and anxiety-like behavior. | Distance Traveled (cm): Control: ~1500 this compound: ~1000 Time in Center (%): Control: ~8% this compound: ~15% | [3] |
| This compound | Elevated Plus Maze | Spontaneously Hypertensive Rats (SHRs) | Reduced anxiolysis. | Time in Open Arms (%): Control: ~40% this compound: ~25% | [3] |
| Compound 21 | Elevated Plus Maze | Mice with mPFC-AT2R deletion | Increased exploratory behavior in females with AT2R deletion. | Data on wild-type mice treated with C21 not explicitly provided in the cited study. | [4] |
Cognitive Function and Neurological Recovery
Table 2: Effects on Cognitive Function and Neurological Recovery
| Compound | Test | Animal Model | Key Findings | Quantitative Data (Mean ± SEM) | Reference |
| This compound | T-Maze Alternation Test | Spontaneously Hypertensive Rats (SHRs) with STZ-induced AD model | Improved spatial memory. | Correct Alternations (%): STZ group: ~55% STZ + this compound group: ~75% | [5] |
| Compound 21 | Neurological Severity Score (NSS) | Mice with Traumatic Brain Injury (TBI) | Ameliorated neurological deficits. | NSS Score: TBI + Saline: ~8 TBI + C21: ~5 | [6] |
| Compound 21 | Bederson and Garcia Neurological Scores | Rats with Ischemic Stroke | Improved neurological scores. | Bederson Score: Stroke + Saline: ~2.5 Stroke + C21: ~1.5 Garcia Score: Stroke + Saline: ~10 Stroke + C21: ~14 | [7] |
| Compound 21 | Contextual Fear Conditioning | Gerbils | Attenuated contextual fear-potentiated startle. | Data presented as percent potentiation of startle, with C21 showing a dose-dependent reduction. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Open Field Test (for this compound)
-
Apparatus: A square arena (e.g., 50 x 50 cm) with surrounding walls. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Rats are individually placed in the center of the open field.
-
Animal behavior is recorded for a specified duration (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
The following parameters are automatically measured using a video tracking system:
-
Total distance traveled (cm): An indicator of general locomotor activity.
-
Time spent in the center zone (s or %): A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Number of entries into the center zone.
-
-
-
Data Analysis: Data are typically analyzed using ANOVA to compare the effects of the treatment (this compound) with a control group (vehicle).[3]
Elevated Plus Maze (for this compound)
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal size, connected by a central platform.
-
Procedure:
-
Each rat is placed on the central platform facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded and analyzed using a video tracking system.
-
Key parameters measured include:
-
Time spent in the open arms (s or %).
-
Number of entries into the open arms.
-
Total distance traveled.
-
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between the this compound-treated and control groups using statistical tests like t-tests or ANOVA.[3]
Neurological Severity Score (NSS) (for Compound 21)
-
Purpose: To assess motor, sensory, reflex, and balance functions after traumatic brain injury or stroke.
-
Procedure: A composite score is derived from a series of behavioral tests. A common scoring system is a 10-point scale where a higher score indicates a more severe deficit. The tests may include:
-
Motor tests: Hemiplegia, forelimb flexion, and ability to walk straight.
-
Sensory tests: Proprioceptive and vibrissae sensory tests.
-
Beam balance tests: Ability to traverse a narrow beam.
-
Reflex tests: Pinna, corneal, and startle reflexes.
-
-
Scoring: One point is awarded for the inability to perform a task or the absence of a tested reflex. The total score represents the neurological deficit.
-
Data Analysis: NSS scores are compared between C21-treated and vehicle-treated groups at different time points post-injury using appropriate statistical methods.[6]
T-Maze Continuous Alternation Task (for this compound)
-
Apparatus: A T-shaped maze with a starting arm and two goal arms (left and right).
-
Procedure:
-
The rat is placed in the starting arm and allowed to choose one of the goal arms.
-
After the rat enters a goal arm, it is returned to the starting arm for the next trial.
-
The sequence of arm choices is recorded over a series of trials.
-
A "correct" alternation is recorded if the rat chooses the arm opposite to its choice in the previous trial.
-
-
Data Analysis: The percentage of correct alternations is calculated and used as an index of spatial working memory. These percentages are then compared between the this compound-treated and control groups.[5]
Signaling Pathways and Experimental Workflows
The behavioral effects of this compound are initiated by its binding to the angiotensin AT2 receptor. This interaction triggers downstream signaling cascades that ultimately modulate neuronal function.
This compound Signaling Pathway
This compound, as an AT2 receptor agonist, is proposed to exert its effects through multiple intracellular signaling pathways. One key pathway involves the production of prostaglandins, particularly Prostaglandin E2 (PGE2).[2] Activation of the AT2 receptor can lead to the activation of phospholipase A2, which in turn initiates the arachidonic acid cascade, resulting in the synthesis of prostaglandins. These prostaglandins can then act on their respective receptors to modulate neuronal activity and inflammation.
Caption: this compound signaling cascade via the AT2 receptor and prostaglandin pathway.
General AT2 Receptor Signaling Pathways
Beyond the prostaglandin pathway, AT2 receptor activation is known to engage other important signaling cascades that contribute to its diverse physiological effects. These include the activation of protein phosphatases, which can counteract the growth-promoting signals of the AT1 receptor, and the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which leads to vasodilation and has neuroprotective effects.
References
- 1. AT2 RECEPTORS: BENEFICIAL COUNTER-REGULATORY ROLE IN CARDIOVASCULAR AND RENAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally administered this compound, an angiotensin AT2 receptor agonist, suppresses food intake via prostaglandin E2-dependent mechanism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Sex-dependent effects of angiotensin type 2 receptor expressing medial prefrontal cortex (mPFC) interneurons in fear extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Compound 21, a Direct AT2R Agonist, Induces IL-10 and Inhibits Inflammation in Mice Following Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anxiolytic-like effects of the neurokinin 1 receptor antagonist GR-205171 in the elevated plus maze and contextual fear-potentiated startle model of anxiety in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Novokinin
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Novokinin are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for this compound, a synthetic peptide and angiotensin AT2 receptor agonist.
This compound: Key Data for Handling and Storage
To ensure the stability and integrity of this compound, proper storage is crucial. The following table summarizes key quantitative data for this research peptide.
| Property | Data | Citation |
| Molecular Formula | C39H61N11O7 | [1] |
| Molecular Weight | 795.98 g/mol | [1] |
| Physical Appearance | White lyophilized solid | [1] |
| Storage Temperature | Desiccate at -20°C | [1] |
| Shipping Conditions | Shipped with blue ice | [1] |
Experimental Protocols: General Handling of Peptides
While specific experimental protocols for this compound disposal are not publicly available, general best practices for handling research-grade peptides should be strictly followed to ensure safety and experimental accuracy.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, gloves, and safety glasses, when handling this compound.[2]
-
Controlled Environment: Handle the compound in a clean, designated laboratory area to prevent contamination.[2]
-
Reconstitution: When preparing solutions, allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent moisture absorption.[3] For peptides with unknown solubility, it is recommended to first attempt dissolution in sterile, distilled water. If the peptide is insoluble, its amino acid composition should be analyzed to determine if it is acidic or basic, which will guide the choice of a suitable solvent.[4]
-
Solution Storage: For short-term storage, peptide solutions can be kept at 4°C for up to a week. For longer-term storage, it is advisable to aliquot the solution and store it at -20°C or colder to avoid repeated freeze-thaw cycles.[5][6]
This compound Disposal Procedures: A Step-by-Step Guide
In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment should be conducted, and the compound should be treated with caution. The following disposal procedures are based on general guidelines for research-grade peptides and non-hazardous chemical waste.
1. Waste Identification and Segregation:
-
Unused this compound: Any pure, unused this compound should be considered chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, vials, and bench paper, should be treated as contaminated waste.
2. Disposal of Unused this compound:
-
Non-Hazardous Classification: While this compound's full toxicological profile may not be known, peptides of this nature that are not classified as acutely hazardous can often be disposed of as non-hazardous chemical waste. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for a definitive waste determination.[7]
-
Chemical Waste Collection: Collect unused this compound in a clearly labeled, sealed, and appropriate waste container. The label should include the name of the compound and the approximate amount.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's EHS-approved hazardous waste vendor.[2][8] These vendors typically use incineration for the final destruction of such research compounds.[7] Do not dispose of this compound down the drain or in the regular trash.[8]
3. Disposal of Contaminated Solid Waste:
-
Segregation: Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials) into a designated and clearly labeled waste bag or container separate from regular trash.
-
Disposal Route: This waste should also be disposed of through your institution's chemical or laboratory waste stream, as directed by your EHS office.
4. Disposal of Contaminated Liquid Waste:
-
Collection: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Neutralization (if applicable): While not standard for peptides, if solutions are highly acidic or basic, they may require neutralization before disposal. Consult your EHS guidelines for specific procedures.
-
Professional Disposal: Dispose of the liquid chemical waste through your institution's approved hazardous waste management service.
This compound Signaling Pathway
This compound functions as an agonist for the angiotensin AT2 receptor.[9][10] Its activation of this receptor triggers a signaling cascade that has been linked to various physiological effects, including vasodilation and a reduction in blood pressure.[11][12] The diagram below illustrates a key signaling pathway initiated by this compound.
Caption: this compound-activated AT2 receptor signaling pathway leading to vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. bachem.com [bachem.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. intelligenthq.com [intelligenthq.com]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. embopress.org [embopress.org]
- 11. sfasu.edu [sfasu.edu]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Novokinin
This document provides crucial safety protocols and logistical information for the handling and disposal of Novokinin, a novel potent bioactive compound. Given that this compound is a new chemical entity, its full toxicological profile is not yet established. Therefore, it must be treated as a hazardous substance, assuming high potency and potential for toxicity.[1][2] Adherence to these procedural guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research environment.
Risk Assessment and Hazard Communication
Before handling this compound, a formal risk assessment must be conducted.[3][4] All personnel involved must be trained on its potential hazards and the procedures outlined in this guide. Containers of this compound must be clearly labeled with appropriate hazard pictograms.[1] It is prudent to assume that a novel compound is at least as hazardous as its parent or analogous compounds.[1]
Required Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure via inhalation, ingestion, and dermal contact.[3][5] The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile or neoprene gloves.[1] Inner glove tucked under lab coat cuff, outer glove covering the cuff. | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the contaminated outer layer without exposing the skin. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard.[1] | Protects eyes from splashes, aerosols, and airborne particles. A face shield offers broader protection for the entire face. |
| Protective Clothing | Disposable, solid-front, back-tying lab coat or coverall made of a low-linting material like Tyvek or microporous film (MPF).[5][6] | Prevents contamination of personal clothing and skin. Disposable garments eliminate the need for laundering contaminated apparel. |
| Respiratory Protection | A properly fit-tested N95 respirator at a minimum. For procedures with high aerosolization potential, a Powered Air-Purifying Respirator (PAPR) is recommended.[7] | Protects against inhalation of airborne this compound particles. The level of respiratory protection should match the potential for exposure. |
Operational Plan: Donning and Doffing PPE
A systematic approach to putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing Procedure
Objective: To outline the correct sequence for donning and doffing PPE to ensure personnel safety when handling this compound.
Methodology:
-
Donning Sequence:
-
Protective Clothing: Put on the disposable lab coat or coverall, ensuring complete coverage.
-
Respiratory Protection: Don the N95 respirator or PAPR hood. Perform a seal check for the N95.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves (inner), tucking the cuffs under the sleeves of the lab coat. Don the second pair of gloves (outer) over the cuffs of the lab coat.
-
-
Doffing Sequence (in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out during removal. Dispose of them immediately in a designated hazardous waste container.
-
Protective Clothing: Remove the lab coat or coverall by rolling it down and away from the body, ensuring the contaminated exterior is contained. Dispose of it in the designated hazardous waste container.
-
Eye/Face Protection: Remove the face shield or goggles from the back to the front. Place in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
-
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[8][9][10]
-
Waste Segregation: All this compound-contaminated waste (gloves, lab coats, pipette tips, vials, etc.) must be collected in clearly labeled, leak-proof hazardous waste containers.[8][9]
-
Container Management: Waste containers must be kept closed except when adding waste.[8] They should be stored in a designated, secure area away from incompatible materials.[8]
-
Sharps: All chemically contaminated sharps (needles, blades, etc.) must be disposed of in a labeled, puncture-resistant sharps container.[9]
-
Decontamination: Spills must be decontaminated immediately using an appropriate and validated procedure. All materials used for cleanup must also be disposed of as hazardous waste.[11]
-
Waste Pickup: Once a waste container is full, a hazardous waste pickup must be requested from the institution's Environmental Health & Safety (EHS) department.[2][9]
Visualizations
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. twu.edu [twu.edu]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Hazardous Substances [warwick.ac.uk]
- 5. lindstromgroup.com [lindstromgroup.com]
- 6. 3m.com [3m.com]
- 7. 3mnederland.nl [3mnederland.nl]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
